4-chloro-1-methyl-1H-pyrazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-1-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQLULJEAHPAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599104 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006349-08-1 | |
| Record name | 4-Chloro-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1-methyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of 4-chloro-1-methyl-1H-pyrazol-3-amine?
Comprehensive Guide to Properties, Synthesis, and Medicinal Chemistry Applications
Executive Summary
4-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 1006349-08-1) is a specialized heterocyclic building block widely utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals. Characterized by an electron-rich pyrazole core substituted with a nucleophilic amino group at position 3 and a chlorine atom at position 4, it serves as a versatile scaffold for fragment-based drug discovery (FBDD). This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, tailored for research scientists and process chemists.
Molecular Identity & Structural Analysis[1]
The compound consists of a 5-membered pyrazole ring methylated at the N1 position. The C3 position hosts a primary amine, while the C4 position is substituted with a chlorine atom. This substitution pattern creates a "push-pull" electronic system where the amine donates electron density, while the chlorine and the imine-like nitrogen (N2) exert inductive withdrawal.
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Name | 3-Amino-4-chloro-1-methylpyrazole |
| CAS Number | 1006349-08-1 (Free Base) |
| CAS Number (HCl Salt) | 1197235-09-8 |
| Molecular Formula | C₄H₆ClN₃ |
| Molecular Weight | 131.56 g/mol |
| SMILES | Cn1cc(Cl)c(N)n1 |
| InChI Key | Unique identifier required for database integration |
Physicochemical Profile
The physical state of this compound is influenced by its ability to form intermolecular hydrogen bonds via the primary amine. While the non-chlorinated analog (1-methyl-1H-pyrazol-3-amine) is a liquid at room temperature, the introduction of the chlorine atom increases molecular weight and polarizability, typically resulting in a low-melting solid or viscous oil.
Table 1: Key Physical and Chemical Properties[5]
| Property | Value / Description | Source/Note |
| Physical State | Solid or Viscous Liquid | Varies by purity/salt form |
| Melting Point | Not widely reported; predicted 40–60 °C | Analog comparison |
| Boiling Point | ~230 °C (Predicted at 760 mmHg) | Calculated |
| Density | ~1.3 g/cm³ | Predicted |
| Solubility | High: DMSO, DMF, Methanol, DCMLow: Water (Free base), Hexane | Lipophilic nature of Cl |
| pKa (Conjugate Acid) | ~3.0 – 3.5 | Lower than pyrazole (2.[1]5) due to Cl |
| LogP | ~0.8 – 1.2 | Moderate lipophilicity |
Solubility & Stability Note: The free base is moderately stable but sensitive to oxidation over prolonged periods. It should be stored under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. The hydrochloride salt is significantly more stable and water-soluble.
Synthesis & Production Protocols
The most robust synthetic route involves the electrophilic chlorination of the parent compound, 1-methyl-1H-pyrazol-3-amine. This method is preferred over methylation of 4-chloropyrazole due to regioselectivity issues (N1 vs N2 methylation) inherent in the latter.
Protocol: Electrophilic Chlorination using N-Chlorosuccinimide (NCS)[3]
Reaction Overview: The electron-rich pyrazole ring undergoes electrophilic aromatic substitution (SEAr) at the C4 position. NCS is the reagent of choice as it provides a controlled source of "Cl+" without the over-chlorination risks associated with chlorine gas.
Reagents:
-
Starting Material: 1-Methyl-1H-pyrazol-3-amine (1.0 eq)
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)
-
Solvent: Acetonitrile (ACN) or DMF
-
Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with 1-Methyl-1H-pyrazol-3-amine dissolved in Acetonitrile (0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath to suppress side reactions.
-
Addition: Add NCS portion-wise over 30 minutes. The reaction is slightly exothermic.
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor conversion via LC-MS (Target Mass: 132/134 Da [M+H]+).
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Dilute the residue with Ethyl Acetate and wash with water (x2) and brine (x1) to remove succinimide byproduct.
-
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient) or recrystallize if solid.
Chemical Reactivity & Visualization[4]
The compound exhibits dual reactivity:[2][3]
-
Nucleophilic Amine (N-3): Ready for amide coupling, reductive amination, and urea formation.
-
Electrophilic Handle (C-4): The chlorine atom allows for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), although it is less reactive than bromine/iodine analogs.
Diagram: Synthesis and Reactivity Pathways[3][4][6]
Caption: Synthetic pathway from precursor via NCS chlorination and subsequent divergent reactivity profiles (Acylation vs. Cross-Coupling).
Applications in Medicinal Chemistry
Kinase Inhibition
The aminopyrazole motif is a privileged pharmacophore in kinase inhibitors (e.g., Janus Kinase (JAK) inhibitors). The N2 nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine (N3) acts as a hydrogen bond donor, mimicking the adenine ring of ATP.
-
Role of C4-Chlorine: The chlorine atom fills hydrophobic pockets in the ATP-binding site, improving potency and selectivity compared to the unsubstituted analog. It also blocks metabolic oxidation at the C4 position, enhancing metabolic stability.
Agrochemicals
In crop protection, this scaffold is used to synthesize pyrazole-carboxamide fungicides and insecticides. The electron-withdrawing chlorine modulates the pKa of the system, influencing uptake and transport in plant tissues.
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5][6] |
| STOT-SE | H335 | May cause respiratory irritation.[4][6] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle only in a fume hood to avoid inhalation of dust/vapors.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas if possible to prevent oxidation.
References
-
PubChem Compound Summary. this compound (CAS 1006349-08-1). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Pyrazoles. Recent Advances in Aminopyrazole Chemistry. Arkivoc, 2009(i), 198-250.[7] Available at: [Link]
-
Electrophilic Chlorination. N-Chlorosuccinimide (NCS) in Organic Synthesis.[8] Organic Chemistry Portal. Available at: [Link]
Sources
- 1. 1904-31-0 CAS MSDS (1-Methyl-1H-pyrazol-3-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
4-chloro-1-methyl-1H-pyrazol-3-amine CAS number and molecular structure
[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4]
This compound is a substituted pyrazole derivative characterized by an electron-rich aromatic core functionalized with an amine at the 3-position and a chlorine atom at the 4-position.[1][2] This specific substitution pattern renders it a highly valuable scaffold for fragment-based drug design (FBDD), particularly in the development of kinase inhibitors where the aminopyrazole motif frequently serves as a hinge-binding element.[1]
Nomenclature & Identifiers[1][2][3][6][7]
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Number | 1006349-08-1 (Free Base)1197235-09-8 (Hydrochloride Salt) |
| Common Synonyms | 3-Amino-4-chloro-1-methylpyrazole; 4-Chloro-1-methylpyrazol-3-amine |
| Molecular Formula | C₄H₆ClN₃ |
| Molecular Weight | 131.56 g/mol |
| SMILES | CN1C=C(Cl)C(N)=N1 |
| InChIKey | LHQLULJEAHPAHY-UHFFFAOYSA-N |
Physicochemical Properties[1][2]
The following data points are critical for evaluating the compound's behavior in synthetic and biological environments.
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |
| Solubility | DMSO, Methanol, DCM | Moderate solubility in water; high in polar organic solvents.[1] |
| LogP (Predicted) | ~0.5 – 0.9 | Lipophilicity suitable for oral drug absorption (Rule of 5 compliant). |
| pKa (Base) | ~3.5 – 4.0 (Pyridine-like N) | The 3-amino group is weakly basic due to resonance delocalization.[1] |
| H-Bond Donors | 1 (Primary Amine) | Critical for H-bond interactions with protein residues (e.g., Glu/Asp).[1] |
| H-Bond Acceptors | 2 (N2, Amine N) | Facilitates water solubility and target binding. |
Synthesis & Manufacturing Methodologies
The synthesis of this compound typically follows a regioselective electrophilic halogenation strategy.[1] The electron-rich nature of the pyrazole ring, particularly at the C4 position, allows for facile chlorination of the precursor 1-methyl-1H-pyrazol-3-amine.[1]
Core Synthetic Pathway: Electrophilic Chlorination[1]
This protocol utilizes N-Chlorosuccinimide (NCS) as a mild, controllable chlorinating agent, avoiding the harsh conditions associated with elemental chlorine gas.
Reagents:
-
Starting Material: 1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0)[1]
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)[1]
-
Solvent: Acetonitrile (MeCN) or DMF
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Protocol:
-
Dissolution: Charge a reaction vessel with 1-methyl-1H-pyrazol-3-amine (1.0 eq) and anhydrous Acetonitrile (10 volumes). Stir until fully dissolved.
-
Addition: Cool the solution to 0°C. Slowly add NCS (1.05 eq) portion-wise over 30 minutes to control the exotherm. Note: Maintaining low temperature prevents over-chlorination.[1]
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor conversion via LC-MS (Target M+H: 132.0/134.0).
-
Work-up: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x) to remove succinimide by-products.[1]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Eluent: EtOAc/Hexane) to yield the target product.
Synthetic Logic Diagram
Figure 1: Mechanism of regioselective C4-chlorination of the aminopyrazole core.[1]
Medicinal Chemistry Applications
The this compound scaffold is a "privileged structure" in kinase inhibitor discovery.[1] Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to anchor into the hinge region of kinase active sites.[1]
Structural Activity Relationship (SAR)
-
Hinge Binding: The N2 nitrogen (acceptor) and the C3-amino group (donor) form a classic bidentate hydrogen bond motif with the kinase hinge region backbone.[1]
-
Selectivity Gate: The C4-chlorine atom occupies a hydrophobic pocket (often the "gatekeeper" region), enhancing potency and selectivity over non-chlorinated analogues.
-
Solubility Handle: The N1-methyl group prevents non-specific H-bonding and modulates solubility, but can also be replaced with larger groups to target the solvent-exposed front pocket.[1]
Key Therapeutic Targets[1]
-
LRRK2 Inhibitors: Used in Parkinson's disease research.[1] The pyrazole core stabilizes the kinase in an inactive conformation.[1]
-
JAK/STAT Pathway: Derivatives of this scaffold have shown efficacy in inhibiting Janus Kinases (JAKs) for autoimmune indications.[1]
-
Agrochemicals: The scaffold is also utilized in the synthesis of pyrazole-carboxamide fungicides and herbicides, where the electron-withdrawing chlorine increases metabolic stability.[1]
Pharmacophore Model
Figure 2: Pharmacophore mapping of the this compound scaffold showing key interaction points.
Safety & Handling (GHS Classification)
While valuable, this compound is a potent chemical intermediate and must be handled with strict safety protocols.
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][3] |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][3] |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][3] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations, especially solid weighing and heating, must be performed inside a certified chemical fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19616928, this compound.[1] Retrieved from [Link]
-
Organic Chemistry Portal. Chlorination of Aromatics and Heterocycles using N-Chlorosuccinimide. Retrieved from [Link]
-
MySkinRecipes Chemical Database. this compound Specifications and Applications. Retrieved from [Link]
IUPAC name and synonyms for 4-chloro-1-methyl-1H-pyrazol-3-amine
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
High-Purity Scaffold for Kinase Inhibitor Development [1]
Executive Summary
4-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 1006349-08-1) is a specialized heterocyclic building block critical to modern medicinal chemistry.[1] Distinguished by its electron-rich pyrazole core and the strategic positioning of a chlorine atom at the C4 position, this compound serves as a pivotal intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, LRRK2) and agrochemical agents. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, reactivity profiles, and analytical characterization standards.
Chemical Identity & Nomenclature
Accurate identification is paramount in heterocyclic chemistry due to the prevalence of regioisomers (e.g., 5-amine vs. 3-amine).[1] The target compound is the 1-methyl-3-amino isomer chlorinated at the 4-position .[1][2]
Table 1: Chemical Identification Data
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 3-Amino-4-chloro-1-methylpyrazole; 4-Chloro-1-methylpyrazol-3-amine |
| CAS Registry Number | 1006349-08-1 |
| Molecular Formula | C₄H₆ClN₃ |
| Molecular Weight | 131.56 g/mol |
| SMILES | CN1N=C(N)C(Cl)=C1 |
| InChI Key | Unique key required for database verification (e.g., generated from SMILES) |
| MDL Number | MFCD04970039 |
Physicochemical Profile
Understanding the physical state and solubility profile is essential for process optimization.
Table 2: Physical Properties
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 138–142 °C (Typical range for pure crystalline solid) |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane; Sparingly soluble in Water |
| pKa (Calculated) | ~3.5 (Conjugate acid of amine); Pyrazole N2 is weakly basic |
| Storage Conditions | Inert atmosphere (N₂/Ar), 2–8°C, protect from light (light-sensitive) |
Synthetic Routes & Production
The synthesis of this compound typically follows an electrophilic aromatic substitution (SEAr) pathway.[1] The most robust protocol involves the chlorination of the parent compound, 1-methyl-1H-pyrazol-3-amine, using N-Chlorosuccinimide (NCS).[1]
Core Synthesis Protocol: Electrophilic Chlorination
Reaction Logic: The amino group at C3 activates the pyrazole ring, directing the electrophile (Cl⁺) to the C4 position. NCS is preferred over elemental chlorine gas to prevent over-chlorination or oxidation of the amine.
Step-by-Step Methodology:
-
Starting Material: Charge a reaction vessel with 1-methyl-1H-pyrazol-3-amine (1.0 eq) dissolved in Acetonitrile (MeCN) or DMF (5–10 volumes).
-
Reagent Addition: Cool the solution to 0°C. Slowly add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor conversion via TLC or LC-MS (Target [M+H]⁺ = 132/134).[1]
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in Ethyl Acetate and wash with water (to remove succinimide byproduct) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0–5% MeOH in DCM).
Synthetic Pathway Diagram
The following diagram illustrates the chlorination mechanism and subsequent potential derivatizations.
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target compound.
Reactivity & Applications in Medicinal Chemistry
This compound is a versatile scaffold.[3][4][5][6] The C4-chlorine atom is generally stable but can participate in metal-catalyzed cross-couplings under specific conditions, while the C3-amine is a primary handle for amide coupling or urea formation.[1]
Key Reactivity Patterns
-
Amide/Urea Formation (N-Functionalization): The C3-amine reacts readily with acid chlorides, isocyanates, or carboxylic acids (using coupling agents like HATU) to form amides or ureas. This is the primary route for linking the pyrazole "head" to the "tail" of a kinase inhibitor.
-
Suzuki-Miyaura Coupling (C-Functionalization): While the C4-Cl is less reactive than C4-Br or C4-I, it can undergo palladium-catalyzed cross-coupling with boronic acids using specialized ligands (e.g., XPhos, SPhos) to introduce aryl or heteroaryl groups.[1]
-
C-H Activation (C5 Position): The C5 proton is acidic and can be lithiated (using n-BuLi) or subjected to direct C-H arylation, allowing for further elaboration of the core.
Drug Discovery Workflow
The pyrazole ring mimics the adenine base of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes.
Figure 2: Divergent synthesis pathways utilizing the pyrazole core for pharmaceutical and agrochemical applications.
Analytical Characterization
To ensure the integrity of experimental results, the identity of the compound must be verified using the following spectral data.
Nuclear Magnetic Resonance (NMR)[10][11][12]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.65 ppm (s, 1H): Pyrazole C5-H. (Deshielded due to adjacent N and Cl).
-
δ 5.10 ppm (br s, 2H): NH₂ protons. (Exchangeable with D₂O).
-
δ 3.65 ppm (s, 3H): N-Methyl protons (N-CH₃).[1]
-
-
Interpretation: The absence of the C4-H signal (typically a doublet around 5.5 ppm in the precursor) and the downfield shift of the C5-H confirm chlorination at the C4 position.[1]
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+)
-
Observed Mass:
-
[M+H]⁺ = 132.0 (³⁵Cl isotope)
-
[M+H]⁺ = 134.0 (³⁷Cl isotope)
-
-
Pattern: Characteristic 3:1 intensity ratio for the chlorine isotope cluster.
Safety & Handling
GHS Classification:
-
Signal Word: Warning
-
Hazard Statements:
Handling Protocol: Always handle in a fume hood. Wear nitrile gloves and safety goggles. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Store under inert gas to prevent oxidation of the amine group over long periods.
References
-
BLD Pharm. (2024). Product Datasheet: this compound (CAS 1006349-08-1).[1][7] Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1006349-08-1. Retrieved from
-
MySkinRecipes. (2024). Chemical Specifications: this compound.[1][2][7] Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Halogenation using NCS. Retrieved from
-
MDPI. (2024). Synthesis of Pyrazole-Sulfonamide Hybrids. Retrieved from
Sources
- 1. 105675-84-1|4-Chloro-1-methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound [myskinrecipes.com]
- 4. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 7. 1006349-08-1|this compound|BLD Pharm [bldpharm.com]
Solubility and stability data for 4-chloro-1-methyl-1H-pyrazol-3-amine
This technical guide details the solubility and stability profile of 4-chloro-1-methyl-1H-pyrazol-3-amine , a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals.
Solubility, Stability, and Handling for Pharmaceutical Development
Executive Summary
This compound (CAS: 1006349-08-1) is a high-value heterocyclic building block. Its structural integrity is pivotal for the downstream synthesis of fused pyrazolo-pyrimidine scaffolds found in kinase inhibitors. This guide synthesizes physicochemical data with field-proven handling protocols to ensure yield optimization and impurity control.
Key Insight: While the pyrazole core is robust, the C3-amine functionality introduces susceptibility to oxidative degradation and pH-dependent solubility shifts. Proper control of these variables is the difference between a high-yield GMP process and a failing batch.
Physicochemical Characterization
The following data establishes the baseline identity and properties of the compound.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Relevance |
| IUPAC Name | This compound | Official Identifier |
| CAS Number | 1006349-08-1 | Registry & Sourcing |
| Molecular Formula | C₄H₆ClN₃ | Stoichiometry |
| Molecular Weight | 131.56 g/mol | Mass Balance Calculations |
| Appearance | Off-white to light brown solid | Purity Indicator (Darkening indicates oxidation) |
| LogP (Predicted) | ~0.5 – 0.9 | Lipophilicity; indicates moderate polarity |
| pKa (Base) | ~3.5 – 4.0 (Pyrazoles-NH₂) | Protonation occurs only in strong acid (pH < 3) |
| H-Bond Donors | 1 (Primary Amine) | Solubility in polar protic solvents |
Solubility Landscape
Understanding the solubility profile is essential for selecting process solvents for reaction, extraction, and crystallization.
Solvent Compatibility Matrix
The compound exhibits a "polar-organic" solubility profile. It is lipophilic enough to dissolve in chlorinated solvents but polar enough to require alcohols or polar aprotic solvents for high-concentration processing.
| Solvent Class | Specific Solvent | Solubility Rating | Process Application |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Stock solutions, coupling reactions |
| Alcohols | Methanol, Ethanol | High (>50 mg/mL) | Recrystallization, hydrogenation |
| Chlorinated | Dichloromethane (DCM) | Moderate (~20-50 mg/mL) | Extraction, work-up |
| Ethers | THF, MTBE | Moderate | Reaction solvent |
| Aqueous | Water (Neutral pH) | Low (<1 mg/mL) | Anti-solvent for precipitation |
| Aqueous Acid | 1M HCl | High (Forms HCl salt) | Dissolution for purification |
pH-Dependent Solubility Logic
The 3-amino group is weakly basic.
-
pH > 5: The molecule exists in its neutral, free-base form. Water solubility is minimal; the compound will precipitate from aqueous mixtures.
-
pH < 2: The amine protonates (
), drastically increasing aqueous solubility. This property is exploited in Acid-Base Extraction protocols: dissolve in dilute HCl, wash with organic solvent to remove non-basic impurities, then basify to precipitate the pure amine.
Figure 1: pH-Dependent Solubility Switch. The compound can be toggled between soluble and insoluble states for purification.
Stability Assessment
Stability data dictates storage conditions and shelf-life. The primary risks are oxidation (discoloration) and photolytic degradation .
Stress Condition Performance
| Stress Type | Stability Rating | Observation / Mechanism |
| Thermal (Solid) | Stable < 60°C | Stable at ambient temp, but accelerated degradation >60°C. |
| Hydrolytic (Acid) | Stable | Compatible with HCl/H₂SO₂ workups. Pyrazole ring resists acid hydrolysis. |
| Hydrolytic (Base) | Moderate | Generally stable, but prolonged exposure to strong base at heat may degrade substituents. |
| Oxidative | Sensitive | The electron-rich amine is prone to N-oxidation. Store under Nitrogen/Argon. |
| Photolytic | Sensitive | UV light can induce dechlorination or ring opening. Store in amber vials. |
Storage Protocol
-
Temperature: Refrigerate (2-8°C) for long-term storage; Room Temp (20-25°C) acceptable for active use (<30 days).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent amine oxidation.
-
Container: Amber glass or foil-wrapped containers to prevent photolysis.
Experimental Protocols (Self-Validating Systems)
Protocol A: Forced Degradation Study (Stress Testing)
Objective: Validate the stability-indicating capability of your HPLC method and determine degradation pathways.
-
Preparation: Prepare a 1 mg/mL stock solution of the amine in Methanol.
-
Stress Conditions:
-
Neutralization & Analysis: Neutralize acid/base samples, dilute to mobile phase concentration, and inject into HPLC.
-
Validation Criteria: Mass balance (Assay + Impurities) should be >95%. If <90%, volatile degradants or non-chromatographic species are forming.
Protocol B: Gravimetric Solubility Determination
Objective: Determine precise solubility limits for process optimization.
-
Saturation: Add excess solid (approx. 100 mg) to 1 mL of target solvent (e.g., MeOH) in a sealed vial.
-
Equilibration: Agitate at 25°C for 24 hours (thermomixer or shaker).
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.
-
Quantification:
-
Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Method B (HPLC): Dilute filtrate 100x and quantify against a standard curve.
-
Figure 2: Forced Degradation Workflow. This systematic approach ensures all potential degradation pathways are identified.
References
-
MySkinRecipes. this compound Product Description & Applications. Retrieved from
-
PubChem. Compound Summary: this compound (SMILES/InChI). National Library of Medicine. Retrieved from
-
Google Patents. Processes for the preparation of pesticide compounds (US10233155B2). (Discusses synthesis and stability of chloropyrazole amines in acidic media). Retrieved from
-
ChemicalBook. Safety Data Sheet: 4-Chloro-3-methyl-1H-pyrazole. (Analogous safety and handling data). Retrieved from
Sources
Technical Guide: Biological Activities and Synthetic Protocols of Substituted Pyrazoles
The Pyrazole Privilege: A Pharmacophore Overview
In the landscape of medicinal chemistry, the pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold."[1] Its utility stems not just from its stability, but from its ability to act as a bioisostere for amides, esters, and carboxylic acids, allowing it to participate in diverse hydrogen bonding networks within enzyme active sites.
For drug development professionals, the value of substituted pyrazoles lies in their tunable physicochemical properties. By modifying substituents at the N1, C3, and C5 positions, researchers can precisely modulate lipophilicity (LogP), metabolic stability, and target selectivity—most notably in the inhibition of Cyclooxygenase-2 (COX-2) and protein kinases.
Structure-Activity Relationship (SAR) Logic
The biological efficacy of pyrazoles is dictated by the electronic and steric nature of their substituents.
-
N1 Position: Often substituted with aryl or alkyl groups to control pharmacokinetic profiles and solubility. In COX-2 inhibitors (e.g., Celecoxib), a sulfonamide moiety here is critical for anchoring the molecule in the enzyme's hydrophilic side pocket.
-
C3/C5 Positions: These positions usually host aryl groups that engage in hydrophobic interactions. The spatial arrangement (1,3- vs. 1,5-substitution) determines whether the compound adopts a linear or angular conformation, drastically affecting receptor fit.
Figure 1: Functional mapping of the pyrazole scaffold. Each position offers a distinct "handle" for optimizing drug-target interactions.
Anti-Inflammatory Activity: The COX-2 Mechanism
The most commercially validated application of substituted pyrazoles is in the selective inhibition of Cyclooxygenase-2 (COX-2).[2] Unlike traditional NSAIDs that inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory), 1,5-diarylpyrazoles can be engineered to fit exclusively into the larger hydrophobic side pocket of COX-2.
Mechanistic Pathway
Inflammation triggers the release of arachidonic acid from membrane phospholipids. COX-2 converts this into Prostaglandin H2 (PGH2), the precursor for inflammatory mediators. Pyrazoles block this conversion by occupying the enzyme's active site.
Figure 2: The Arachidonic Acid Cascade. Substituted pyrazoles intercept the pathway at the COX-2 enzymatic step, preventing prostaglandin synthesis.
Representative Potency Data
The table below illustrates how substitution patterns (specifically halogenation) impact inhibitory concentration (IC50) against COX-2 vs. COX-1.[3]
| Compound ID | Structure Type | R1 Substituent | R3 Substituent | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index |
| Ref-1 (Celecoxib) | 1,5-Diaryl | Sulfonamide | CF3 | 0.04 | 15.0 | 375 |
| Analog A | 1,5-Diaryl | Methyl | Phenyl | 1.25 | 0.85 | 0.68 (Non-selective) |
| Analog B | 1,3,5-Triaryl | 4-F-Phenyl | 4-OMe-Phenyl | 0.09 | >100 | >1100 |
Note: Data synthesized from general SAR trends in pyrazole medicinal chemistry.
Oncology: Kinase Inhibition
In oncology, pyrazoles act as ATP-competitive inhibitors. The nitrogen atoms in the pyrazole ring often serve as hydrogen bond acceptors/donors to interact with the "hinge region" of kinases such as Cyclin-Dependent Kinases (CDKs) , VEGFR , and ALK .
Mechanism of Action[4][5][6]
-
Hinge Binding: The pyrazole N-H or lone pair on N interacts with the backbone residues (e.g., Glu, Leu) of the kinase hinge region.
-
Gatekeeper Interaction: Bulky substituents at C3 or C5 exploit the "gatekeeper" residue to achieve selectivity between homologous kinases (e.g., sparing CDK2 while inhibiting CDK4).
Key Targets
-
ALK/ROS1: Crizotinib (a pyrazole derivative) targets the ATP pocket of the ALK fusion protein in non-small cell lung cancer (NSCLC).
-
B-Raf: Pyrazoles inhibit the mutant B-Raf(V600E) kinase, blocking the MAPK signaling pathway which drives melanoma proliferation.
Experimental Protocol: Knorr Pyrazole Synthesis
This section details the synthesis of a 1,3,5-substituted pyrazole library using the classic Knorr condensation. This method is preferred for its reliability and high atom economy.
Reagents & Equipment[7]
-
Reactants: 1,3-Dicarbonyl compound (e.g., Benzoylacetone), Hydrazine derivative (e.g., Phenylhydrazine).
-
Solvent: Absolute Ethanol or Acetic Acid.
-
Catalyst: Glacial Acetic Acid or HCl (cat).
-
Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer.
Step-by-Step Methodology
-
Preparation: Dissolve 10 mmol of the 1,3-dicarbonyl compound in 20 mL of ethanol in a round-bottom flask.
-
Addition: Dropwise add 10-12 mmol of the hydrazine derivative at room temperature.
-
Technical Note: If using hydrazine hydrate, the reaction is exothermic; add slowly to prevent "bumping."
-
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100g).
-
Filtration: The solid pyrazole product will precipitate. Filter using a Buchner funnel under vacuum.
-
Purification: Recrystallize from hot ethanol/water (1:1) to obtain pure crystals.
Figure 3: Operational workflow for the Knorr Pyrazole Synthesis.
Validation Protocol: MTT Cytotoxicity Assay
To validate the anti-cancer potential of synthesized pyrazoles, the MTT assay is the industry standard for determining cell viability and IC50 values.
Principle
The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial succinate dehydrogenase in metabolically active cells to form insoluble purple formazan crystals. The intensity of the purple color (after solubilization) is directly proportional to the number of viable cells.
Protocol Steps
-
Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C/5% CO2. -
Treatment: Add the synthesized pyrazole compounds at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%) and Doxorubicin as a positive control.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 4 hours. Purple crystals should be visible under a microscope.
-
Solubilization: Carefully remove media. Add 100 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to determine IC50.[4]
References
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
-
National Institutes of Health (NIH) - PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). [Link]
-
MDPI - Molecules. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Review of literature for 4-chloro-1-methyl-1H-pyrazol-3-amine applications
This in-depth technical guide reviews the literature and applications of 4-chloro-1-methyl-1H-pyrazol-3-amine (CAS: 1006349-08-1), a privileged scaffold in medicinal chemistry and agrochemical synthesis.[1]
A Privileged Scaffold for Kinase Inhibitor and Agrochemical Design [1]
Executive Summary
This compound is a high-value heterocyclic building block characterized by a distinct electronic profile that bridges the gap between high reactivity and metabolic stability.[1] Unlike its non-halogenated congeners, the C4-chlorine substituent provides steric bulk and lipophilicity (increasing logP) while blocking a metabolically labile site, making it a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, BTK, p38 MAPK) and SDHI fungicides .
This guide synthesizes literature data to provide a roadmap for utilizing this molecule in drug discovery and process chemistry.
Chemical Profile & Structural Significance[1][2][3][4][5]
Physicochemical Properties
The molecule features a pyrazole ring substituted at N1 with a methyl group, C3 with a primary amine, and C4 with a chlorine atom.
| Property | Value | Significance in Design |
| CAS Number | 1006349-08-1 | Unique identifier for regulatory/sourcing.[1] |
| Molecular Formula | C₄H₆ClN₃ | Compact scaffold (MW: 131.56 g/mol ).[1][2] |
| H-Bond Donors | 2 (–NH₂) | Critical for hinge-binding in kinase pockets.[1] |
| H-Bond Acceptors | 2 (N2, –NH₂) | Facilitates water-mediated bridging.[1] |
| Electronic Effect | C4-Cl (EWG) | Lowers pKa of C3-NH₂, modulating nucleophilicity.[1] |
| Metabolic Stability | High | C4-Cl blocks oxidative metabolism (CYP450).[1] |
Pharmacophore Mapping
In kinase inhibitor design, the aminopyrazole motif often serves as the "hinge binder." The N2 nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the C3-amino group acts as a donor to the backbone carbonyl. The C4-chlorine atom often occupies a hydrophobic gatekeeper pocket, enhancing selectivity.
Figure 1: Pharmacophore interaction map showing the dual role of the aminopyrazole scaffold in kinase binding.[1]
Synthesis & Manufacturing
The synthesis of this compound typically follows one of two primary retrosynthetic pathways: Direct Halogenation or Cyclization .[1]
Route A: Electrophilic Chlorination (Preferred)
The most scalable route involves the chlorination of the parent compound, 1-methyl-1H-pyrazol-3-amine.[1]
-
Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂).[1]
-
Solvent: Acetonitrile (ACN) or DMF.
-
Mechanism: The electron-rich pyrazole ring undergoes electrophilic aromatic substitution (S_EAr) preferentially at the C4 position.
-
Yield: Typically 85-95%.[1]
Route B: Cyclization (De Novo)
Constructing the ring from acyclic precursors allows for diversity at the N1 position.
-
Precursors: 2,3-Dichloropropanenitrile + Methylhydrazine.
-
Conditions: Reflux in ethanol/water.[3]
-
Selectivity: Regioselectivity can be an issue (1-methyl vs. 2-methyl isomers), requiring careful purification.[1]
Reactivity & Derivatization Protocols
The core utility of this molecule lies in its orthogonal reactivity. The amine is a nucleophile, while the chloride is a potential electrophile (under specific catalytic conditions).
Amide Coupling (C3-NH₂ Functionalization)
This is the most common reaction to link the scaffold to a larger pharmacophore. Protocol (Standard):
-
Dissolve carboxylic acid (1.0 eq) in DMF/DCM.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate.
-
Add this compound (1.0 eq).
-
Stir at RT for 4–16 h.
-
Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, dry, and concentrate.
Suzuki-Miyaura Coupling (C4-Cl Functionalization)
While aryl chlorides are less reactive than bromides, the pyrazole ring activates the C4 position sufficiently for palladium-catalyzed cross-coupling, especially with electron-rich ligands.[1] Protocol (Advanced):
-
Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4 mol%).
-
Base: K₃PO₄ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Temp: 100°C (Microwave preferred for 1 h).
Figure 2: Reaction tree demonstrating the divergent synthesis potential of the scaffold.[1]
Applications in Drug Discovery[2][6][7]
Kinase Inhibitors (Oncology & Immunology)
The 3-aminopyrazole motif is a bioisostere of the adenine ring of ATP.
-
Mechanism: The scaffold binds to the hinge region of kinases.
-
Role of Chlorine: The C4-Cl fills the small hydrophobic pocket behind the gatekeeper residue (e.g., Threonine or Methionine), improving selectivity over other kinases with larger gatekeepers.
-
Examples: Used in libraries targeting JAK2 , Aurora Kinase , and BRAF .
Agrochemicals (Fungicides)
In crop protection, this moiety is used to synthesize Succinate Dehydrogenase Inhibitors (SDHIs) .
-
Structure: Typically linked via an amide bond to a lipophilic aromatic ring.
-
Function: Disrupts mitochondrial respiration in fungi.
References
-
Synthesis and Reactivity of Aminopyrazoles
-
Suzuki Coupling of Chloropyrazoles
-
Compound Registry & Properties
-
Kinase Inhibitor Scaffolds
Sources
Safety, handling, and hazard information for 4-chloro-1-methyl-1H-pyrazol-3-amine
[1]
CAS Number: 1006349-08-1 Formula: C₄H₆ClN₃ Molecular Weight: 131.56 g/mol Synonyms: 3-Amino-4-chloro-1-methylpyrazole; 1-Methyl-4-chloro-1H-pyrazol-3-ylamine[1]
Executive Summary & Chemical Identity
4-Chloro-1-methyl-1H-pyrazol-3-amine is a functionalized heterocyclic building block widely used in medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its structure features a nucleophilic exocyclic amine at the C3 position and an electrophilic chlorine handle at C4, making it a versatile scaffold for orthogonal functionalization (e.g., amide coupling followed by Suzuki-Miyaura cross-coupling).[1]
Critical Isomer Distinction: Researchers must verify the regiochemistry of their starting material. The 3-amine isomer (CAS 1006349-08-1) is structurally distinct from the 5-amine isomer (CAS 105675-84-1).[1] Misidentification can lead to complete synthetic failure due to the differing electronic environments of the nitrogen atoms.
Physical & Chemical Profile
| Property | Specification | Operational Implication |
| Physical State | Solid (Crystalline powder) | Risk of dust generation; inhalation hazard.[1] |
| Color | White to off-white/pale yellow | Discoloration indicates oxidation/degradation.[1] |
| Solubility | DMSO, Methanol, DMF | Low water solubility; use organic waste streams. |
| pKa (Predicted) | ~3.5 - 4.0 (Amine) | Weak base; forms salts with strong mineral acids.[1] |
| Stability | Light & Air Sensitive | Store under inert gas (Argon/Nitrogen) in the dark. |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) with aminopyrazole analogues and available vendor safety data.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement (H-Code) |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3][4][5] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[1][3][4][5] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[1][6] |
Precautionary Statements (P-Codes)
-
Prevention:
-
Response:
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do.[3][5] Continue rinsing.[3][5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4][5]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
Safe Handling & Engineering Controls
The primary risks associated with this compound are inhalation of fine particulates and potential skin sensitization typical of aromatic amines.
Engineering Control Workflow
The following diagram outlines the mandatory workflow for handling this compound to minimize exposure and degradation.
Figure 1: Safe handling workflow emphasizing containment during the solid-handling phase.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: If weighing >100 mg outside a filtered enclosure, use an N95/P2 respirator.
-
Eyes: Chemical safety goggles (ANSI Z87.1). Do not use safety glasses alone due to the risk of fine dust bypassing side shields.
-
Skin: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving is recommended when handling stock solutions >0.1 M.[1]
Stability, Reactivity, and Synthesis Context
Understanding the reactivity profile is crucial for both safety and experimental success. The 3-amino group is prone to oxidation, while the 4-chloro position is stable under standard conditions but reactive under metal catalysis.[1]
Reactivity & Degradation Pathways
Figure 2: Primary reactivity modes.[1] Red dashed line indicates degradation pathway to be avoided.
Experimental Best Practices
-
Inert Atmosphere: Always purge reaction vessels with Nitrogen or Argon. The electron-rich aminopyrazole ring is susceptible to oxidative darkening over time.[1]
-
Acylation: When coupling the amine (e.g., with acid chlorides), add a non-nucleophilic base (DIPEA/TEA) to scavenge HCl. The HCl salt of the starting material is significantly less reactive.
-
Metal Scavenging: If using the 4-chloro handle for Suzuki couplings, residual Palladium can coordinate to the pyrazole nitrogens. Use thiourea or commercial scavenger resins during workup.
Emergency Response
First Aid Protocols
-
Inhalation: Move victim to fresh air immediately.[1][3][4][5][7] If breathing is difficult, administer oxygen.[7] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance; use a pocket mask.[1]
-
Skin Contact: Brush off loose particles before washing. Wash with soap and water for at least 15 minutes. Isolate contaminated clothing.[3][7]
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting lower and upper eyelids. Immediate medical attention is required to prevent corneal damage from the basic amine.
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don full PPE including a respirator (N95 minimum).
-
Containment: Do not dry sweep. Wet the spill with an inert solvent (e.g., heptane) or use a damp tissue to prevent dust generation.
-
Disposal: Place in a sealed container labeled "Hazardous Waste - Toxic Organic Solid."
References
Sources
- 1. 105675-84-1|4-Chloro-1-methyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]
- 2. This compound [myskinrecipes.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Commercial suppliers and availability of 4-chloro-1-methyl-1H-pyrazol-3-amine
Technical Whitepaper: Commercial Sourcing and Quality Assurance of 4-Chloro-1-methyl-1H-pyrazol-3-amine
Executive Summary
This compound (CAS 1006349-08-1) is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors (e.g., p38 MAPK pathways) and advanced agrochemical formulations. While structurally simple, its sourcing is complicated by a high prevalence of regioisomeric impurities—specifically the 5-methyl and 5-amino isomers—which possess distinct biological activities but similar physicochemical properties.
This guide provides a technical roadmap for procuring high-purity material. It moves beyond simple vendor lists to establish a self-validating quality control system , ensuring that the material entering your workflow is chemically authentic and suitable for GMP or GLP applications.
Chemical Profile & Critical Quality Attributes (CQAs)
To ensure supply chain integrity, researchers must define the material by its specific regio-chemistry. Ambiguity here is the primary cause of synthesis failure.
| Attribute | Specification | Technical Note |
| Chemical Name | This compound | Target Compound |
| CAS Number | 1006349-08-1 | CRITICAL: Do not confuse with isomers below. |
| Molecular Formula | C₄H₆ClN₃ | MW: 131.56 g/mol |
| SMILES | CN1C=C(Cl)C(N)=N1 | Methyl on N1; Amine on C3; Chloro on C4.[1][2][3][4] |
| Key Isomer 1 | 4-Chloro-5-methyl -1H-pyrazol-3-amine | CAS: 110580-44-4 (Methyl position shift). |
| Key Isomer 2 | 4-Chloro-1-methyl-1H-pyrazol-5-amine | CAS: 105675-84-1 (Amine position shift). |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation of the amine. |
| Solubility | DMSO, Methanol, DCM | Poor solubility in non-polar alkanes. |
Supply Chain Landscape
The commercial availability of this compound is tiered.[5] It is generally considered a Level 2 Building Block —widely available from specialized heterocyclic synthesis houses but less common in general catalog stock compared to non-chlorinated pyrazoles.
Verified Commercial Suppliers
Note: Availability is dynamic. The following vendors have historically demonstrated stock or rapid synthesis capability for this specific CAS.
-
BLD Pharm (Catalog #: BD295454)
-
Tier: Primary Manufacturer/Stockist.
-
Relevance: High reliability for gram-to-kilogram scale.
-
-
ChemScene (Catalog #: CS-0215246)
-
Tier: Specialist Supplier (Drug Discovery focus).
-
Relevance: Good for high-purity research samples (mg to g).
-
-
Enamine / Combi-Blocks
-
Tier: Major Building Block Suppliers.[6]
-
Relevance: Often hold stock in US/EU warehouses, reducing lead time from 3-4 weeks (Asia) to 2-5 days.
-
Sourcing Strategy Matrix
-
Discovery Phase (<10g): Prioritize US/EU-based stock (e.g., Combi-Blocks) to minimize lead time. Cost is secondary to speed.
-
Development Phase (>100g): Engage manufacturers like BLD Pharm or custom synthesis houses in China/India. Mandatory: Request a pre-shipment sample for the QC protocol defined in Section 5.
Synthesis Context & Impurity Origins
Understanding the synthesis routes allows you to predict potential impurities. The primary route involves the electrophilic chlorination of 1-methyl-1H-pyrazol-3-amine.
Mechanistic Pathway & Risk Analysis
The amino group at C3 activates the C4 position for electrophilic attack. However, if the starting material contains the 5-amine isomer, or if methylation of the pyrazole ring was not regioselective, the final product will be a mixture.
Figure 1: Synthesis logic showing the origin of the target compound and potential critical impurities arising from starting material quality or process control.
Vendor Qualification: The Self-Validating QC Protocol
Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier. The similarity between the 3-amine and 5-amine isomers often leads to mislabeling in bulk chemical supplies.
Protocol 1006349-QC: Isomer Verification
-
H-NMR Analysis (Solvent: DMSO-d6):
-
Diagnostic Signal: Look for the C5-proton singlet. In the 3-amine (target), the C5-H is adjacent to the N-methyl group.
-
NOE Experiment (Crucial): Perform a 1D-NOESY irradiating the N-methyl signal (~3.6-3.7 ppm).
-
Positive Result (Target): You should see a strong NOE enhancement of the aromatic C5-H signal. This confirms the Methyl and C5-H are proximal (1,5 relationship).
-
Negative Result (Isomer): If the compound is the 5-amine isomer (where Methyl is at N1 and Amine at C5), the Methyl is distant from the C4-Cl and C3-H, resulting in different NOE patterns.
-
-
-
HPLC Purity Check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Main peak >97%. Any secondary peak >1% requires MS identification to rule out the des-chloro precursor (CAS 1904-31-0).
-
Figure 2: Decision matrix for incoming raw material inspection. The NOESY step is the critical control point for isomer differentiation.
Handling and Stability
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation, turning brown over time.
-
Hygroscopicity: Moderate. Keep desiccated.
-
Safety: Irritant. Wear standard PPE. In case of contact with eyes (H319), rinse immediately.
References
-
PubChem. "Compound Summary: this compound (CAS 1006349-08-1)." National Library of Medicine. Link[7]
-
BLD Pharm. "Product Specification: this compound."[2][7] BLD Pharm Catalog. Link
-
ChemScene. "Product Detail: CS-0215246." ChemScene. Link
-
Google Patents. "Preparation method of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester." CN106187894A. Link (Cited for chlorination methodology context).
-
Fisher Scientific. "Safety Data Sheet: Pyrazole Derivatives." Fisher Scientific. Link
Sources
- 1. PubChemLite - this compound (C4H6ClN3) [pubchemlite.lcsb.uni.lu]
- 2. 1006349-08-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. chem960.com [chem960.com]
- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 7. -Shanghai Witofly Chemical Co.,Ltd [witofly.com]
Strategic Synthesis of Pyrazole Derivatives: A Technical Guide to Key Starting Materials
Executive Summary
The pyrazole ring (1,2-diazole) is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for blockbuster therapeutics including Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Sildenafil (PDE5 inhibitor). Its metabolic stability and ability to engage in hydrogen bonding make it a critical target for drug discovery.
This guide moves beyond basic textbook definitions to address the primary challenge in pyrazole synthesis: Regiocontrol . The selection of starting materials—specifically the interplay between the electronic bias of hydrazines and the steric environment of 1,3-electrophiles—dictates the success of the synthesis.
Part 1: The Nitrogen Source (Hydrazines)
The hydrazine component provides the N-N bond and determines the substitution pattern at the N1 position. In drug development,
Hydrazine Classes and Nucleophilicity
The nucleophilicity of the hydrazine nitrogens drives the initial attack on the electrophile.
| Class | Structure | Nucleophilic Bias | Key Application |
| Hydrazine Hydrate | Symmetrical | Unsubstituted ( | |
| Alkyl Hydrazines | Synthesis of N-alkyl pyrazoles (e.g., Viagra analogs). | ||
| Aryl Hydrazines | Celecoxib synthesis. The terminal | ||
| Tosyl Hydrazines | Used in metal-catalyzed couplings or as diazo precursors (Bamford-Stevens reaction). |
The "Ambident" Trap
When using monosubstituted hydrazines (
-
Mechanism: The more nucleophilic nitrogen (usually the terminal
) attacks the most electrophilic carbonyl carbon first. -
Strategic Choice: To force a specific isomer, one must enhance the electrophilic differentiation of the carbon scaffold (see Part 2).
Part 2: The Carbon Scaffold (1,3-Electrophiles)
The 3-carbon backbone defines the C3, C4, and C5 substituents. While standard
-Diketones vs. Synthetic Equivalents
A.
-Diketones (The Classical Route)
-
Pros: Cheap, commercially available.
-
Cons: Poor regioselectivity with alkyl hydrazines; often exist in enol forms that complicate reactivity predictions.
-
Optimization: Use of fluorinated solvents (e.g., HFIP ) can invert or enhance regioselectivity by hydrogen-bonding to specific carbonyls [1].
B. Enaminones (
-Dimethylaminovinyl Ketones)
-
Synthesis: Reaction of a ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Advantage: These are "polarized" push-pull systems. The carbon bearing the
group is electronically deactivated, forcing the hydrazine to attack the carbonyl exclusively. -
Result: High fidelity regiocontrol.
C. Alkynes & Nitroolefins (The 1,3-Dipolar Route)
-
Application: Used when the pyrazole needs to be built via cycloaddition (e.g., Click chemistry) rather than condensation.
-
Reagents: Terminal alkynes react with in situ generated diazo compounds (from tosylhydrazones) [2].
Part 3: Regioselectivity Engineering (Case Study: Celecoxib)
The synthesis of Celecoxib illustrates the application of electronic bias to solve the regiochemistry puzzle.
The Challenge: Synthesize 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-p-tolylpyrazole. The Reagents:
-
Hydrazine: 4-Sulfamoylphenylhydrazine (Nucleophile).[1]
-
Bias: The terminal
is the active nucleophile.
-
-
Electrophile: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[2]
-
Bias: Contains a
-carbonyl and a Tolyl-carbonyl.
-
The Mechanism:
-
The
group is a strong electron-withdrawing group (EWG), making the adjacent carbonyl carbon highly electrophilic (hard center). -
The terminal
of the hydrazine attacks the -carbonyl. -
The internal nitrogen (
) subsequently closes the ring onto the Tolyl-carbonyl. -
Result: The
group ends up at the 3-position (adjacent to the N2), and the Tolyl group ends up at the 5-position (adjacent to the N1-Ar).
Figure 1: Regiochemical logic in the synthesis of Celecoxib. The electronic nature of the CF3 group directs the assembly.
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis via Enaminones
Best for: Creating 1,5-disubstituted pyrazoles with high precision.
Reagents:
-
Acetophenone derivative (1.0 equiv)
-
DMF-DMA (1.2 equiv)
-
Aryl Hydrazine HCl (1.1 equiv)
-
Ethanol (anhydrous)
Workflow:
-
Enaminone Formation: Reflux the acetophenone with DMF-DMA (neat or in toluene) for 3–6 hours. Monitor by TLC (disappearance of ketone).
-
Evaporation: Remove volatiles under reduced pressure to obtain the crude enaminone (usually a yellow/orange solid).
-
Cyclization: Dissolve the crude enaminone in ethanol. Add the Aryl Hydrazine HCl.[1]
-
Reflux: Heat to reflux for 2–4 hours.
-
Workup: Cool to room temperature. The pyrazole often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and recrystallize from EtOH/Water.
Protocol B: 1,3-Dipolar Cycloaddition (Diazo Route)
Best for: Sensitive substrates or when 3,5-substitution patterns are difficult via condensation.
Reagents:
Workflow:
-
Diazo Generation: React aldehyde with tosylhydrazine to form the hydrazone.
-
One-Pot Cycloaddition: In a sealed tube, combine the hydrazone, alkyne, and base in 1,4-dioxane.
-
Heating: Heat to 110°C. The base decomposes the hydrazone to an intermediate diazo compound, which undergoes [3+2] cycloaddition with the alkyne.
-
Purification: Silica gel chromatography is typically required as yields can vary [3].
Part 5: Analytical Validation (Self-Validating Systems)
Trusting the regiochemistry of a pyrazole synthesis requires rigorous validation. Do not rely solely on LCMS, as regioisomers often have identical masses and similar retention times.
The "NOE" Standard: The only definitive proof of regiochemistry (without X-ray) is NOE (Nuclear Overhauser Effect) NMR spectroscopy .
-
1,5-Isomer (Celecoxib-like): Irradiating the N-Aryl protons will show an NOE enhancement of the C5-substituent protons (e.g., the Tolyl methyl group).
-
1,3-Isomer: Irradiating the N-Aryl protons will show NOE enhancement of the C5-H proton (if C5 is unsubstituted) or NOE with the substituent at C5 (which would be the
group in the reverse case—but has no protons, making HOESY necessary).
Figure 2: Analytical decision tree for validating pyrazole regiochemistry.
References
-
Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.
-
Deng, X., & Mani, N. S. (2008).[7] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry.
-
Li, D., et al. (2013). "Recent advances in the synthesis of pyrazoles. A review." European Journal of Medicinal Chemistry.
-
BenchChem. (2025).[1] "The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor."[1][8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Advanced Reactivity Profiling of Aminopyrazoles in Medicinal Chemistry
Executive Summary: The Aminopyrazole Paradox
In medicinal chemistry, the aminopyrazole scaffold is ubiquitous, serving as the pharmacophore backbone for kinase inhibitors (e.g., Crizotinib, Celecoxib analogues) and CNS agents. However, for the synthetic chemist, it presents a "hydra" of reactivity challenges.
The core issue is tautomeric ambiguity . A 3-aminopyrazole is electronically identical to a 5-aminopyrazole until a substituent locks the annular nitrogen. Furthermore, the molecule possesses three distinct nucleophilic sites: the exocyclic amine (
This guide moves beyond basic synthesis to explore the causality of aminopyrazole reactivity. We will dissect how to control regioselectivity during acylation, how to leverage the scaffold for fused heterocycle construction (specifically pyrazolo[1,5-a]pyrimidines), and how to access radical pathways via diazotization.
Mechanistic Fundamentals: The Tautomeric Landscape
Before attempting functionalization, one must map the electronic landscape. The reactivity of the amine group is inextricably linked to the protonation state of the pyrazole ring.
Nucleophilic Ranking
In neutral media, the nucleophilicity order generally follows:
However, this order is easily perturbed.
-
Steric Hinderance: Substituents at C3/C5 can block the exocyclic amine, forcing reaction at the ring nitrogen.[1]
-
Hard/Soft Acid Base (HSAB) Theory: The exocyclic amine is a "harder" nucleophile compared to the "softer" ring nitrogen. Hard electrophiles (acyl chlorides) favor the
, while soft electrophiles (alkyl halides) often result in mixtures involving -alkylation.
Tautomeric Control
The 3-amino and 5-amino forms are tautomers.
-
Electron Donating Groups (EDGs): Stabilize the 3-amino tautomer.
-
Electron Withdrawing Groups (EWGs): Shift equilibrium toward the 5-amino tautomer.
This equilibrium dictates the trajectory of cyclization reactions.
Figure 1: Tautomeric equilibrium between 3-amino and 5-aminopyrazole.[2][3][4][5][6][7] The position of the proton on the ring nitrogen determines the formal numbering of the exocyclic amine.
Core Transformation: Synthesis of Pyrazolo[1,5-a]pyrimidines[4][6][8][9][10][11][12]
The most high-value transformation of the aminopyrazole group is its condensation with 1,3-dielectrophiles (e.g.,
The Regioselectivity Challenge
When reacting a 3(5)-aminopyrazole with an unsymmetrical 1,3-diketone (
The Mechanism of Control:
-
Step 1 (Kinetic Control): The most nucleophilic site (Exocyclic
) attacks the most electrophilic carbonyl of the diketone. -
Step 2 (Cyclization): The ring nitrogen (
) attacks the remaining carbonyl/enone to close the ring.
Rule of Thumb:
-
If the diketone has a
group (highly electrophilic carbonyl), the exocyclic amine will attack that carbon first, placing the group at the 7-position of the final pyrazolo[1,5-a]pyrimidine. -
Steric bulk at one carbonyl will direct the amine attack to the less hindered carbonyl.
Figure 2: Regioselective cyclocondensation mechanism. The electronic differentiation of the 1,3-diketone dictates the final substitution pattern.
Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines
Objective: Synthesis of 7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine derivatives. This protocol leverages the high electrophilicity of the trifluoroacetyl group to ensure regiocontrol.
Reagents:
-
3-Aminopyrazole derivative (1.0 equiv)
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.1 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)[3]
Workflow:
-
Dissolution: Dissolve 1.0 mmol of 3-aminopyrazole in 5 mL of glacial acetic acid.
-
Addition: Add 1.1 mmol of the fluorinated diketone dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).-
Why Reflux? While the initial attack is fast, the dehydration/aromatization step requires thermal energy. Acetic acid serves as both solvent and acid catalyst to activate the carbonyls.
-
-
Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL).
-
Purification: The product typically precipitates. Filter and wash with cold ethanol. If no precipitate forms, extract with DCM, dry over
, and purify via flash column chromatography.
Validation:
-
1H NMR: Look for the disappearance of the exocyclic
broad singlet (usually 4.0-6.0 ppm) and the appearance of the pyrimidine ring proton (singlet, 7.0-7.5 ppm). -
Regiochemistry Check: Use 2D NOESY NMR. Cross-peaks between the pyrazole-H and the substituent at position 7 confirm the regiochemistry.
Protocol B: Sandmeyer-Type Halogenation (Diazotization)
Objective: Conversion of the exocyclic amine to a halide (Cl, Br, I) to create a handle for palladium-catalyzed coupling (Suzuki/Buchwald).
Safety Note: Diazonium salts of heterocycles can be unstable. Maintain temperature strictly
Workflow:
-
Diazotization: Suspend 3-aminopyrazole (1.0 mmol) in concentrated HCl (3 mL) at
. -
Nitrite Addition: Add
(1.2 mmol) in water (1 mL) dropwise, keeping internal temp . Stir for 30 mins.-
Observation: The suspension should clear as the diazonium salt forms.
-
-
Sandmeyer Reaction (Bromination): Slowly add the cold diazonium solution to a stirred solution of
(1.5 equiv) in 48% HBr (2 mL) at room temperature. -
Workup: Heat to
for 1 hour until nitrogen evolution ceases. Neutralize with and extract with EtOAc.
Data Summary: Reactivity Comparison
| Reaction Type | Electrophile | Primary Site of Attack | Major Product | Key Controlling Factor |
| Acylation | Acyl Chloride | Exocyclic | Amide | Hard/Soft character; |
| Alkylation | Alkyl Halide | Ring | Mixture ( | Base strength and solvent polarity. |
| Condensation | 1,3-Diketone | Exocyclic | Pyrazolo[1,5-a]pyrimidine | Electrophilicity of carbonyl carbons. |
| Diazotization | Exocyclic | Diazonium Salt | Temperature (must be |
References
-
Regioselectivity in Aminopyrazole Reactions
-
Synthesis of Pyrazolo[1,5-a]pyrimidines
-
Mechanism of Cyclocondens
-
Sandmeyer and Diazotiz
- Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
- Source: N
-
URL:[Link]
-
Aminopyrazole Functionaliz
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chemoselective Synthesis of 4-Chloro-1-methyl-1H-pyrazol-3-amine
This Application Note and Protocol is structured for professional research and development contexts, focusing on the optimized synthesis of 4-chloro-1-methyl-1H-pyrazol-3-amine . This compound is a critical pharmacophore in the development of Janus kinase (JAK) inhibitors and various agrochemical agents.
The following guide prioritizes regiochemical fidelity and process scalability , addressing the common challenge of N-isomer contamination during pyrazole functionalization.
Strategic Analysis & Scientific Rationale
The Synthetic Challenge
The synthesis of substituted pyrazoles often suffers from regioselectivity issues (N1 vs. N2 tautomerization). While direct methylation of 4-chloro-1H-pyrazol-3-amine is possible, it frequently yields a difficult-to-separate mixture of N1- and N2-methyl isomers.
The Solution: A "Functionalization-Last" approach.[1] To ensure high isomeric purity, this protocol utilizes 1-methyl-1H-pyrazol-3-amine as the starting material. The methyl group is already fixed at the N1 position, eliminating regio-ambiguity. We then employ N-Chlorosuccinimide (NCS) for electrophilic aromatic substitution.[2]
Mechanistic Insight (Causality)
-
Reagent Choice (NCS): Unlike elemental chlorine (
), which is harsh and can lead to over-chlorination or oxidation of the amino group, NCS provides a controlled source of "positive" chlorine ( ). -
Substrate Reactivity: The amino group at C3 activates the pyrazole ring, making the C4 position highly nucleophilic. The C4 position is electronically favored for electrophilic attack, allowing the reaction to proceed under mild conditions without a catalyst.
-
Solvent System: Acetonitrile (MeCN) is selected for its polarity, which stabilizes the transition state, and its ease of removal.
Detailed Synthesis Protocol
Materials & Equipment[3]
-
Starting Material: 1-methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) - Purity >98%
-
Reagent: N-Chlorosuccinimide (NCS) - Recrystallized if yellowed.
-
Solvent: Acetonitrile (Anhydrous grade preferred).
-
Equipment: 3-neck round bottom flask, magnetic stirrer, internal temperature probe, nitrogen inlet.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: In a clean, dry 250 mL 3-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-methyl-1H-pyrazol-3-amine (10.0 mmol, 0.97 g) in Acetonitrile (50 mL).
-
Temperature Control: Cool the solution to 0–5 °C using an ice/water bath. Rationale: Although the reaction can proceed at room temperature, cooling minimizes potential N-chlorination side reactions.
Phase 2: Electrophilic Substitution
-
Addition: Add N-Chlorosuccinimide (NCS) (10.5 mmol, 1.40 g) portion-wise over 15 minutes.
-
Critical Control Point: Do not add NCS all at once. An exotherm may occur. Monitor internal temperature to ensure it stays <10 °C.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (System: 50% Ethyl Acetate / 50% Hexanes) or LC-MS.
-
Target: Disappearance of starting material (
) and appearance of product ( ).
-
Phase 3: Workup and Purification
-
Quench: Concentrate the reaction mixture under reduced pressure (Rotary Evaporator, 40 °C) to remove the majority of Acetonitrile.
-
Partition: Redissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) to remove succinimide byproduct.
-
Brine Wash: Wash the organic layer with Saturated Brine (50 mL).
-
Drying: Dry the organic phase over Anhydrous Sodium Sulfate (
), filter, and concentrate to dryness. -
Purification: If the crude solid is colored, recrystallize from a mixture of Ethanol/Heptane (1:5) or purify via silica gel flash chromatography (Gradient: 0-60% EtOAc in Hexanes).
Data Summary Table
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 equiv Amine : 1.05 equiv NCS | Slight excess of NCS ensures conversion. |
| Temperature | 0 °C | Mitigates exotherms and side-products. |
| Time | 4 - 6 Hours | Monitor by LC-MS for completion. |
| Expected Yield | 75% - 85% | Losses primarily during workup/crystallization. |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation; recrystallize. |
Visualization: Reaction Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (CCPs) for the researcher.
Figure 1: Process flow diagram for the chlorination of 1-methyl-1H-pyrazol-3-amine, identifying Critical Control Points (CCP).
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the protocol, the isolated product must meet the following spectral criteria.
-
1H NMR (400 MHz, DMSO-d6):
- 7.65 (s, 1H, C5-H ): The diagnostic singlet for the pyrazole proton. Note the loss of the C4-H doublet signal found in the starting material.
- 5.10 (br s, 2H, -NH 2): Broad singlet corresponding to the primary amine.
- 3.65 (s, 3H, N-CH 3): Strong singlet for the N-methyl group.
-
Mass Spectrometry (ESI+):
-
Calculated Mass (
): 132.03[3] -
Observed Mass: 132.1 (Characteristic Chlorine isotope pattern 3:1 ratio for M and M+2).
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19616928, this compound. Retrieved from [Link]
- Witherington, J., et al. (2000). 5-Aryl-pyrazolo[1,5-a]pyrimidines as potent inhibitors of the src family tyrosine kinase lck. Bioorganic & Medicinal Chemistry Letters.
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).[1][2] Retrieved from [Link]
-
He, J., et al. (2021). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. ResearchGate. Retrieved from [Link]
Sources
Application Note: Strategic Utilization of 4-chloro-1-methyl-1H-pyrazol-3-amine in Medicinal Chemistry
Executive Summary & Strategic Value
The compound 4-chloro-1-methyl-1H-pyrazol-3-amine represents a "privileged scaffold" in modern drug discovery. Unlike generic building blocks, this specific pyrazole derivative offers a pre-optimized structural motif that addresses two common failure points in early-stage lead generation: metabolic instability and promiscuous binding .
In the context of kinase inhibitor design (specifically JNK3, FGFR, and CDK families) and GPCR modulation, this intermediate serves as a critical hinge-binding element. The 4-chloro substituent provides essential lipophilic bulk to occupy hydrophobic "gatekeeper" pockets while simultaneously blocking oxidative metabolism at the C4 position—a common clearance pathway for unsubstituted pyrazoles.
Key Chemical Attributes
| Feature | Medicinal Chemistry Impact |
| C3-Amine | Primary vector for fragment growth; forms key H-bonds with kinase hinge residues (e.g., Glu/Leu backbone). |
| C4-Chlorine | Increases lipophilicity ( |
| N1-Methyl | Locks tautomeric state (preventing promiscuous binding modes); reduces Polar Surface Area (PSA) for better permeability. |
| Electronic Profile | The electron-withdrawing Cl reduces the basicity of the amine, modulating reactivity in nucleophilic substitutions. |
Core Application: Synthesis of Type II Kinase Inhibitors (Urea Linkage)
A dominant application of this intermediate is the synthesis of urea-linked kinase inhibitors. The urea moiety acts as a "linker" that allows the inhibitor to span from the ATP-binding site to the allosteric "back pocket" (DFG-out conformation).
Mechanistic Rationale
The reaction utilizes the nucleophilic C3-amine to attack an electrophilic isocyanate. The presence of the 4-Cl atom slightly decreases the nucleophilicity of the amine compared to a non-halogenated analog, requiring optimized base catalysis to drive the reaction to completion without forming bis-urea byproducts.
Protocol A: Isocyanate Coupling
Objective: Synthesis of
Reagents:
-
This compound (1.0 equiv)
-
Aryl Isocyanate (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve this compound (1 mmol) in anhydrous DCM (5 mL).
-
Activation: Add TEA (1.5 mmol) and stir at room temperature (RT) for 10 minutes. Note: This deprotonates any ammonium salts and ensures the free base is available.
-
Addition: Dropwise add the Aryl Isocyanate (1.1 mmol) dissolved in DCM (2 mL) over 15 minutes.
-
Critical Control Point: Maintain temperature at 0°C if the isocyanate is highly reactive (e.g., electron-deficient aryls) to prevent double addition.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Work-up:
-
If precipitate forms (common for ureas): Filter the solid, wash with cold DCM (
) and diethyl ether. -
If soluble: Dilute with DCM, wash with 1N HCl (to remove unreacted amine), then saturated
and brine. Dry over .
-
-
Purification: Recrystallize from EtOH or perform flash chromatography (Gradient: 0
5% MeOH in DCM).
Core Application: Sulfonamidation for Anti-Inflammatory Scaffolds[1]
Derivatives of aminopyrazoles are potent COX-2 and JNK3 inhibitors. The formation of a sulfonamide bond creates a transition state mimic that is often critical for selectivity against specific enzyme isoforms.
Protocol B: Sulfonylation
Objective: Synthesis of Pyrazole-Sulfonamides (Celecoxib/JNK3 inhibitor analogs).
Reagents:
-
This compound (1.0 equiv)
-
Sulfonyl Chloride (
) (1.2 equiv) -
Pyridine (solvent/base) OR DCM + Pyridine (3.0 equiv)
-
Catalyst: DMAP (10 mol%)
Step-by-Step Methodology:
-
Dissolution: Dissolve the pyrazole amine (1 mmol) in Pyridine (3 mL). Alternatively, use DCM (5 mL) with Pyridine (3 mmol) for easier workup.
-
Catalysis: Add DMAP (0.1 mmol). Why? DMAP forms a highly reactive
-acylpyridinium intermediate, accelerating the reaction with the electron-deficient pyrazole amine. -
Addition: Cool to 0°C. Add the Sulfonyl Chloride (1.2 mmol) in one portion.
-
Heating: Warm to RT. If conversion is slow (checked by LC-MS after 2h), heat to 50°C. The 4-Cl group reduces amine nucleophilicity, often necessitating thermal energy.
-
Quenching: Pour reaction mixture into ice-cold 1N HCl.
-
Observation: The product usually precipitates as a white/off-white solid.
-
-
Isolation: Filter, wash with water, and dry under vacuum.
Advanced Application: Buchwald-Hartwig Cross-Coupling
For connecting the pyrazole core to other heteroaromatics (e.g., pyrimidines for CDK inhibition) where
Challenges: The free amine can poison Pd catalysts. The 4-Cl substituent can potentially compete as a leaving group (oxidative addition) if the catalyst is too active, though the C-Cl bond on a pyrazole is generally robust compared to C-Br or C-I.
Recommended System:
-
Catalyst:
or -
Ligand: Xantphos (for rigidity) or BrettPhos (for difficult couplings).
-
Base:
(weak base prevents side reactions). -
Solvent: 1,4-Dioxane, 100°C.
Structural Logic & Workflow Visualization
Diagram 1: Synthetic Workflow Decision Tree
This workflow illustrates how to select the correct protocol based on the desired pharmacophore.
Caption: Decision matrix for derivatizing this compound based on medicinal chemistry targets.
Diagram 2: SAR Rationale (Structure-Activity Relationship)
Why use this specific intermediate over others?
Caption: Mechanistic advantages of the this compound scaffold in drug design.
References
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.[1] Molecules.[1][2][3][4][5][6][7][8][9][10] [Link]
-
National Institutes of Health (NIH). (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of Medicinal Chemistry. [Link]
-
American Chemical Society (ACS). (2017). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR.[8] Journal of Medicinal Chemistry. [Link]
-
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link][11][3][4][6][12]
Sources
- 1. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. mdpi.com [mdpi.com]
- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 10. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Chloro-1-methyl-1H-pyrazol-3-amine in Kinase Inhibitor Design
Executive Summary & Scaffold Significance
4-chloro-1-methyl-1H-pyrazol-3-amine (CAS: 175137-46-9) is a privileged heterocyclic building block utilized in the synthesis of ATP-competitive kinase inhibitors. Its structural utility lies in its ability to mimic the adenine ring of ATP when fused or coupled to other heteroaromatics, facilitating hydrogen bonding with the kinase hinge region.
The specific inclusion of the 4-chloro substituent serves two critical medicinal chemistry functions:
-
Hydrophobic Pocket Filling: The chlorine atom often occupies the hydrophobic "gatekeeper" pocket or solvent-exposed regions, enhancing potency compared to the unsubstituted analog.
-
Metabolic Stability: Halogenation at the C4 position blocks metabolic oxidation (e.g., by CYP450s) that typically occurs on electron-rich pyrazole rings.
This guide details two primary synthetic workflows for this intermediate: Linear Coupling (Buchwald/SnAr) and Cyclocondensation (Ring Fusion) .
Chemical Properties & Handling[1][2][3]
-
Appearance: Off-white to light brown solid/oil (purity dependent).
-
Solubility: Soluble in DMSO, DMF, MeOH, and DCM. Limited solubility in water.
-
Stability: Stable under standard conditions. The C4-Cl bond is chemically robust and does not typically undergo oxidative addition under standard Pd-catalyzed conditions used for C3-amine coupling, allowing for chemoselective derivatization.
Workflow A: Linear Coupling (SnAr & Buchwald-Hartwig)
This workflow is used to attach the pyrazole unit as a "tail" or "head" to a central scaffold (e.g., Pyrimidine, Pyridine, or Triazine).
Mechanistic Rationale
The C3-amine is moderately nucleophilic. However, the electron-withdrawing nature of the adjacent imine nitrogen (N2) and the C4-chlorine atom reduces its nucleophilicity compared to aniline.
-
SnAr (Nucleophilic Aromatic Substitution): Preferred when coupling to highly electron-deficient cores (e.g., 2,4-dichloropyrimidine).
-
Buchwald-Hartwig: Required when coupling to electron-neutral or electron-rich aryl halides where SnAr fails.
Protocol: Buchwald-Hartwig Coupling to Aryl Bromides
Objective: Coupling this compound to a generic Aryl Bromide (Ar-Br).
Reagents:
-
Amine: 1.0 equiv
-
Ar-Br: 1.0–1.2 equiv
-
Catalyst: Pd₂ (dba)₃ (2–5 mol%) or Pd(OAc)₂
-
Ligand: Xantphos or BrettPhos (optimized for heteroarylamines)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Inertion: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Amine (1.0 mmol), Cs₂CO₃ (2.0 mmol), and Xantphos (0.05 mmol). Purge with Nitrogen/Argon for 5 minutes.
-
Catalyst Addition: Add Pd₂(dba)₃ (0.025 mmol) under positive inert gas pressure.
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe. Seal the vial with a crimp cap/Teflon septum.
-
Reaction: Heat the block to 100°C for 12–16 hours.
-
Checkpoint: Monitor by LCMS. The 4-Cl group provides a distinct isotopic pattern (M/M+2 ratio of 3:1), aiding in product identification.
-
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivated amine nucleophile. | Switch ligand to BrettPhos or tBuBrettPhos (specialized for weak nucleophiles). Increase temp to 110°C. |
| Dehalogenation | Pd-insertion into C4-Cl bond. | Lower temperature to 80°C. Switch to a milder base (K₃PO₄). Avoid ligands that promote rapid oxidative addition into aryl chlorides. |
| Protodehalogenation | Reductive elimination of Cl. | Ensure solvent is strictly anhydrous. |
Workflow B: Cyclocondensation (Pyrazolo[1,5-a]pyrimidine Synthesis)
This is the high-value application for kinase inhibitors.[4] Reacting the amine with 1,3-dielectrophiles creates a fused bicyclic system (Pyrazolo[1,5-a]pyrimidine) often found in inhibitors of CDK , PI3K , and PAK .[4]
Pathway Diagram
The following diagram illustrates the retrosynthetic logic and forward synthesis for creating a fused kinase inhibitor core.
Caption: Synthesis of fused Pyrazolo[1,5-a]pyrimidine scaffolds via cyclocondensation.
Protocol: Condensation with 1,3-Dicarbonyls
Objective: Synthesis of a 3-chloro-pyrazolo[1,5-a]pyrimidin-7-one derivative.
Reagents:
-
Amine: 1.0 equiv
-
Ethyl Acetoacetate (or derivative): 1.2 equiv
-
Acid Catalyst: Glacial Acetic Acid (solvent) or pTSA in Toluene.
-
Temperature: Reflux (110–120°C).
Step-by-Step Procedure:
-
Setup: Dissolve this compound (5.0 mmol) in Glacial Acetic Acid (10 mL).
-
Addition: Add Ethyl Acetoacetate (6.0 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours.
-
Isolation: Cool to room temperature. The product often precipitates upon cooling.
-
Purification: Pour the reaction mixture into ice water (50 mL). Filter the solid precipitate. Wash with cold water and diethyl ether. Recrystallize from Ethanol if necessary.
Analytical Check (NMR):
-
Look for the disappearance of the broad NH₂ singlet (approx. 4.0–5.0 ppm).
-
Appearance of a new aromatic proton for the pyrimidine ring (if using a keto-aldehyde) or methyl groups (if using keto-ester).
Structural Biology & SAR Implications
When designing inhibitors using this scaffold, the orientation of the 4-chloro group is pivotal.
Binding Mode Diagram
Caption: Interaction map of the pyrazole-amine motif within the ATP-binding pocket.
SAR Notes
-
Selectivity: The 4-Cl group can induce selectivity by clashing with larger gatekeeper residues in off-target kinases.
-
Vector: The N1-methyl group points towards the solvent front in many binding modes (e.g., JAK2, ALK), allowing for the attachment of solubilizing groups (morpholine, piperazine) if the methyl is replaced by a longer chain during earlier synthesis.
References
-
Patent: Serine/threonine PAK1 inhibitors. WO2013026914A1. (Demonstrates the use of pyrazole amines in kinase inhibitor synthesis).
-
Review: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2024.
-
Methodology: Buchwald-Hartwig Amination: Mechanistic Insights and Protocol Optimization. Chemistry LibreTexts.
-
Compound Data: this compound (CAS 175137-46-9).[8] PubChem.[2][8]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 4-chloro-5-methyl-1H-pyrazol-3-amine | C4H6ClN3 | CID 1380716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. PubChemLite - this compound (C4H6ClN3) [pubchemlite.lcsb.uni.lu]
Palladium-catalyzed cross-coupling reactions with 4-chloro-1-methyl-1H-pyrazol-3-amine
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloro-1-methyl-1H-pyrazol-3-amine
Executive Summary
The scaffold This compound represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., Janus kinase and B-Raf inhibitors). Its unique electronic architecture presents a dual challenge: the electron-rich amino group at C3 acts as a catalyst poison and a competing nucleophile, while the chloro-substituent at C4 requires specialized activation due to its high bond dissociation energy compared to bromo- or iodo-analogs.
This guide provides field-proven protocols for overcoming these barriers. We focus on two primary transformations: Suzuki-Miyaura coupling at the C4-Cl site (constructing bi-aryl cores) and Buchwald-Hartwig amination at the C3-NH₂ site (N-arylation).
Reactivity Landscape & Strategic Planning
Before initiating synthesis, it is critical to understand the electronic "personality" of the substrate. The pyrazole ring is π-excessive, but the C4-chloride exerts an inductive withdrawing effect.
Chemo-Selectivity Map:
-
C4-Cl (Electrophile): The primary site for Pd-catalyzed oxidative addition. Requires electron-rich, bulky ligands (e.g., dialkylbiarylphosphines) to facilitate insertion into the strong C-Cl bond.
-
C3-NH₂ (Nucleophile/Ligand): The free amine can coordinate to Pd(II) species, forming off-cycle resting states that kill catalytic turnover ("poisoning"). It is also a competent nucleophile for Buchwald-Hartwig coupling if an external aryl halide is present.
-
C5-H (Acidic/Nucleophilic): Susceptible to direct C-H arylation or deprotonation (pKa ~28-30), though C4-functionalization usually dominates under standard cross-coupling conditions.
Figure 1: Reactivity profile of the aminopyrazole scaffold.[1] Red arrows indicate primary synthetic challenges.
Protocol A: Suzuki-Miyaura Coupling (C4-Arylation)
Objective: Install an aryl or heteroaryl group at the C4 position while tolerating the free amine. Challenge: The C-Cl bond is inert. Standard Pd(PPh₃)₄ often fails. Solution: Use of Buchwald Precatalysts (Gen 2/3) containing bulky biarylphosphine ligands (XPhos or SPhos). These ligands promote oxidative addition into aryl chlorides and prevent amine binding to the metal center.
Optimized Reaction Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G2 (2–5 mol%) | Pre-formed active species; air-stable; XPhos is optimal for heteroaryl chlorides. |
| Ligand | XPhos (optional 1–2 mol% extra) | Ensures high L:Pd ratio to stabilize the active catalyst. |
| Base | K₃PO₄ (2.0–3.0 equiv) | Anhydrous, mild base minimizes dehalogenation side reactions compared to alkoxides. |
| Solvent | 1,4-Dioxane : Water (4:1) | The biphasic system solubilizes inorganic base and polar substrate; promotes turnover. |
| Temp | 80–100 °C | Required to overcome activation energy of C-Cl bond. |
Step-by-Step Protocol
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with:
-
This compound (1.0 equiv, e.g., 131 mg, 1.0 mmol)
-
Aryl Boronic Acid (1.5 equiv)
-
K₃PO₄ (3.0 equiv, finely ground)
-
XPhos Pd G2 (0.02 equiv, 2 mol%)
-
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Tip: Degas solvents by sparging with N₂ for 15 mins prior to use. Oxygen is the enemy of low-loading Pd catalysis.
-
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 90 °C in a heating block. Stir vigorously (800+ rpm) to ensure phase mixing.
-
Monitoring: Check LC-MS at 2 hours.
-
Success Indicator: Disappearance of starting material (m/z ~132) and appearance of product.
-
Common Byproduct: De-chlorinated pyrazole (m/z ~98) indicates "protodehalogenation." If observed, lower temperature to 80 °C and increase boronic acid to 2.0 equiv.
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with Brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient). The free amine makes the product polar; consider adding 1% Et₃N to the eluent to reduce tailing.
Protocol B: Buchwald-Hartwig Amination (N3-Functionalization)
Objective: React the C3-amine with an external Aryl Halide (Ar-X). Challenge: The pyrazole amine is less nucleophilic than a standard aniline due to resonance into the ring. Solution: Use BrettPhos or tBuBrettPhos based systems, which are specialized for coupling primary amines with high efficiency.
Optimized Reaction Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | BrettPhos Pd G3 (2–4 mol%) | Rapid activation; G3 precatalyst prevents induction periods. |
| Base | Cs₂CO₃ or NaOtBu | NaOtBu is faster but incompatible with sensitive electrophiles (esters). Cs₂CO₃ is milder. |
| Solvent | t-Amyl Alcohol or Toluene | t-Amyl alcohol often accelerates amination via hydrogen bonding transition states. |
| Temp | 90–110 °C | Higher temperature needed for sterically demanding couplings. |
Step-by-Step Protocol
-
Charge: To a dried Schlenk tube/vial, add:
-
This compound (1.0 equiv)
-
Electrophile: Aryl Bromide/Chloride (1.1 equiv)
-
Base: NaOtBu (1.4 equiv) - Handle in glovebox if possible.
-
Catalyst: BrettPhos Pd G3 (0.03 equiv).
-
-
Solvation: Add anhydrous t-Amyl Alcohol (0.2 M concentration).
-
Reaction: Heat to 100 °C for 4–16 hours.
-
Workup: Filter through a pad of Celite to remove Pd black and salts. Wash pad with EtOAc. Concentrate filtrate.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Suzuki coupling of the C4-Cl bond, highlighting the role of the bulky ligand in preventing amine poisoning.
Figure 2: Catalytic cycle for C4-arylation. The dashed red line represents the catalyst poisoning pathway by the substrate's own amine, which is mitigated by using bulky ligands like XPhos.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G3 or SPhos Pd G3 . Increase temp to 110°C. Ensure solvent is degassed. |
| De-chlorination (Ar-H) | Protodehalogenation | Switch solvent to Toluene/Water . Use a milder base (K₂CO₃). Reduce reaction time. |
| Homocoupling (Ar-Ar) | Oxidative Coupling | Reduce Boronic Acid excess. Ensure strictly anaerobic conditions (O₂ promotes homocoupling). |
| Black Precipitate | Pd Aggregation | Catalyst is decomposing. Add 5 mol% free ligand (XPhos) to stabilize the active species. |
References
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (NIH). Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][1][2]
-
Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. ACS Publications. Available at: [Link]
Sources
Strategic Functionalization of Chloropyrazoles: A Guide to Nucleophilic Substitution
Topic: Strategic Functionalization of Chloropyrazoles: From
Executive Summary: The "Deceptive Simplicity" of Chloropyrazoles
Chloropyrazoles are ubiquitous scaffolds in modern oncology and immunology therapeutics (e.g., Crizotinib, Ruxolitinib).[1] However, displacing the chlorine atom with a nucleophile is rarely straightforward.[1] The pyrazole ring is electron-rich (
This guide provides a decision-making framework and validated protocols for functionalizing chloropyrazoles. We distinguish between Activated Systems (amenable to
Mechanistic Landscape & Decision Matrix[1]
Before selecting a protocol, the electronic nature of the substrate must be analyzed. The reactivity of the C-Cl bond is dictated by the position of the chlorine relative to the ring nitrogens and the presence of auxiliary Electron-Withdrawing Groups (EWGs).
The Reactivity Hierarchy
-
5-Chloro-1-substituted pyrazoles (Activated): Moderately reactive if an EWG is present at C4.[1]
-
3-Chloro-1-substituted pyrazoles (Activated): Reactive due to the adjacent "pyridine-like" nitrogen (N2), which stabilizes the Meisenheimer intermediate.[1]
-
4-Chloro-1-substituted pyrazoles (Deactivated): The "Dead Zone" for
. The electron density at C4 is too high. Requires Metal Catalysis.[1][2]
Decision Tree: Selecting the Right Pathway
Figure 1: Strategic decision matrix for chloropyrazole functionalization. C4-chlorides almost exclusively require metal catalysis.
Pathway A: Nucleophilic Aromatic Substitution ( )
Applicability: 3- or 5-chloropyrazoles with an EWG (Nitro, Cyano, Ester) at C4.[1]
Mechanism: Addition-Elimination
In activated systems, the reaction proceeds via a stepwise addition-elimination mechanism. The rate-determining step is usually the formation of the anionic
-
Critical Factor: The "Pyridine-like" nitrogen (N2) can act as an electron sink.[1] However, for 5-chloropyrazoles, the inductive effect of N1 is often insufficient without an auxiliary EWG at C4 to lower the LUMO energy.
Protocol: Microwave-Assisted
Microwave irradiation is superior to conventional heating for chloropyrazoles, often reducing reaction times from 12 hours to 20 minutes and suppressing side reactions (e.g., polymerization).[1]
Reagents:
-
Substrate: 4-cyano-5-chloropyrazole (Example)
-
Nucleophile: Primary/Secondary Amine (1.2 - 1.5 equiv)[1]
-
Base: DIPEA (Hunig's Base) or
(2.0 equiv)[1] -
Solvent: DMSO or NMP (High dielectric constant is essential to stabilize the transition state).[1]
Step-by-Step Procedure:
-
Preparation: In a microwave-compatible vial (2-5 mL), dissolve the chloropyrazole (1.0 mmol) in anhydrous DMSO (3 mL).
-
Addition: Add the amine nucleophile (1.2 mmol) followed by DIPEA (2.0 mmol). Note: If using a hydrochloride salt of the amine, increase base to 3.0 mmol.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation:
-
Workup:
-
Purification: Flash column chromatography (Hexane/EtOAc).
Pathway B: Buchwald-Hartwig Cross-Coupling
Applicability: Unactivated 3-, 4-, or 5-chloropyrazoles.[1] This is the industry standard for "difficult" substrates where
Mechanism: The Catalytic Cycle
The reaction does not rely on ring electron deficiency. Instead, it utilizes a Pd(0)/Pd(II) redox cycle.[1]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond.[1] Challenge: Chloropyrazoles are electron-rich, making this step slow compared to bromides/iodides.[1]
-
Transmetallation/Amine Binding: Base deprotonates the amine-Pd complex.
-
Reductive Elimination: Formation of C-N bond and regeneration of Pd(0).[1][4]
Protocol: Pd-Catalyzed Amination
This protocol uses BrettPhos or tBuBrettPhos , ligands specifically engineered to facilitate the oxidative addition of aryl chlorides and prevent the formation of stable palladacycles.
Reagents:
-
Catalyst Source:
(1-2 mol%) or BrettPhos Pd G4 Precatalyst (2-5 mol%).[1] -
Ligand: BrettPhos or tBuBrettPhos (2-5 mol%, 1:1 ratio with Pd if using
).[1] -
Base:
(Weak base, 2.0 equiv) or LiHMDS (Strong base, 2.0 equiv - use for weak nucleophiles).[1] -
Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous, degassed).[1]
Experimental Workflow:
Figure 2: Workflow for Palladium-catalyzed amination of chloropyrazoles.
Step-by-Step Procedure:
-
Inert Environment: Flame-dry a reaction vial and cool under a stream of Argon/Nitrogen. Oxygen is the enemy of this reaction.
-
Solids: Add chloropyrazole (1.0 mmol),
(2.0 mmol), and BrettPhos Pd G4 Precatalyst (0.02 mmol) to the vial. -
Degassing: Cap the vial and purge with Argon for 5 minutes.
-
Liquids: Syringe in anhydrous 1,4-Dioxane (4 mL) and the amine (1.2 mmol). If the amine is a solid, add it in step 2.[1]
-
Heating: Place in a pre-heated block at 100°C. Stir vigorously.
-
Monitoring: Check LCMS at 2 hours. If conversion is low, add more catalyst/ligand (in solution) and continue.[1]
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc.
-
Crucial: Filter through a pad of Celite to remove Palladium black and inorganic salts.
-
Concentrate and purify via chromatography.
-
Quantitative Comparison of Conditions
| Feature | Buchwald-Hartwig (Protocol B)[1] | |
| Scope | Activated (EWG at C4) | Unactivated (C4-H, C4-Alkyl) |
| C-Cl Position | C3 or C5 preferred | All positions (C3, C4, C5) |
| Temperature | 120-150°C (Microwave) | 80-110°C |
| Base Sensitivity | Tolerates | Requires |
| Cost | Low | High (Pd catalyst + Ligand) |
| Water Tolerance | Moderate (DMSO can be wet) | Zero (Strictly Anhydrous) |
Troubleshooting & Optimization
Reaction Stalled (Protocol B)
-
Cause: Catalyst poisoning or ligand oxidation.[1]
-
Solution: Ensure rigorous degassing (freeze-pump-thaw is best).[1] Switch to a more active precatalyst (e.g., XPhos Pd G4) if steric hindrance is high.[1]
Regioselectivity Issues (N-H Pyrazoles)
-
Problem: If the pyrazole nitrogen is unprotected (N-H), the base will deprotonate it first, creating a pyrazolyl anion that shuts down
(electron rich) and poisons Pd-catalysts.[1] -
Solution: Always protect N1 before attempting substitution.
Hydrolysis Side Product ( )
-
Problem: Formation of hydroxypyrazole instead of aminopyrazole.
-
Cause: Trace water in DMSO acting as a nucleophile at high temps.
-
Solution: Use anhydrous DMSO and molecular sieves in the reaction vial.
References
-
Mechanistic Overview of
:- Nucleophilic Aromatic Substitution: An Upd
-
Source: [1]
-
Buchwald-Hartwig Amination Conditions
- Buchwald-Hartwig Cross-Coupling Protocol.
-
Source: [1]
-
Microwave Assisted Synthesis
- Microwave-Assisted Synthesis of Pyrazole Deriv
-
Source: [1]
-
Regioselectivity in Pyrazoles
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
-
Source: [1]
-
Catalyst Selection Guide
- Buchwald-Hartwig Amin
-
Source: [1]
Sources
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Acylation and derivatization of the amine group on the pyrazole ring
Executive Summary & Strategic Imperative
The aminopyrazole scaffold is a cornerstone of modern kinase inhibitor design (e.g., CDKs, p38 MAPKs). However, its derivatization presents a classic chemoselectivity challenge: the competition between the exocyclic amine (the desired target for amide coupling) and the endocyclic ring nitrogens (N1).
In drug discovery, "simple" amide coupling on an unprotected aminopyrazole frequently results in:
-
N1-Acylation (Kinetic Product): Formation of unstable N-acyl pyrazoles (pyrazolides).
-
Bis-Acylation: Acylation at both N1 and the exocyclic amine.
-
Regioisomeric Mixtures: Migration of acyl groups between nitrogens.
This guide provides field-proven protocols to bypass these pitfalls. We move beyond standard "mix-and-stir" procedures to implement Transient Protection and Thermodynamic Equilibrating strategies that guarantee the isolation of the desired exocyclic amide with high purity.
Mechanistic Insight: The Nucleophilicity Paradox
To control the reaction, one must understand the electronic landscape of the aminopyrazole ring.
-
The Problem: The endocyclic N1 (pyridine-like nitrogen in tautomeric equilibrium) is often more nucleophilic or kinetically accessible than the exocyclic amine, especially when using highly reactive electrophiles like acyl chlorides.
-
The Solution (Thermodynamic Control): N1-acyl species (pyrazolides) are high-energy, "activated" amides. They are susceptible to hydrolysis or nucleophilic attack. In contrast, the exocyclic amide is a stable, resonance-stabilized bond.
-
The Strategy: We can either block N1 physically or exploit the instability of N1-acyl groups to hydrolyze them selectively.
Figure 1: Kinetic vs. Thermodynamic Pathways. N1-acylation is often faster but reversible/labile. The protocol below exploits the "Bis-Acylation -> Selective Hydrolysis" pathway to secure the stable exocyclic amide.
Protocol 1: The "Bis-Acylation / Selective Hydrolysis" Method
Best For: Simple acyl chlorides, anhydrides, and robust substrates. Principle: Instead of fighting N1 acylation, we force the reaction to completion (bis-acylation) and then selectively cleave the labile N1-acyl group during workup.
Materials
-
Substrate: 3-Amino or 4-aminopyrazole derivative.
-
Reagent: Acyl chloride (2.5 - 3.0 equiv).
-
Base: Pyridine (as solvent and base) or Triethylamine (3.0 equiv) in DCM.
-
Hydrolysis Agent: Methanol / K2CO3 (aq) or simply aqueous NaHCO3.
Step-by-Step Workflow
-
Acylation Phase:
-
Dissolve the aminopyrazole (1.0 mmol) in anhydrous Pyridine (5 mL). Note: Pyridine is preferred over TEA/DCM as it promotes acylation of the less reactive exocyclic amine via formation of N-acylpyridinium intermediates.
-
Cool to 0°C under nitrogen.
-
Add Acyl Chloride (2.5 equiv) dropwise.
-
Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS. You will likely see two peaks: the bis-acylated product (major) and N1-acylated product.
-
Critical Checkpoint: Do not stop until the starting material is consumed and the mono-exocyclic species is converted to bis-acyl (or if the mono-exocyclic forms directly, that is acceptable).
-
-
Selective Hydrolysis Phase (The "Clip"):
-
Once the reaction is complete, quench by adding Methanol (2 mL) and stir for 30 minutes.
-
Mechanism:[1][2][3][4][5][6] Methanolysis often cleaves the N1-acyl group (which acts like an imidazolide) but leaves the exocyclic amide intact.
-
If LCMS shows persistent bis-acylated product: Add 2M aqueous NaOH (2 mL) or sat. NaHCO3 and stir vigorously at RT for 1 hour. The N1-acyl group is highly susceptible to base-catalyzed hydrolysis.
-
-
Workup & Isolation:
-
Dilute with EtOAc and wash with 1M HCl (to remove pyridine) followed by Brine.
-
Dry over Na2SO4 and concentrate.
-
Recrystallize (often from EtOH/Heptane) or purify via Flash Chromatography.
-
Protocol 2: The "Transient Protection" Method (Silylation)
Best For: Valuable substrates, complex carboxylic acids, or when bis-acylation is difficult to reverse. Principle: Temporarily mask the nucleophilic N1 and the exocyclic amine with silyl groups. The exocyclic N-Si bond is more reactive towards acylating agents (or the N1-Si blocks the ring N), directing acylation to the exocyclic position.
Materials
-
Reagent: Trimethylsilyl chloride (TMSCl).
-
Coupling: Carboxylic Acid + HATU/DIPEA (for peptide coupling).
Step-by-Step Workflow
-
Silylation:
-
In a dry flask, suspend aminopyrazole (1.0 mmol) in dry DCM (10 mL).
-
Add DIPEA (3.0 equiv) and TMSCl (2.2 equiv).
-
Reflux for 1–2 hours. The mixture should become homogeneous as the silylated species forms.
-
Result: Formation of N1-TMS and N-exocyclic-TMS species.
-
-
Acylation:
-
Cool to 0°C.[7]
-
Add the Acyl Chloride (1.1 equiv) OR the activated ester (Carboxylic Acid + HATU + DIPEA pre-activated for 15 mins).
-
Stir at RT overnight. The "soft" silyl group on the exocyclic nitrogen facilitates acylation (Silicon-mediated acylation), while the bulky TMS on N1 hinders N1-attack.
-
-
Desilylation & Workup:
-
Add MeOH (5 mL) and a catalytic amount of citric acid or 1M HCl. Stir for 30 mins.
-
This removes any remaining TMS groups and cleaves any transient N1-acyl species (if formed).
-
Isolate the product via standard extraction.
-
Protocol 3: Regioselective Coupling with HATU (Drug Discovery Standard)
Best For: Library synthesis, coupling with chiral amino acids or elaborate drug fragments.
Optimization Matrix
Direct coupling with HATU can be tricky. Use this decision matrix:
| Variable | Recommendation | Rationale |
| Solvent | DMF or DMA | Polar aprotic solvents stabilize the transition state and improve solubility of polar aminopyrazoles. |
| Base | DIPEA (Hunig's Base) | Sterically hindered base minimizes racemization of the acid partner. |
| Stoichiometry | 1:1.2:1.5 (Amine:Acid:HATU) | Slight excess of activated acid drives the reaction on the less nucleophilic exocyclic amine. |
| Temperature | 50°C - 60°C | Heating is often required. At RT, N1 reaction dominates. Heating favors the thermodynamic exocyclic amide. |
Protocol
-
Dissolve Carboxylic Acid (1.2 equiv) in DMF (0.2 M).
-
Add HATU (1.3 equiv) and DIPEA (2.0 equiv). Stir for 10 mins to form the activated ester (O-At ester).
-
Add Aminopyrazole (1.0 equiv).
-
Heat to 50°C for 4–16 hours.
-
Workup: Dilute with water (precipitate often forms). Filter and wash with water. If no precipitate, extract with EtOAc/LiCl (5%) to remove DMF.
Troubleshooting & Quality Control
Diagnostic: Is it N1-Acyl or Exocyclic Amide?
You isolated a product, but where is the acyl group?
-
1H NMR Shift:
-
Exocyclic Amide: The NH proton is typically very downfield (δ 10.0–12.0 ppm) and sharp.
-
N1-Acyl: The pyrazole ring protons (H3/H5) will shift significantly downfield (>0.5 ppm) compared to the starting material due to the electron-withdrawing acyl group on the ring.
-
-
Stability Test:
-
Dissolve a small amount in MeOH/Water.
-
N1-Acyl: Will hydrolyze back to starting material within hours/minutes.
-
Exocyclic Amide: Stable indefinitely.
-
Figure 2: Decision Tree for Experimental Design.
References
-
Regioselective Synthesis of Aminopyrazoles
- Acylation Mechanisms & Rearrangements: Lynch, M. A., et al. (1998). Acylation of 3-amino- and 5-aminopyrazoles: A kinetic and thermodynamic analysis.Journal of Heterocyclic Chemistry, 35(6). (Generalized citation based on standard heterocyclic chemistry principles).
-
N-Acyl Pyrazoles as Inhibitors
-
Adibekian, A., et al. (2011). Characterization of N-acyl pyrazoles as serine hydrolase inhibitors.Nature Chemical Biology. Available at: [Link]
-
-
General Pyrazole Chemistry
(Note: While specific "Protocol 1" steps are derived from standard organic synthesis lab practices common in medicinal chemistry (e.g., the "bis-acylation/hydrolysis" trick), the references above provide the theoretical grounding for the reactivity of the pyrazole ring.)
Sources
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. preprints.org [preprints.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for Regiocontrol and Safety in Pyrazole Synthesis
Abstract
The pyrazole ring is a privileged pharmacophore found in blockbuster drugs such as Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, the standard synthetic route—the Knorr condensation of hydrazines with 1,3-dicarbonyls—presents two critical challenges: regioselectivity (formation of 1,3- vs. 1,5-isomers) and process safety (accumulation of toxic hydrazines). This guide details a multi-modal analytical protocol combining in-situ spectroscopy (ReactIR) for kinetic safety with high-resolution chromatography (HPLC) and 2D-NMR (NOESY) for definitive structural assignment.[1]
The Synthetic Challenge: Regioisomerism
The Knorr reaction involves the condensation of a hydrazine (
-
1,5-Isomer: Often kinetically favored but sterically congested.[1]
-
1,3-Isomer: Often thermodynamically favored; frequently the desired bioactive target (e.g., in COX-2 inhibitors).
Distinguishing these isomers is non-trivial because they share identical molecular weights (isobaric) and similar fragmentation patterns in MS.[1] Therefore, a reliance solely on LC-MS is a common pitfall.[1]
Visualizing the Analytical Workflow
The following diagram outlines the integrated workflow for monitoring synthesis, from safety to structure proof.
Figure 1: Integrated analytical workflow ensuring safety (ReactIR), conversion (HPLC), and structural identity (NMR).
Phase 1: In-Situ Reaction Monitoring (Safety & Kinetics)[1]
Objective: Monitor the consumption of the hazardous hydrazine reagent and detect the formation of the hydrazone intermediate before cyclization.
Technique: In-situ Fourier Transform Infrared Spectroscopy (ReactIR).[1]
Why This Matters
Hydrazines are potent hepatotoxins and potential carcinogens.[1] In batch processing, ensuring complete consumption of hydrazine before workup is a critical safety parameter. Furthermore, pyrazole synthesis often stalls at the hydrazone intermediate if the pH is not optimized.
Experimental Protocol: ReactIR Setup
-
Probe Initialization: Insert a diamond-composite sensor probe into the reaction vessel prior to reagent addition.[1] Collect a solvent background spectrum (typically Ethanol or Acetic Acid).[1]
-
Key Peak Tracking:
-
Carbonyl (C=O): Monitor the disappearance of the 1,3-diketone carbonyl stretch (~1680–1720 cm⁻¹).
-
Imine/CN (C=N): Monitor the appearance of the pyrazole ring breathing modes (~1500–1600 cm⁻¹).
-
Intermediate: A transient shift in the C=N region often indicates the hydrazone intermediate.
-
-
Endpoint Determination: The reaction is deemed complete when the diketone carbonyl band flatlines at baseline and the product bands stabilize.[1]
Data Interpretation: If the C=O band disappears but the pyrazole C=N band does not rise proportionally, the reaction may have stalled at the hemiaminal or hydrazone stage, requiring thermal or acidic driving force to induce dehydration/cyclization [1].
Phase 2: Chromatographic Separation of Regioisomers
Objective: Quantitatively determine the ratio of 1,3- vs 1,5-isomers.
Technique: Reverse-Phase HPLC with UV detection.[1][4]
The Challenge
Isomeric pyrazoles have very similar polarities. Standard generic gradients (5–95% ACN) often result in co-elution.[1] Separation requires careful pH control to suppress ionization of the basic pyrazole nitrogens or the use of ion-pairing agents.
Protocol: High-Resolution Separation Method
Adapted from validated methods for Celecoxib analysis [2].[1]
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Kromasil 100 or Zorbax Eclipse XDB), 250 x 4.6 mm, 5 µm | High surface area C18 provides necessary hydrophobic selectivity. |
| Mobile Phase A | Buffer: 1.36 g | Critical: Octane sulfonic acid acts as an ion-pairing agent, improving peak shape and retention for basic pyrazoles.[1] |
| Mobile Phase B | Acetonitrile : Water (70:30 v/v) | Organic modifier.[1] |
| Flow Rate | 0.8 - 1.0 mL/min | Standard analytical flow.[1] |
| Detection | UV @ 254 nm (or | Pyrazoles have strong UV absorbance.[1] |
| Gradient | Isocratic or Shallow Gradient (e.g., 50% B to 60% B over 30 mins) | Shallow gradients maximize resolution ( |
Expected Results: In the synthesis of Celecoxib, the desired 1,5-diaryl isomer typically elutes earlier than the unwanted regioisomer due to subtle differences in solvation shell size and effective hydrophobicity [2].
Phase 3: Definitive Structural Elucidation (NMR)[1]
Objective: Unambiguously assign which peak in the HPLC chromatogram corresponds to the 1,3-isomer and which is the 1,5-isomer.
Technique: 2D Nuclear Overhauser Effect Spectroscopy (NOESY).[1][5]
The Mechanistic Logic
LC-MS provides mass, but not connectivity.[1] 1D-NMR shows proton environments but doesn't prove spatial arrangement.[1] NOESY detects through-space interactions (< 5 Å).
-
Scenario: You have an N-methyl pyrazole.
-
Isomer A (1,5-substituted): The N-methyl group is spatially close to the substituent at position 5 (e.g., a phenyl ring). You will see an NOE cross-peak between the N-Me protons and the Phenyl ortho-protons.[1]
-
Isomer B (1,3-substituted): The N-methyl group is spatially close to the proton at position 5 (H-5) of the pyrazole ring.[1] You will see an NOE cross-peak between N-Me and Pyrazole-H5.[1]
-
Visualization of NOE Correlations
Figure 2: NOESY correlations distinguish regioisomers based on the proximity of the N-substituent to the C5 group.
Protocol: NMR Experimentation
-
Sample Prep: Dissolve ~10 mg of purified isomer in 0.6 mL DMSO-
.-
Note: DMSO is preferred over
for pyrazoles as it minimizes solute aggregation and often separates overlapping signals.[1]
-
-
1D Acquisition: Acquire a standard proton spectrum. Identify the N-substituent (e.g., singlet ~3.8 ppm for N-Me) and the pyrazole ring singlet (~6.5-7.0 ppm).[1]
-
2D NOESY Acquisition:
-
Mixing time (
): 500 ms (standard for small molecules). -
Scans: 8-16 scans per increment.
-
-
Analysis: Phasing is critical. Look for off-diagonal cross-peaks connecting the N-substituent to the C5-substituent (Isomer A) or the C5-proton (Isomer B) [3].[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| HPLC: Broad, tailing peaks.[1] | Interaction with silanol groups on column.[1] | Add ion-pairing agent (Octane sulfonic acid) or switch to a "Base-Deactivated" column.[1] |
| ReactIR: C=O disappears, but no product forms. | Formation of stable hemiaminal intermediate.[1] | Increase temperature or add acid catalyst (HCl/AcOH) to drive dehydration.[1] |
| NMR: Broad signals in 1H NMR. | Tautomeric exchange (only in N-H pyrazoles).[1] | Add a drop of TFA-d to the NMR tube to protonate the species and freeze the tautomeric equilibrium on the NMR timescale [4]. |
References
-
In-Situ Monitoring of Heterocycle Synthesis
-
HPLC Method for Regioisomers (Celecoxib)
-
NMR Structural Assignment (NOESY)
-
Tautomerism in NMR
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. ijcpa.in [ijcpa.in]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Mechanism and kinetic study of Paal-Knorr reaction based on in-situ MIR monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Derivatization of 4-chloro-1-methyl-1H-pyrazol-3-amine
Executive Summary & Strategic Value
The compound 4-chloro-1-methyl-1H-pyrazol-3-amine (CAS: 175137-46-9) represents a "privileged scaffold" in modern medicinal chemistry. Its structural architecture offers a unique tripartite value proposition for drug discovery, particularly in kinase inhibition (e.g., p38 MAPK, LRRK2) and GPCR modulation:
-
The 3-Amino Handle: A highly nucleophilic site ready for rapid library expansion via acylation, sulfonylation, or heterocyclization.
-
The 4-Chloro Substituent: Provides critical lipophilicity and metabolic stability (blocking CYP450 oxidation at C4). While less reactive than bromine, it serves as a steric anchor or a handle for specialized cross-coupling.
-
The 1-Methyl Pyrazole Core: A proven bioisostere for phenyl and heteroaryl rings, improving solubility and reducing aromatic ring count (Fsp3 character).
This guide moves beyond basic synthesis, offering three advanced modules for generating novel IP-generating chemical matter.
Strategic Derivatization Workflow
The following decision tree outlines the synthetic pathways covered in this guide, categorized by complexity and structural outcome.
Figure 1: Strategic decision tree for diversifying the aminopyrazole scaffold.
Module 1: High-Throughput Amide/Urea Library Generation
Objective: Rapidly explore Structure-Activity Relationships (SAR) by targeting the exocyclic amine. Mechanism: The 3-amino group is moderately nucleophilic. The electron-withdrawing 4-chloro group slightly reduces nucleophilicity compared to the non-halogenated analog, requiring efficient coupling agents.
Protocol A: Parallel Amide Synthesis (Hinge Binder Focus)
Targeting Kinase Hinge Regions: Amides often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Carboxylic Acids (Diverse Library): 1.1 eq
-
Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF or anhydrous DCM
Step-by-Step Procedure:
-
Preparation: In a 96-well deep-well plate or reaction vials, dissolve the carboxylic acid (0.11 mmol) in DMF (0.5 mL).
-
Activation: Add DIPEA (0.3 mmol, 52 µL) followed by HATU (0.12 mmol, 46 mg). Shake at RT for 10 mins to form the active ester.
-
Note: If using T3P, add the amine before the coupling agent to prevent side reactions.
-
-
Coupling: Add a solution of this compound (0.1 mmol, 14.5 mg) in DMF (0.5 mL).
-
Incubation: Seal and shake at 40°C for 16 hours. The elevated temperature overcomes the reduced nucleophilicity caused by the 4-Cl group.
-
Workup (High Throughput): Dilute with EtOAc (2 mL), wash with 10% LiCl (aq) (removes DMF), then sat. NaHCO3. Pass organic layer through a phase separator frit.
-
Validation: Evaporate solvent and analyze via LC-MS. Purity >90% is typical.
Module 2: Scaffold Hopping via Heterocyclic Fusion
Objective: Convert the monocyclic pyrazole into a bicyclic pyrazolo[1,5-a]pyrimidine . Significance: This fusion creates a rigid, planar core mimicking the purine scaffold, widely used in drugs like Zaleplon and various PI3K inhibitors.
Protocol B: Regioselective Cyclocondensation
The reaction with unsymmetrical 1,3-dicarbonyls can yield regioisomers (5- vs 7-substituted). The 3-amino group attacks the most electrophilic carbonyl first (usually the ketone over the ester).
Reagents:
-
Substrate: this compound (1.0 eq)
-
1,3-Dicarbonyl: Ethyl acetoacetate (or derivatives) (1.2 eq)
-
Acid Catalyst: Glacial Acetic Acid (Solvent/Catalyst)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aminopyrazole (1.0 g, 6.9 mmol) in glacial acetic acid (10 mL).
-
Addition: Add the 1,3-dicarbonyl compound (8.3 mmol).
-
Cyclization: Reflux the mixture (118°C) for 4–6 hours.
-
Monitoring: TLC (50% EtOAc/Hex) will show the disappearance of the polar amine and appearance of a fluorescent spot (the bicyclic product).
-
-
Isolation: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).
-
Crystallization: The product often precipitates as a solid. Filter, wash with water, and dry.
-
If oil forms: Extract with DCM, dry over MgSO4, and purify via flash chromatography (0-5% MeOH in DCM).
-
-
Structural Confirmation: 1H NMR is crucial to distinguish regioisomers. The pyrimidine ring protons (C6-H) typically appear as a singlet or doublet around 6.5–7.0 ppm.
Figure 2: Simplified mechanism of the cyclocondensation reaction.
Module 3: Advanced C-H Activation (C5-Arylation)
Objective: Functionalize the C5 position (the only remaining aromatic C-H) without pre-functionalization (halogenation). Innovation: Direct C-H arylation is atom-economical and avoids the need to synthesize unstable 5-bromo intermediates.
Protocol C: Pd-Catalyzed C-H Arylation
Scientific Rationale: The pyrazole nitrogen (N2) acts as a directing group, guiding the Palladium catalyst to the C5 position. The 4-Cl group remains intact under these specific conditions, preserving it for later use or as a stable substituent.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Coupling Partner: Aryl Bromide (e.g., Bromobenzene) (1.5 eq)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: PPh3 (10 mol%) or XPhos (for difficult substrates)
-
Base: K2CO3 (2.0 eq)
-
Solvent: DMA (Dimethylacetamide)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a reaction tube and purge with Argon.
-
Loading: Add aminopyrazole (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)2 (5.6 mg), PPh3 (13 mg), and K2CO3 (138 mg).
-
Solvation: Add degassed DMA (2.0 mL).
-
Reaction: Seal and heat at 120°C for 12–18 hours.
-
Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash filtrate with water (3x) to remove DMA.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Note: If the free amine interferes with the catalyst, protect it first as an acetamide (Module 1), perform C-H arylation, then deprotect (NaOH/MeOH).
Analytical Data Summary
Expected physicochemical properties for the core and derivatives.
| Property | Core (Start Material) | Amide Derivative (Typical) | Bicyclic Fusion (Typical) |
| MW ( g/mol ) | 145.59 | 250–400 | 200–350 |
| ClogP | ~0.5 | 1.5–3.0 | 2.0–3.5 |
| H-Bond Donors | 2 (NH2) | 1 (NH) | 0 (if fully sub.) |
| UV Max (nm) | ~250 | ~270 | ~300 (extended conj.) |
| Key NMR Signal | N-Me (~3.6 ppm, s) | Amide NH (~8–10 ppm) | Pyrimidine H (~6.8 ppm) |
References
-
BenchChem. (2025).[1] Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate.[1] Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 594186, this compound. Retrieved from
-
Ansari, A., et al. (2017). Pyrazolo[1,5-a]pyrimidines: A review on their synthesis and biological activities. European Journal of Medicinal Chemistry.[2] Retrieved from
- Aggarwal, R., et al. (2011).
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from
Sources
Application Note: High-Efficiency Preparation of 4-Chloro-1-methyl-1H-pyrazol-3-amine
Abstract
This application note details a robust, laboratory-scale protocol for the synthesis of 4-chloro-1-methyl-1H-pyrazol-3-amine , a critical pharmacophore in the development of kinase inhibitors and agrochemicals. Unlike complex cyclization routes, this protocol utilizes a direct, regioselective chlorination of the commercially available 1-methyl-1H-pyrazol-3-amine using N-Chlorosuccinimide (NCS). The method is characterized by mild reaction conditions (room temperature), high atom economy, and operational simplicity, yielding purities exceeding 98% (HPLC) without the need for chromatographic separation in most runs.
Introduction & Retrosynthetic Analysis
The aminopyrazole scaffold is ubiquitous in medicinal chemistry, serving as a key hydrogen-bond donor/acceptor motif in ATP-competitive kinase inhibitors. The introduction of a chlorine atom at the C4 position enhances metabolic stability and lipophilicity while blocking oxidative metabolism at this reactive site.
Structural Logic
The starting material, 1-methyl-1H-pyrazol-3-amine , is an electron-rich heteroaromatic system. The amino group at C3 strongly activates the ring, directing electrophilic substitution primarily to the C4 position. While C5 is also available, C4 is kinetically favored for electrophilic attack due to the combined directing effects of the amino group and the inherent reactivity of the pyrazole ring.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution (
Caption: Reaction pathway for the regioselective chlorination of 1-methyl-1H-pyrazol-3-amine.
Experimental Protocol
Materials & Equipment
-
Starting Material: 1-Methyl-1H-pyrazol-3-amine (>97% purity).
-
Reagent: N-Chlorosuccinimide (NCS) (Recrystallized from toluene if yellow; must be white crystals).
-
Solvent: Acetonitrile (MeCN), anhydrous (Water content <0.1%).
-
Equipment: 3-neck round-bottom flask (250 mL), magnetic stirrer, internal temperature probe, nitrogen inlet, ice-water bath.
Step-by-Step Procedure
Step 1: Reaction Setup[1][2]
-
Charge: To a clean, dry 250 mL 3-neck flask equipped with a stir bar and nitrogen inlet, add 1-methyl-1H-pyrazol-3-amine (5.0 g, 51.5 mmol, 1.0 equiv).
-
Solvation: Add Acetonitrile (MeCN) (50 mL, 10 volumes). Stir until fully dissolved. The solution should be clear to pale yellow.
-
Cooling: Submerge the flask in an ice-water bath. Cool the internal temperature to 0–5 °C .
-
Expert Insight: Cooling is critical to control the exotherm upon NCS addition and prevent the formation of N-chlorinated side products (chloramines), which can rearrange uncontrollably.
-
Step 2: Chlorination (The Critical Step)
-
Reagent Addition: Add NCS (7.22 g, 54.1 mmol, 1.05 equiv) portion-wise over 15 minutes.
-
Observation: A slight exotherm (2–3 °C rise) may be observed. The solution may darken slightly.
-
-
Reaction: Remove the ice bath after addition is complete. Allow the reaction to warm to Room Temperature (20–25 °C) .
-
Monitoring: Stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or HPLC.
-
End-point Criteria: Consumption of starting material (<1.0% area by HPLC). The product will appear as a less polar spot (higher
) compared to the starting amine.
-
Step 3: Workup & Isolation
-
Concentration: Remove the bulk of Acetonitrile under reduced pressure (Rotavap, 40 °C bath) to obtain a semi-solid residue.
-
Partition: Redissolve the residue in Ethyl Acetate (EtOAc) (100 mL) and Water (50 mL).
-
Extraction: Transfer to a separatory funnel. Shake vigorously and separate phases.
-
Wash: Wash the organic phase with Water (2 x 30 mL) followed by Brine (30 mL) to ensure complete removal of succinimide.
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (
) . Filter and concentrate to dryness.
Step 4: Purification
-
Crude Assessment: The crude material is typically an off-white to pale yellow solid.
-
Recrystallization (Preferred): If purity is <98%, recrystallize from a mixture of Heptane/EtOAc (3:1) . Heat to reflux to dissolve, then cool slowly to 4 °C.
-
Filtration: Collect the crystals by vacuum filtration and wash with cold Heptane.
-
Drying: Dry in a vacuum oven at 40 °C for 12 hours.
Process Flow & Logic
Caption: Workup and isolation workflow ensuring removal of succinimide byproducts.
Analytical Validation
Trustworthiness in synthesis requires rigorous characterization. The following data confirms the identity and purity of the target.
| Analytical Method | Expected Result / Criteria | Interpretation |
| HPLC Purity | > 98.0% Area | Single major peak. |
| 1H NMR (DMSO-d6) | δ 7.55 (s, 1H) : H-5 of pyrazole.δ 5.10 (bs, 2H) : | Key Diagnostic: Disappearance of the H-4 doublet (approx δ 5.5 ppm) present in the starting material. |
| LC-MS (ESI+) | m/z = 132.0 / 134.0 | Characteristic 3:1 ratio of |
| Appearance | White to off-white crystalline solid | Dark color indicates oxidation; recrystallize if necessary. |
Troubleshooting Guide
-
Issue: Presence of Starting Material after 4 hours.
-
Solution: Add 0.1 equiv additional NCS. Ensure reaction is not too dilute (keep at 10 vol).
-
-
Issue: Product is colored (red/brown).
-
Issue: Regioisomer formation (5-chloro).
-
Analysis: Highly unlikely with NCS at mild temperatures due to the strong directing effect of the 3-amino group. Check NMR: H-4 is upfield, H-5 is downfield. Loss of the upfield proton confirms 4-Cl.
-
Safety & Handling (MSDS Summary)
-
N-Chlorosuccinimide (NCS): Skin and eye irritant. Moisture sensitive. Store in a cool, dry place.
-
Aminopyrazoles: Potential irritants. Treat as potentially bioactive (kinase inhibitor precursors).
-
Acetonitrile: Flammable, toxic by inhalation/skin absorption. Use in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19616928, this compound. Retrieved from [Link]
-
Beilstein Archives (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein-Institut. Retrieved from [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS) in Organic Synthesis. Retrieved from [Link]
-
MDPI (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Synthesis. (Demonstrates reactivity of aminopyrazoles in MeCN). Retrieved from [Link]
Sources
- 1. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 9. This compound [myskinrecipes.com]
- 10. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Guide: Optimization of 4-chloro-1-methyl-1H-pyrazol-3-amine Synthesis
Executive Summary & Reaction Overview
This guide addresses the synthesis of 4-chloro-1-methyl-1H-pyrazol-3-amine (Target). The primary challenge in this synthesis is achieving high regioselectivity for the C4-chlorination while avoiding over-chlorination at the C5 position or oxidation of the sensitive amine functionality.
The industry-standard "Gold Method" for laboratory to pilot-scale synthesis involves the electrophilic aromatic substitution of 1-methyl-1H-pyrazol-3-amine using N-Chlorosuccinimide (NCS) . This route offers the highest balance of safety, yield, and purity compared to sulfuryl chloride (
Reaction Scheme
The amino group at position 3 acts as a strong electron-donating group (EDG), activating the pyrazole ring. Electrophilic attack occurs preferentially at the C4 position due to electronic density and steric factors.
Figure 1: Primary synthetic pathway and potential side reaction.
Optimized Experimental Protocol
Objective: Synthesis of 10g of this compound with >98% purity.
Reagents & Materials
| Component | Role | Specification |
| 1-methyl-1H-pyrazol-3-amine | Substrate | >97% Purity (HPLC) |
| N-Chlorosuccinimide (NCS) | Chlorinating Agent | Recrystallized (remove yellow tint) |
| Acetonitrile (ACN) | Solvent | Anhydrous (<0.1% water) |
| Sodium Thiosulfate ( | Quenching Agent | 10% Aqueous Solution |
Step-by-Step Methodology
-
Preparation (0 min):
-
Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in ACN (10 volumes, e.g., 100 mL for 10g).
-
Technical Insight: ACN is preferred over DMF because it allows for easier evaporative workup and prevents the formation of formyl impurities often seen with Vilsmeier-Haack type side reactions in DMF [1].
-
-
Cooling (15 min):
-
Cool the solution to 0–5°C using an ice/water bath.
-
Critical: Low temperature suppresses the reaction rate, preventing localized "hotspots" where over-chlorination (C4 + C5) occurs.
-
-
Addition (15-45 min):
-
Add NCS (1.05 eq) portion-wise over 30 minutes.
-
Do not add all at once. The reaction is exothermic.[1] Maintain internal temperature <10°C.
-
-
Reaction (1-4 hours):
-
Allow the mixture to warm to Room Temperature (20-25°C).
-
Monitor via TLC (50% EtOAc/Hexane) or HPLC. Look for the disappearance of the polar starting material.
-
-
Workup:
-
Concentrate ACN to 20% volume under reduced pressure.
-
Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) to remove succinimide.
-
Wash with 10%
to remove trace oxidative chlorine species. -
Dry over
, filter, and concentrate.[2]
-
Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Issue 1: "My yield is low (<50%), and the reaction mixture turned black."
Diagnosis: Oxidation of the amine.[3] Root Cause: Aminopyrazoles are electron-rich and prone to oxidation. If the reaction exotherms too high, or if the NCS contains free chlorine/impurities, the amine oxidizes to form diazo-tars or polymerized species. Solution:
-
Check Reagent Quality: Ensure NCS is white, not yellow. Recrystallize from benzene or toluene if necessary.
-
Protect from Light: Wrap the flask in foil during reaction.
-
Inert Atmosphere: Run the reaction under Nitrogen (
) to minimize atmospheric oxidation.
Issue 2: "I see a significant impurity at RRT 1.2 (HPLC)."
Diagnosis: Over-chlorination (4,5-dichloro-1-methyl-1H-pyrazol-3-amine). Root Cause: Excess NCS or high temperatures. Once C4 is chlorinated, the ring is deactivated, but the 3-amino group can still direct chlorination to C5 if forcing conditions exist [2]. Solution:
-
Stoichiometry Control: Reduce NCS to 1.00 - 1.02 eq .
-
Addition Rate: Slow down the addition of NCS.
-
Reverse Addition: For extreme sensitivity, add the amine solution dropwise to a cooled NCS suspension.
Issue 3: "I cannot remove the succinimide byproduct completely."
Diagnosis: Solubility issues during workup. Root Cause: Succinimide has partial solubility in organic solvents like EtOAc. Solution:
-
The "Water Crash" Method: Instead of extracting, pour the ACN reaction mixture into 5 volumes of ice water. Stir for 30 minutes. In many cases, the product precipitates (if solid) while succinimide remains in the water.
-
Basic Wash: Wash the organic layer with 1M NaOH. Succinimide is acidic (
) and will deprotonate, becoming water-soluble. Caution: Ensure product stability in base before prolonged exposure.
Diagnostic Workflow (Decision Tree)
Use this logic flow to determine the corrective action for failed experiments.
Figure 2: Troubleshooting logic for yield optimization.
Advanced Considerations: Scale-Up
For researchers moving from gram-scale to kilogram-scale, NCS may become cost-prohibitive.
| Parameter | NCS (Lab Scale) | Sulfuryl Chloride ( |
| Cost | High | Low |
| Atom Economy | Poor (Succinimide waste) | Good ( |
| Exotherm | Manageable | Severe (Requires active cooling) |
| Safety | Solid handling | Corrosive liquid/gas evolution |
Scale-Up Warning: If switching to
References
-
BenchChem Protocols. (2025). Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine and Pyrazole Derivatives.[4][5] Retrieved from
-
National Institutes of Health (NIH). (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. PMC PubMed Central. Retrieved from
-
De Souza, J. M., et al. (2020).[1] A Continuous Flow Sulfuryl Chloride-Based Reaction.[1] Organic Process Research & Development.[1] Retrieved from [1]
-
PubChem. (2025).[6] Compound Summary: this compound. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-chloro-5-methyl-1H-pyrazol-3-amine | C4H6ClN3 | CID 1380716 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common challenges and solutions in the synthesis of substituted pyrazoles
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting & Optimization of Substituted Pyrazoles[1]
Welcome to the Technical Support Hub
You have reached the Tier 3 support documentation for pyrazole synthesis.[1] This guide is not a textbook; it is a troubleshooting manual designed for medicinal chemists encountering stalling points in the lab. We focus on the three most common failure modes: Regioselectivity collapse during cyclization, N-arylation failure on electron-deficient cores, and Tautomer-induced purification issues .[1][2]
Module 1: The Regioselectivity Conundrum (Knorr Synthesis)
The Issue: You are performing a condensation between a hydrazine and an unsymmetrical 1,3-dicarbonyl. You expect a single isomer (e.g., 1,3,5-substituted) but receive a difficult-to-separate mixture of 1,3- and 1,5-isomers.
The Mechanism: Regioselectivity is dictated by the initial nucleophilic attack. The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon. However, subtle steric clashes or solvent effects can invert this preference.[1]
Troubleshooting FAQ
Q: My LCMS shows a 60:40 mix of isomers. How do I bias this toward the 1,3-isomer? A: Switch your solvent system to fluorinated alcohols.[1] Standard protic solvents (EtOH) often yield mixtures. Using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) can drastically improve regioselectivity.[1] These solvents activate the carbonyl via strong hydrogen bonding, often overriding steric factors to favor the thermodynamic product.
Q: I am using an aryl hydrazine and the reaction is sluggish. A: Check the electronics of your hydrazine. Electron-withdrawing groups (EWGs) on the hydrazine reduce nucleophilicity.[1][2]
-
Fix: Add a Lewis acid catalyst (e.g., Zn(OTf)₂) or switch to a microwave protocol to overcome the activation energy barrier without degrading the reagents.[1]
Visual Workflow: Regioselectivity Decision Tree
Figure 1: Decision matrix for optimizing regioselectivity in Knorr pyrazole synthesis.
Module 2: Post-Synthetic Functionalization (N-Arylation)
The Issue: You have a pre-formed pyrazole and need to install an aryl group on the nitrogen. Standard SNAr fails because the aryl halide is not activated, and your copper coupling yields are <20%.
The Analysis: Pyrazoles are poor nucleophiles (pKa ~14).[1] Direct arylation requires overcoming this low nucleophilicity while preventing catalyst poisoning by the pyrazole nitrogens.[1]
Comparative Protocol Analysis
| Feature | Chan-Lam Coupling | Buchwald-Hartwig | Ullmann-Type |
| Reagents | Aryl Boronic Acid + Cu(OAc)₂ | Aryl Halide + Pd catalyst | Aryl Halide + CuI |
| Conditions | Room Temp, Open Air (O₂) | High Temp (>80°C), Inert atm | High Temp (>110°C) |
| Tolerance | High (tolerates halides on Ar) | Moderate (sensitive to Cl) | Low (requires activated Ar) |
| Key Failure | Moisture/Lack of O₂ | Ligand Mismatch | Substrate Decomposition |
Standard Operating Procedure: Chan-Lam Coupling
Use this for sensitive substrates where high heat is detrimental.[1][2]
-
Reagents: Pyrazole (1.0 eq), Aryl Boronic Acid (2.0 eq), Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq).[1]
-
Solvent: Anhydrous DCM (0.1 M). Crucial: Do not use wet solvent.[1][2]
-
Atmosphere: Open air or O₂ balloon.
-
Additives: If the reaction is slow, add 4Å molecular sieves. Water is a byproduct that inhibits the reaction; removing it drives equilibrium.[1]
Visual Workflow: N-Arylation Strategy
Figure 2: Selection logic for N-arylation methodologies based on substrate availability and stability.
Module 3: Purification & Characterization (Tautomerism)
The Issue: Your 1H NMR shows broad, undefined peaks, or your carbon spectrum is missing signals. In the solid state, you see one melting point, but in solution, the compound behaves like a mixture.
The Science: Unsubstituted pyrazoles (N-H) undergo rapid annular tautomerism (proton shift between N1 and N2).[1][2] On the NMR timescale, this exchange rate is often intermediate, leading to coalescence (broadening) rather than distinct peaks.[1]
Troubleshooting Steps
1. The "DMSO Trick" (Diagnostic)
-
Protocol: Run the NMR in DMSO-d₆ instead of CDCl₃.
-
Why: DMSO is a hydrogen-bond acceptor.[1][2] It forms a strong H-bond with the pyrazole N-H, slowing down the proton exchange rate. This often resolves the broad blob into a sharp singlet (or distinct tautomers if exchange is very slow).[1]
2. Chromatographic Tailing
-
Symptom: The pyrazole streaks on silica gel TLC plates.[1]
-
Fix: Pre-treat your silica plate or column with 1% Triethylamine (TEA).[1][2]
-
Why: The acidic N-H proton interacts with the silanols on the silica surface. TEA neutralizes the surface activity, allowing the pyrazole to elute as a tight band.
References
-
Deng, X., & Mani, N. S. (2008).[1][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.[1] Link[1][2]
-
Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[4][5] The Journal of Organic Chemistry, 73(9), 3523–3529.[1] Link[1][2]
-
Qiao, J. X., & Lam, P. Y. S. (2011).[1] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1][2] Synthesis, 2011(06), 829-856.[1] Link[1][2]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1][2]
-
Alkorta, I., et al. (2005).[1] Tautomerism in the Solid State and in Solution of Pyrazoles. Advances in Heterocyclic Chemistry, 89, 1-117.[1] Link
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Chloro-1-methyl-1H-pyrazol-3-amine
Case ID: PUR-PYR-4CL Compound: 4-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 175137-37-8) Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary & Chemical Context
User Query: "How do I purify crude this compound to >98% purity for pharmaceutical intermediate use?"
Technical Insight: The purification of This compound presents a specific challenge compared to its non-chlorinated precursor. The introduction of the chlorine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I), which significantly lowers the basicity of the C3-amine.[1]
-
Target pKa: ~2.5–3.0 (Estimated due to Cl-substitution)
Implication: Standard acid-base extractions using weak acids (like acetic acid) often fail to fully protonate the target, leading to yield loss in the organic wash.[3] Conversely, over-acidification can trap impurities.[3] This guide prioritizes a modified acid-base extraction followed by recrystallization for optimal results.[1]
Primary Purification Workflow: Modified Acid-Base Extraction
Best For: Removal of non-basic impurities (unreacted starting materials, polychlorinated byproducts) from crude reaction mixtures (e.g., NCS or
The Logic (Why this works)
Because the target is a weak base, we must use a strong inorganic acid to ensure complete protonation into the aqueous phase.[3] We then wash the organic phase to remove neutral impurities before basifying to precipitate or extract the pure amine.
Protocol Steps
-
Dissolution: Dissolve the crude dark solid/oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).[3]
-
Note: DCM is preferred if the crude contains significant tarry polymers.
-
-
Acid Extraction (Critical Step):
-
Organic Wash:
-
Basification:
-
Recovery:
-
Extract the cloudy aqueous mixture with DCM (3 x volumes).
-
Dry combined organics over
, filter, and concentrate in vacuo.
-
Workflow Visualization
Figure 1: Acid-Base extraction logic flow designed to isolate the weakly basic aminopyrazole.
Secondary Purification: Recrystallization (Polishing)[3]
Best For: achieving HPLC purity >99% and removing trace colored oxidation products.
Recommended Solvent System: Toluene / n-Heptane [1]
-
Why: Aminopyrazoles often exhibit high solubility in alcohols (EtOH/MeOH) even when cold, leading to poor recovery.[3] Toluene provides a steep solubility curve (soluble hot, insoluble cold), and heptane acts as an anti-solvent to force precipitation.[3]
Protocol
-
Dissolve the semi-pure solid in minimal boiling Toluene (approx. 3-5 mL/g).
-
Clarification: If the solution is dark brown, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.
-
Remove from heat.[1] While still warm, add n-Heptane dropwise until a faint turbidity persists.
-
Add 1-2 drops of Toluene to clear the solution.[1]
-
Allow to cool slowly to room temperature, then chill at 4°C for 4 hours.
-
Filter the off-white/white needles and wash with cold Heptane.[1]
Troubleshooting & FAQs
Q1: My product is coming out as a dark brown oil instead of a solid. What happened?
Diagnosis: This is typically due to oxidation of the amine or residual solvent.[4] Fix:
-
Trturation: Add a small amount of cold Methyl tert-butyl ether (MTBE) or Hexane to the oil and scratch the flask walls with a glass rod. This often induces crystallization.[1][5]
-
Salt Formation: If it refuses to solidify, convert it to the HCl salt.[3] Dissolve the oil in Ethanol and add 1.1 eq of 4M HCl in Dioxane. The hydrochloride salt is usually a stable, crystalline solid that is easier to handle.[3]
Q2: I have low recovery after the acid extraction step.
Diagnosis: The pH was likely not high enough during the basification step. Reasoning: Due to the electron-withdrawing chlorine, the amine is less basic.[3] If you stop at pH 8-9 (typical for alkyl amines), a significant portion may remain protonated or in equilibrium, staying in the water layer.[3] Fix: Ensure the aqueous phase reaches pH > 11 . Re-extract the aqueous waste layer with DCM to recover the missing material.
Q3: HPLC shows a persistent impurity at RRT 1.1. What is it?
Diagnosis: Likely the 4,5-dichloro-1-methyl-1H-pyrazol-3-amine byproduct.[1] Reasoning: Over-chlorination is a common side reaction if the chlorinating agent (NCS/SO2Cl2) was used in excess or added too quickly.[3] Fix: Acid-base extraction cannot separate this (both are amines). You must use Column Chromatography .[1][3]
-
Stationary Phase: Silica Gel (neutralized with 1%
if degradation occurs).[1][3] -
Eluent: 20% to 50% Ethyl Acetate in Hexanes.[1][3] The dichloro impurity is less polar and will elute before the target 4-chloro product.
Key Physical Data for Validation
| Property | Value (Approx.) | Notes |
| Appearance | White to off-white solid | Crude is often brown/orange.[1] |
| Melting Point | 115–125 °C | Varies by crystal form/purity.[1] |
| Solubility | DCM, EtOAc, DMSO | Poor solubility in water (neutral form).[3] |
| pKa (Conj. Acid) | ~2.5 – 3.0 | Weak base due to -I effect of Cl.[1] |
References
-
Synthesis and Properties of Aminopyrazoles. Journal of Medicinal Chemistry. Discusses the electron-withdrawing effects on pyrazole ring basicity. (General Reference)
-
Purification of 1-methyl-1H-pyrazol-3-amine derivatives. PubChem Compound Summary. Provides physical property data for the parent scaffold used to estimate solubility profiles.[6] [3]
-
Process for the preparation of 4-chloropyrazoles. Google Patents (US5047551A). Describes chlorination methodologies and workup procedures for similar pyrazoles, highlighting the stability of the 4-chloro moiety.
-
Recrystallization Strategies for Heterocyclic Amines. University of Rochester Chemistry Archive. General guidelines for solvent selection (Toluene/Heptane) for polar aromatic amines.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1904-31-0 CAS MSDS (1-Methyl-1H-pyrazol-3-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the N-methylation of pyrazoles
Welcome to the Heterocycle Optimization Hub. Current Status: Online | Senior Application Scientist: Active
Topic: Optimizing Reaction Conditions for the N-Methylation of Pyrazoles Mission: To provide high-fidelity, self-validating protocols for controlling regioselectivity and yield in pyrazole alkylation.
Module 1: Mastering Regioselectivity (The N1 vs. N2 Battle)
User Question: "I am methylating a 3-substituted pyrazole and consistently getting a mixture of N1-methyl and N2-methyl isomers (often 60:40). How do I force the reaction toward a single regioisomer?"
Technical Insight: The "N1 vs. N2" problem stems from annular tautomerism . In solution, a 3-substituted pyrazole exists in equilibrium with its 5-substituted tautomer.
-
Neutral Conditions: The reaction is driven by the nucleophilicity of the
nitrogen (the pyridine-like nitrogen). -
Basic Conditions (Anionic): Deprotonation yields a pyrazolate anion. The electrophile (MeI) attacks the nitrogen with the highest electron density, which is heavily influenced by steric hindrance at the adjacent carbons (C3 vs. C5).
The Protocol: Steric-Directed Alkylation
To maximize selectivity for the 1,3-isomer (less hindered), you must utilize the "Cesium Effect" rather than the "Naked Anion" approach of Sodium Hydride (NaH).
Step-by-Step Workflow:
-
Solvent: Anhydrous DMF (Dimethylformamide). Why? High dielectric constant dissociates ion pairs, but Cs+ remains loosely associated.
-
Base: Cesium Carbonate (
).[1] Why? The large ionic radius of Cesium allows for a specific coordination geometry that often stabilizes the transition state leading to the sterically less hindered product. -
Temperature:
C to Room Temperature. Heat promotes equilibration and reduces selectivity.
Visualizing the Mechanism:
Caption: The pyrazolate anion offers two nucleophilic sites. Steric bulk at C3 (adjacent to N2) kinetically favors attack at N1, yielding the 1,3-isomer.
Pro-Tip: The Silyl-Masking Strategy
If standard alkylation fails to give >90:10 selectivity, switch to
-
Mechanism: The bulky silyl group amplifies steric repulsion, forcing the alkylation almost exclusively to the distal nitrogen.
-
Workup: A subsequent fluoride wash (TBAF) removes the silyl group, leaving the methyl.
-
Reference: See Yang et al. (2024) for the "Masked Methylating Reagent" protocol.
Module 2: Troubleshooting Yield & Efficiency
User Question: "My reaction stalls at 50% conversion, or I see significant starting material even after adding excess Methyl Iodide."
Technical Insight: Methyl Iodide is highly reactive but also prone to hydrolysis if the solvent is "wet" (contains water). Furthermore, the formation of quaternary ammonium salts (over-methylation) can trap your product.
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction | Wet DMF/Solvent | Distill DMF over |
| Low Mass Balance | Volatility of Product | Low MW N-methyl pyrazoles are volatile. Do not rotovap to dryness at high vacuum/temp. Co-evaporate with ether. |
| Over-Methylation | Quaternization | The product (N-methyl pyrazole) is still nucleophilic. Use 0.95 - 1.05 equivalents of MeI. Do not use large excess. |
| Precipitation | Solubility Limit | Switch from |
Module 3: Green Chemistry (Replacing Methyl Iodide)
User Question: "We need to remove Methyl Iodide from our process due to toxicity concerns. Can we use Dimethyl Carbonate (DMC)?"
Technical Insight: Yes, but DMC is a "hard" electrophile that requires activation. It is non-toxic and biodegradable, but it will not react at room temperature like MeI.
The Green Protocol (DMC):
-
Reagent: Dimethyl Carbonate (acts as both reagent and solvent).[2]
-
Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) or DBU.
-
Conditions: Reflux (
C) or Microwave Irradiation ( C). -
Mechanism: Under heat, DMC decomposes to methoxide (base) and a methylating species, making the reaction autocatalytic.
Comparison of Methylating Agents:
| Reagent | Reactivity | Selectivity | Toxicity | Green Score |
| Methyl Iodide (MeI) | High (RT) | Low | High (Neurotoxin) | Low |
| Dimethyl Sulfate (DMS) | High (RT) | Low | Extreme (Carcinogen) | Low |
| Dimethyl Carbonate (DMC) | Low (Requires Heat) | Moderate | Low | High |
| Trimethyloxonium | Extreme | Low | Moderate | Medium |
Module 4: Purification & Separation
User Question: "I have a mixture of 1,3- and 1,5-dimethylpyrazoles. They co-elute on my TLC plate. How do I separate them?"
Technical Insight: Regioisomers often have very similar polarities, but their dipole moments differ.
-
Stationary Phase: Standard Silica Gel is usually sufficient, but the eluent choice is critical.
-
Eluent: Avoid simple Hexane/Ethyl Acetate gradients.
-
Recommendation: Use Dichloromethane (DCM) / Methanol (98:2) or Toluene / Acetone . The
-interactions of Toluene often discriminate between isomers better than alkanes.
-
-
Visualization: N-methyl pyrazoles are often UV-weak. Use Iodine Stain or KMnO4 dip for visualization.
References
-
N1-Selective Methyl
-Halomethylsilanes.- Source: Yang, E. et al., The Journal of Organic Chemistry, 2024.
- Significance: Establishes the silyl-masking str
-
Link:
-
The "Cesium Effect" Magnified: Exceptional Chemoselectivity.
- Source:National Institutes of Health (PMC), 2024.
- Significance: Explains the coordination chemistry of in heterocyclic alkyl
-
Link:
-
Dimethyl Carbonate as a Green Reagent for N-Methyl
- Source:Green Chemistry (RSC).
- Significance: Protocols for replacing toxic halides with biodegradable carbon
-
Link:
-
Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles.
- Source:Beilstein Journal of Organic Chemistry.
- Significance: Comprehensive review of steric vs. electronic control in tautomeric systems.
-
Link:
Sources
Identifying and minimizing side products in pyrazole chlorination reactions
Topic: Precision Chlorination – Identifying and Minimizing Side Products
Welcome to the Pyrazole Chemistry Help Desk. Ticket Status: Open Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Chlorination Landscape
Chlorinating pyrazoles is deceptively simple. While the C-4 position is the thermodynamically preferred site for Electrophilic Aromatic Substitution (EAS), the nitrogen-rich ring introduces kinetic traps. The most common user-reported failures involve N-chlorination (kinetic dead-ends) , over-chlorination (dichlorination) , and oxidative dimerization .
This guide moves beyond basic synthesis to address the why and how of impurity formation, providing you with self-validating protocols to ensure high purity.
Diagnostic Hub: Identify Your Impurity
Before optimizing, you must identify the enemy. Use this rapid diagnostic table to correlate your analytical data with the likely side product.
| Observation (LCMS/NMR) | Probable Impurity | Root Cause |
| Mass M+34 (Cl pattern) , but unstable/reverts in water | N-Chloro Pyrazole | Kinetic product formed at low temp or basic pH. |
| Mass M+68 (2x Cl pattern) | 4,4-Dichloro / Polychloro | Excess reagent, high temp, or lack of protonation. |
| Mass 2M-2 (Dimer) | Bipyrazoles (C-N linked) | Radical coupling or nucleophilic attack of pyrazole on N-chloro species. |
| Regioisomer (C-3/C-5 Cl) | C-3/C-5 Chloropyrazole | C-4 blocked or sterically hindered; strong electron-donating groups at C-3/5. |
Critical Mechanism Analysis
To fix the reaction, you must visualize the pathway. The reaction is not a single step; it involves a competition between kinetic N-attack and thermodynamic C-attack.
The N-to-C Migration Pathway
In many cases, the chlorinating agent (Cl+) first attacks the nitrogen (highest HOMO density), forming a labile N-chloro species. Under acidic catalysis or thermal equilibration, this rearranges to the stable C-4 chloro product.
Figure 1: The mechanistic pathway showing the critical rearrangement step from N-Cl to C-Cl.
Troubleshooting & FAQs
Q1: I am seeing a spot on TLC that disappears during aqueous workup. My yield is low. What is happening?
Diagnosis: You are likely isolating the N-chloro intermediate . The Science: Pyrazoles react rapidly at the nitrogen. This N-Cl bond is labile and hydrolyzes back to the starting material during aqueous quenching, creating the illusion of "low conversion." The Fix:
-
Acid Catalysis: Add a catalytic amount of acid (HCl or TFA) to the reaction mixture. This protonates the nitrogen, blocking N-chlorination and catalyzing the rearrangement to the C-4 position.
-
Extend Reaction Time: Do not quench immediately. Heat the reaction (40–60°C) to force the thermodynamic rearrangement.
Q2: I have 15% dichlorinated impurity. How do I stop the second chlorine addition?
Diagnosis: Your substrate is too activated, or your stoichiometry is loose. The Science: Once a chlorine is added, the ring should theoretically be deactivated. However, in electron-rich pyrazoles (e.g., amino-pyrazoles), the ring remains nucleophilic enough for a second attack. The Fix:
-
Switch Reagent: Move from NCS to Trichloroisocyanuric Acid (TCCA) . TCCA releases chlorine in a more controlled manner and is often superior for stoichiometry control.
-
Solvent Switch: Use Trifluoroethanol (TFE) . TFE hydrogen-bonds with the pyrazole nitrogens, slightly deactivating them and preventing "runaway" chlorination.
-
Slow Addition: Add the chlorinating agent dropwise at 0°C.
Q3: Why is TCCA recommended over NCS?
The Science: TCCA (Trichloroisocyanuric Acid) is a "Green Chemistry" powerhouse.
-
Atom Economy: It carries 3 equivalents of active chlorine per molecule.
-
Byproduct: The byproduct is cyanuric acid, which precipitates out of organic solvents (like acetonitrile or acetone), making purification a simple filtration step.[1]
-
Efficiency: It often drives reactions to completion faster than NCS due to higher active chlorine content.
Optimized Experimental Protocols
Protocol A: The "Green" TCCA Method (Recommended)
Best for: High selectivity, ease of purification, and minimizing solvent waste.
Step-by-Step:
-
Dissolution: Dissolve Pyrazole substrate (1.0 equiv, e.g., 5 mmol) in Trifluoroethanol (TFE) or Acetonitrile (MeCN) (5 mL/mmol).
-
Note: TFE is preferred for difficult substrates as it activates the TCCA via H-bonding.
-
-
Addition: Add TCCA (0.34 equiv, providing ~1.02 equiv of Cl) portion-wise at Room Temperature.
-
Tip: If the reaction is exothermic, cool to 0°C during addition.
-
-
Reaction: Stir at 40°C for 2–4 hours. Monitor by TLC/LCMS.
-
Checkpoint: Look for the precipitation of a white solid (Cyanuric Acid). This indicates the reagent is being consumed.
-
-
Workup:
Protocol B: The Classical NCS Method
Best for: Substrates sensitive to the acidity of TCCA or when TFE is unavailable.
Step-by-Step:
-
Dissolution: Dissolve Pyrazole (1.0 equiv) in DMF or Acetonitrile .
-
Catalyst: Add 5-10 mol% HCl (4M in dioxane) or TFA .
-
Critical: This acid catalyst is essential to promote the N
C migration.
-
-
Addition: Add NCS (N-Chlorosuccinimide) (1.05 equiv) slowly.
-
Reaction: Heat to 50–60°C for 4–12 hours.
-
Workup: Dilute with water, extract with EtOAc, and wash the organic layer thoroughly with water (to remove Succinimide and DMF).
Comparison of Chlorinating Agents
| Feature | TCCA (Trichloroisocyanuric Acid) | NCS (N-Chlorosuccinimide) | |
| Active Cl Species | High Activity | Mild / Moderate | Aggressive |
| Atom Economy | Excellent (3 Cl atoms) | Moderate (1 Cl atom) | Good (2 Cl atoms) |
| Selectivity | High (esp. in TFE) | Good (requires acid cat.) | Low (Risk of oxidation) |
| Purification | Filtration (Cyanuric acid precipitates) | Aqueous Wash (Succinimide is water soluble) | Distillation / Gas evolution |
| Safety Profile | Solid, stable oxidant | Solid, mild irritant | Liquid, corrosive fumes ( |
References
-
Mechanochemical & Green Chlorination with TCCA
-
Direct Cyclization/Chlorination Strategy
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI, 2025.
-
Regioselectivity & N-Oxide Routes
- Regioselective Synthesis of C3-Hydroxyaryl
-
Electrosynthesis & Side Products
-
General Pyrazole Synthesis & Reactivity
Sources
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Best practices for the scale-up of 4-chloro-1-methyl-1H-pyrazol-3-amine production
This technical guide is structured as a specialized support center for process chemists and engineers. It prioritizes the critical challenges of regioselectivity, exotherm management, and impurity control during the scale-up of 4-chloro-1-methyl-1H-pyrazol-3-amine .[1][2]
System Status: OPERATIONAL Topic: Process Chemistry / Halogenation / Regiocontrol Target Molecule: this compound (CAS: 175137-46-9) Application: Key intermediate for JAK inhibitors (e.g., Tofacitinib analogs) and agrochemicals (e.g., Pyraclostrobin).[1][2]
🔬 Executive Summary: The Scale-Up Challenge
Scaling up the production of this compound presents two primary failure modes:
-
Regioisomeric Contamination: The starting material (1-methyl-1H-pyrazol-3-amine) is often contaminated with the 5-amino isomer if synthesized via uncontrolled condensation.[1][2] This impurity carries through to the final product.[1]
-
Exothermic Runaway: The chlorination step at the C4 position is highly exothermic.[1] At scale, heat accumulation can lead to dichlorination (over-reaction) or thermal decomposition.[2]
This guide provides a self-validating workflow to navigate these risks.
📊 Module 1: Critical Process Parameters (CPP) & Route Selection[2]
The Synthetic Pathway
We recommend Route B (Direct Chlorination) for scale-up, provided the starting material quality is validated.[2] Route A is shown for context on impurity origin.[1][2]
Figure 1: Synthetic workflow highlighting the critical necessity of precursor purity before initiating the chlorination scale-up.
Reagent Selection: NCS vs. Sulfuryl Chloride
For scale-up (>1 kg), the choice of chlorinating agent dictates the safety profile and engineering requirements.[2]
| Feature | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) | Recommendation |
| Reaction Type | Electrophilic Substitution (Solid reagent) | Electrophilic Substitution (Liquid reagent) | NCS for Pilot (<10kg); SO₂Cl₂ for Mfg (>100kg) |
| Atom Economy | Poor (Succinimide waste) | Good (Gas byproducts) | SO₂Cl₂ is cost-effective at scale.[1][2] |
| Exotherm | Moderate, manageable.[2] | High, rapid gas evolution.[2] | NCS is safer for initial scale-up.[1][2] |
| Byproducts | Succinimide (Water soluble) | SO₂ (gas), HCl (gas) | SO₂Cl₂ requires a scrubber system.[2] |
| Selectivity | High (Less over-chlorination) | Moderate (Risk of dichlorination) | Use NCS if high purity is paramount.[2] |
🛠️ Module 2: Step-by-Step Scale-Up Protocol (NCS Route)
Objective: Produce 1.0 kg of this compound with >99% purity.
Phase 1: Input Validation (The "Self-Validating" Step)
Before starting, you must confirm you have the 3-amino isomer, not the 5-amino isomer.[1][2]
-
Test: Run a 1H NMR in DMSO-d6.
-
Validation Criteria:
Phase 2: Reaction Protocol
-
Setup: 20L Glass-lined reactor with overhead stirring and cooling jacket.
-
Solvent: Charge Acetonitrile (ACN) (10 L, 10 vol). Why? ACN solubilizes the starting material but precipitates the succinimide byproduct, aiding workup.[2]
-
Loading: Add 1-methyl-1H-pyrazol-3-amine (1.0 kg, 10.3 mol). Stir until dissolved.
-
Cooling: Cool the solution to 0–5°C .
-
Addition (Critical): Add N-chlorosuccinimide (NCS) (1.44 kg, 10.8 mol, 1.05 eq) portion-wise over 2 hours.
-
Reaction: Allow to warm to 20°C and stir for 4 hours.
-
IPC (In-Process Control): Check HPLC. Target: Starting Material < 0.5%.
Phase 3: Workup & Isolation[1][2]
-
Concentration: Distill off ~70% of ACN under reduced pressure.
-
Quench: Add Water (10 L) and Sodium Bisulfite (10% aq solution, 1 L) to quench excess NCS.
-
Extraction/Filtration Strategy:
-
Method A (Extraction): Extract with Ethyl Acetate (3 x 5 L).[1][2] Wash with brine.[1][2] Dry and concentrate.
-
Method B (Precipitation - Recommended for Scale): Adjust pH to >10 with NaOH (50%).[1][2] The product often precipitates as a free base or can be "salted out".[1][3][4] Cool to 0°C and filter.
-
-
Purification (Recrystallization):
⚠️ Module 3: Troubleshooting & FAQs
Decision Tree for Common Failures
Figure 2: Rapid response decision tree for process deviations.
Frequently Asked Questions
Q1: My product is turning pink/brown during drying. What is happening?
-
Fix: Aminopyrazoles are electron-rich and prone to oxidation.[1][2] Ensure the final wash includes a trace of reducing agent (e.g., Sodium Metabisulfite) and dry under vacuum with a nitrogen bleed.[2] Store in amber glass under inert gas.
Q2: I see a "M+34" peak in my Mass Spec. What is it?
-
Diagnosis: Dichlorinated impurity (4,5-dichloro-1-methyl-1H-pyrazol-3-amine).[1][2]
-
Cause: Localized hot spots during NCS addition or excess reagent.[1]
-
Fix: Improve stirring speed (Tip Speed > 2 m/s) to ensure rapid dispersion of NCS. Verify stoichiometry (do not exceed 1.05 eq).
Q3: Can I use HCl to precipitate the product?
-
Answer: Yes. The hydrochloride salt is often more stable and crystalline than the free base.[2]
-
Protocol: After the reaction, dissolve the crude free base in Ethanol, cool to 0°C, and bubble HCl gas or add HCl in Dioxane. Filter the white precipitate.[1] This is an excellent way to reject non-basic impurities.[1][2]
Q4: Why is my yield <50% after aqueous workup?
-
Diagnosis: The product is a small, polar heterocycle with significant water solubility.[2]
-
Fix: Do not rely on simple extraction at neutral pH.[1][2] You must saturate the aqueous layer with NaCl ("salting out") and perform continuous extraction with DCM or Chloroform, OR simply precipitate the product by adjusting pH to >12 and cooling, avoiding large water volumes.[2]
📚 References
-
Synthesis and Regioselectivity of Aminopyrazoles:
-
Chlorination Protocols (NCS vs SO2Cl2):
-
Safety Data (Methylhydrazine):
-
Patent Literature (Industrial Context):
Sources
- 1. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
Troubleshooting unexpected results in the NMR spectrum of pyrazole compounds
Ticket ID: PYR-NMR-001 Subject: Troubleshooting Anomalous Spectra in Pyrazole Derivatives Assigned Specialist: Senior Application Scientist[1][2]
Introduction: The "Chameleon" Heterocycle
Welcome to the Pyrazole Technical Support Hub. If you are working with pyrazoles (e.g., Celecoxib analogs, agrochemicals), you have likely encountered spectra that defy standard textbook rules.[2] Pyrazoles are notoriously "chameleon-like" due to annular tautomerism , quadrupolar nitrogen relaxation , and regioisomer ambiguity .[1][2]
This guide addresses the three most common "tickets" submitted by researchers. Each section provides a mechanistic explanation and a self-validating protocol to resolve the issue.
Case #1: The "Ghost" Proton (Missing or Broad NH Signals)[2]
User Complaint: "I synthesized a 3,5-disubstituted pyrazole. Mass spec confirms the product, but the 1H NMR in CDCl3 shows no NH signal, or a barely visible hump at 10-13 ppm."
Root Cause Analysis
-
Chemical Exchange: The pyrazole NH proton is acidic (
) and labile.[1][2] In solvents like CDCl , traces of water or acid catalyze rapid proton exchange. If the exchange rate ( ) is intermediate on the NMR timescale, the signal broadens into the baseline (decoherence).[2] -
Quadrupolar Broadening: The NH proton is attached to
N (spin ).[1][2] The N nucleus has a quadrupole moment that induces efficient spin-lattice relaxation ( ).[1][2] This rapid relaxation shortens the lifetime of the NH spin state, broadening the proton signal.
Troubleshooting Protocol
| Step | Action | Mechanistic Rationale |
| 1 | Switch Solvent to DMSO-d | DMSO is a strong H-bond acceptor.[1][2] It forms a tight H-bond with the pyrazole NH, significantly slowing down the exchange rate ( |
| 2 | Lower the Temperature | Run the experiment at 273 K (0°C) or lower. Reducing thermal energy slows both chemical exchange and quadrupolar relaxation mechanisms.[1][2] |
| 3 | Concentration Check | Pyrazoles form H-bonded dimers/trimers.[1][2] Dilution can shift the NH peak upfield (lower ppm) by breaking these aggregates.[2] |
Pro Tip: If the signal remains invisible in DMSO-d
, ensure your sample is free of paramagnetic impurities or residual mineral acids.[1]
Case #2: The Tautomer Blur (Averaged Signals)
User Complaint: "My 3(5)-methylpyrazole spectrum shows broad, undefined peaks for the methyl group and the ring protons. It looks like a mixture, but the sample is pure."
Root Cause Analysis
Unsubstituted pyrazoles (
-
Fast Exchange: At room temperature, the hopping is often fast enough to average the signals of C3 and C5 (and their attached substituents).[2] You see one "average" set of peaks.[1][2]
-
Intermediate Exchange: If the hopping rate is comparable to the frequency difference (
) between the tautomers, the peaks coalesce into broad, shapeless blobs.
The Solution: Variable Temperature (VT) NMR
To resolve the individual tautomers, you must enter the Slow Exchange Regime .
Protocol:
-
Solvent: Use a solvent with a low freezing point (e.g., THF-d
, Toluene-d , or CD Cl ).[1][2] -
Cooling: Cool the probe in 10-degree increments (e.g., 298 K
273 K 253 K 233 K). -
Observation: As temperature drops, the broad peak will flatten (decoalescence) and then split into two distinct sets of signals representing the major and minor tautomers (
).[2]
Visualizing the Tautomeric Equilibrium
Figure 1: The dynamic equilibrium of pyrazole tautomerism. Fast exchange results in a weighted average spectrum, while slow exchange (low temp) reveals distinct species.[2]
Case #3: Regioisomer Identification (N1 vs. N2 Alkylation)
User Complaint: "I alkylated a 3-substituted pyrazole. Did I get the 1,3-isomer or the 1,5-isomer? The 1H spectra look identical."
Root Cause Analysis
Alkylation of an asymmetric pyrazole yields two regioisomers.[1][2]
-
1,3-isomer: The substituent (R) is on C3; the N-alkyl group is far from R.[1][2]
-
1,5-isomer: The substituent (R) is on C5; the N-alkyl group is spatially close to R.[1][2]
Standard 1H NMR is often insufficient because the chemical shifts are similar.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive tool here.[2]
The "Gold Standard" Protocol: NOESY & 13C Analysis
Step 1: The NOESY Experiment
Look for through-space interactions (cross-peaks) between the N-Alkyl protons and the C5-Proton (or C5-Substituent).[1][2]
| Observation | Conclusion |
| Strong NOE Cross-peak | 1,5-Isomer: The N-alkyl group and C5-H are neighbors.[1][2] |
| No NOE Cross-peak | 1,3-Isomer: The N-alkyl group is distant from C3-H (or substituent).[1][2] |
Step 2: Carbon-13 Chemical Shifts
While less absolute than NOESY,
-
C5 Signal: Typically appears upfield (shielded, ~127-133 ppm) relative to C3.[1][2]
-
C3 Signal: Typically appears downfield (deshielded, ~137-145 ppm).[1][2]
-
Caveat: This rule holds for simple alkyl/aryl pyrazoles but can invert with strong electron-withdrawing groups (EWG).[1][2]
Regioisomer Assignment Workflow
Figure 2: Decision tree for distinguishing 1,3- vs 1,5-disubstituted pyrazoles using NOESY.
Advanced Topic: Nitrogen-15 ( N) NMR
For difficult cases,
-
Pyridine-like N (N2): Deshielded (~ -120 to -130 ppm).[1][2]
-
Technique: Run a
HMBC. You will see correlations from the ring protons to the specific nitrogens, allowing unambiguous assignment of the structure.
References
-
Alkorta, I., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study."[2] Journal of the Chemical Society, Perkin Transactions 2, 1992.
-
Claramunt, R. M., et al. "The Use of NMR Spectroscopy to Study Tautomerism."[3] Current Organic Chemistry, 2006.[1][2]
-
Doganc, F., & Göker, H. "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry, 2024.[2][4]
-
Faure, R., et al. "Carbon-13 NMR study of the tautomerism of some 3(5)-substituted pyrazoles." Organic Magnetic Resonance, 1978.[1][2] [2]
-
Oxford Instruments Application Note. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
Sources
- 1. researchgate.net [researchgate.net]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the stability of 4-chloro-1-methyl-1H-pyrazol-3-amine in solution
Compound: 4-chloro-1-methyl-1H-pyrazol-3-amine
CAS: 1006349-08-1 | MW: 131.56 g/mol Support Tier: Level 3 (Senior Application Scientist)[1][2]
Introduction & Chemical Profile
Welcome to the technical support hub for This compound . This guide addresses the specific stability challenges inherent to halogenated aminopyrazoles.
This molecule presents a "stability paradox":
-
The Pyrazole Ring: Generally robust against hydrolysis.[2]
-
The 3-Amino Group: A weak base prone to oxidative coupling and N-oxidation.[1][2]
-
The 4-Chloro Substituent: Increases lipophilicity but introduces photolability (sensitivity to UV light).[1][2]
The strategies below are designed to mitigate these risks during solution preparation and storage.
Troubleshooting Modules (Symptom-Based)
Module A: Solubility & Precipitation
Symptom: The compound precipitates upon dilution in aqueous buffers (pH 7.4), or the solution appears cloudy.
Root Cause: The 3-amino group is a weak base.[1][2] Based on structural analogs (1-methyl-1H-pyrazol-3-amine, pKa ~4.04), the electron-withdrawing chlorine atom at position 4 lowers the pKa of the amine further, likely to the 2.5 – 3.5 range .[1][2]
-
At Neutral pH (7.4): The molecule is predominantly uncharged (neutral form), leading to poor aqueous solubility.
-
At Acidic pH (< 2.0): The amine protonates (
), significantly increasing solubility.[2]
Strategic Solution: Do not rely on simple aqueous dilution.[2] You must use a Cosolvent-Surfactant System or adjust pH if the assay permits.[1][2]
| Formulation Strategy | Recommended Protocol | Mechanism |
| Standard Stock | 100 mM in DMSO (anhydrous) | High solubility in dipolar aprotic solvents.[1][2] |
| Aqueous Buffer | Maintain pH < 4.0 (e.g., Citrate or Acetate buffer) | Protonation of the amine ( |
| Biological Assays (pH 7.4) | Pre-dissolve in DMSO, then dilute into buffer containing 0.1% Tween-80 or PEG-400 (5-10%) .[1][2] | Cosolvents prevent micro-precipitation of the neutral species. |
Module B: Discoloration (Oxidation)
Symptom: Clear solutions turn yellow, brown, or pink over 24-48 hours.[2]
Root Cause: Aromatic and heteroaromatic amines are highly susceptible to auto-oxidation mediated by dissolved oxygen and trace metal ions.[1][2] This leads to the formation of:
-
Azo dimers (highly colored).[2]
-
Radical intermediates (promote chain reactions).
Strategic Solution: Oxidation is the primary degradation pathway.[2] Rigorous exclusion of oxygen and the use of antioxidants are mandatory for long-term storage.[1][2]
Protocol: The "Double-Lock" Protection [1][2]
-
Degassing: Sparge all buffers with Argon or Nitrogen for 15 minutes prior to use.[2]
-
Additives: Add Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid (1 mM) to the aqueous buffer.[2] These act as sacrificial reductants.[1][2]
Module C: Photostability (The Chlorine Risk)
Symptom: LCMS shows a mass peak at [M-34] or [M-35] (Loss of Chlorine).[1][2]
Root Cause: The C-Cl bond on the pyrazole ring is sensitive to UV radiation.[1][2] High-energy photons can cause homolytic cleavage of the carbon-chlorine bond, leading to dehalogenation (replacement of Cl with H) or radical polymerization.[1][2]
Strategic Solution:
-
Containment: Always use Amber borosilicate vials .
-
Handling: Avoid direct exposure to biosafety cabinet lights (which often emit UV) for prolonged periods.[2] Wrap vessels in aluminum foil during benchtop manipulations.
Visualizing the Stability Logic
The following diagram maps the degradation pathways and the specific intervention points required to stabilize the molecule.
Caption: Mechanistic pathway showing how environmental stressors (Red) lead to degradation, and where specific stabilization strategies (Green) intervene.[1][2]
Step-by-Step Protocols
Protocol 1: Preparation of a Stable Stock Solution (100 mM)
Use this protocol for long-term storage.[1][2]
-
Weighing: Weigh the solid compound into an amber vial.
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide). Avoid water contamination.[2]
-
Dissolution: Vortex until completely dissolved. If warming is needed, do not exceed 35°C.[2]
-
Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C . Stable for >6 months.
Protocol 2: Stress Testing (Validation)
Use this to verify stability in your specific assay buffer.
-
Prepare Buffer: Your assay buffer (e.g., PBS pH 7.4).
-
Spike: Add compound to reach 10 µM (final DMSO < 1%).
-
Split Conditions:
-
A (Control): T=0 injection (immediately).
-
B (Oxidation): Leave benchtop, open cap, 24 hours.
-
C (Light): Clear vial, under light source, 24 hours.
-
D (Protected): Amber vial, sealed, 4°C, 24 hours.
-
-
Analysis: Run LCMS.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol instead of DMSO? A: Ethanol is acceptable for short-term use, but DMSO is preferred for stock solutions.[1][2] Ethanol is volatile (concentration changes over time) and hygroscopic (absorbs water), which can accelerate hydrolysis or precipitation.[2]
Q: My LCMS shows a "ghost peak" at M+16. What is this?
A: This is likely the N-oxide form (
Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Cell media contains serum (proteins) and has a pH of ~7.4. The compound may bind to serum albumin or precipitate slowly.[2]
-
Recommendation: Limit incubation times or verify concentration stability using HPLC after 4 hours. Always prepare fresh dilutions from DMSO stock immediately before dosing cells.[2]
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[2] [Link]
-
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[2] Taylor & Francis, 2011.[2] (General reference for amine oxidation and photolysis mechanisms).
Sources
Technical Support Center: Purification of 4-Chloro-1-methyl-1H-pyrazol-3-amine
Product: 4-Chloro-1-methyl-1H-pyrazol-3-amine CAS: 175135-74-7 Application: Pharmaceutical Intermediate (Kinase Inhibitors), Agrochemicals[1]
Introduction: The Purity Imperative
Welcome to the Technical Support Center. You are likely here because your commercial batch of This compound is exhibiting issues: unexpected color (red/brown), low melting point, or interference in downstream cross-coupling reactions (e.g., Buchwald-Hartwig).
This compound is a weak base with a distinct impurity profile derived from its synthesis (typically chlorination of 1-methyl-1H-pyrazol-3-amine).[1] The chlorine atom at position 4 exerts an electron-withdrawing inductive effect (-I), significantly lowering the basicity of the amine compared to its non-chlorinated precursor. This guide provides a self-validating purification protocol tailored to these physicochemical properties.
Module 1: Diagnostic Triage
Before initiating purification, you must identify the dominant impurity.[2] Use this diagnostic workflow to select the correct purification strategy.
Common Impurity Profile
| Impurity Type | Likely Identity | Diagnostic Signal (1H NMR / LCMS) | Origin |
| Regioisomer | 5-amino-4-chloro-1-methylpyrazole | Shift in N-Me peak; distinct retention time.[1] | Cyclization error in precursor synthesis. |
| Precursor | 1-methyl-1H-pyrazol-3-amine | Missing Cl isotope pattern; Mass [M-Cl+H]+.[1] | Incomplete chlorination.[1] |
| Over-chlorinated | 4,5-dichloro-1-methyl-1H-pyrazol-3-amine | Mass [M+34]+; Loss of C5-H singlet in NMR.[1] | Excess chlorination reagent (NCS/Cl2).[1] |
| Oxidation | Azo-dimers / Oligomers | High MW smear; Deep red/brown color.[1] | Air oxidation of free amine.[1] |
Workflow: Impurity Identification
Figure 1: Decision matrix for identifying impurities based on NMR and physical appearance.[1]
Module 2: Chemical Purification (Acid-Base Extraction)
This is the most effective method for removing non-basic impurities (tar, neutrals) and highly basic precursors.
Scientific Rationale: The 4-chloro substituent lowers the pKa of the 3-amino group (estimated pKa ~2.5 - 3.0).[1] Standard "weak acid" washes may fail to protonate it fully.[1] You need a strong acid to form the salt, but a carefully controlled neutralization to precipitate the free base without re-dissolving amphoteric impurities.
Protocol
-
Dissolution: Dissolve crude solid (10 g) in Ethyl Acetate (EtOAc) (100 mL).
-
Note: If the solid is not fully soluble, filter off the insolubles (likely inorganic salts).
-
-
Salt Formation: Cool the solution to 0–5°C. Slowly add 2M HCl (aq) (50 mL) with vigorous stirring.
-
Observation: The amine will protonate and migrate to the aqueous layer.
-
-
Phase Separation: Separate the layers.
-
Organic Layer (Top): Contains non-basic impurities (tars, neutrals).[1] Discard.
-
Aqueous Layer (Bottom): Contains the target product as the hydrochloride salt. Keep.
-
-
Washing: Wash the aqueous layer once with fresh EtOAc (30 mL) to remove entrained organics.[1]
-
Neutralization (Critical Step):
-
Cool the aqueous layer to 0°C.
-
Adjust pH to 8–9 using saturated NaHCO₃ or 4M NaOH (dropwise).[1]
-
Why? Going beyond pH 10 is unnecessary and may degrade the product if left too long.
-
-
Recovery: The product will precipitate as a solid or oil out.[1] Extract with Dichloromethane (DCM) (3 x 50 mL).[1]
-
Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Visual Workflow: Acid-Base Extraction
Figure 2: Acid-base extraction workflow emphasizing the separation of neutral impurities.
Module 3: Polishing (Crystallization & Decolorization)[1]
If the product remains colored (red/brown) or contains regioisomers after acid-base workup, use recrystallization.[1]
Decolorization (Activated Carbon)
-
When to use: If the solid is distinctively red or brown (azo impurities).
-
Method:
Recrystallization Solvent Systems
| Solvent System | Suitability | Protocol Notes |
| Toluene | High | Excellent for removing over-chlorinated byproducts.[1] Dissolve hot (80°C), cool slowly to 0°C. |
| Heptane / EtOAc | Medium | Good for general purity.[1] Dissolve in min. EtOAc, add Heptane until turbid, cool. |
| Water | Specialized | Only if product is highly impure.[1][3] Aminopyrazoles are sparingly soluble in cold water but soluble in hot.[1] |
Module 4: Troubleshooting FAQ
Q1: My product yield is very low after acid-base extraction. Where did it go?
-
Diagnosis: The 4-chloro group makes the amine a very weak base. If you used a weak acid (like 5% acetic acid) for extraction, the salt might not have formed fully, leaving the product in the organic layer.
-
Solution: Use 2M HCl or 1M H₂SO₄ to ensure full protonation.[1] Conversely, during neutralization, ensure the pH reaches at least 8. If the pH is only 6, the salt may not fully revert to the free base.
Q2: The product is still red after carbon treatment.
-
Diagnosis: Some pyrazole oxidation products (azo-dimers) are highly persistent.[1]
-
Solution: Perform a "dry column" filtration.[1][4] Dissolve the product in DCM, mix with silica gel, evaporate to dryness, and load onto a short pad of silica. Flush with DCM:MeOH (95:5) .[1] The red color often stays at the baseline.
Q3: I see a small impurity peak at ~10% in NMR that won't crystallize out.
-
Diagnosis: This is likely the 5-amino isomer .[1] It has very similar solubility properties.[1]
-
Solution: Crystallization is rarely effective for separating 3-amino vs 5-amino isomers.[1] You must use Column Chromatography .[1]
References
-
Synthesis and Properties of Pyrazoles. MDPI. (General reactivity and chlorination mechanisms of aminopyrazoles). Link[1]
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole. ResearchGate. (Confirming chlorination byproducts and separation ratios). Link
-
Removal of color impurities from organic compounds. Google Patents US2744938A.[1][5] (Foundational techniques for activated carbon treatment of amines). Link
-
Purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents US10538493B2. (Analogous solubility and crystallization behavior of chloropyrazoles). Link
-
This compound Compound Summary. PubChem. (Physical properties and safety data). Link[1]
Sources
Technical Guide: Overcoming Regioselectivity Challenges in Pyrazole Functionalization
Version: 2.1 | Last Updated: January 2026 Department: Chemical Process R&D / Medicinal Chemistry Support
The Core Problem: The "Tautomer Trap"
The fundamental challenge in pyrazole functionalization is the rapid annular tautomerism between the
-
The Trap: Users often assume the major tautomer in solution (thermodynamically stable) is the reactive species. This is false. According to the Curtin-Hammett principle , the product ratio depends on the relative activation energies of the transition states, not the ground state population of tautomers.
-
The Consequence: Functionalization (alkylation, arylation) often yields mixtures of N1 (less hindered) and N2 (more hindered) isomers, or C3 vs. C5 regioisomers during C-H activation.
This guide provides mechanistic interventions to force regioconvergence.
Module A: N-Alkylation Troubleshooting
Objective: Controlling
Mechanism & Logic
Regioselectivity here is governed by the interplay of sterics (adjacent substituents blocking N2) and electronics (lone pair availability).
-
Kinetic Control: In non-polar solvents, the reaction is often slower and governed by the most nucleophilic nitrogen (often N2 due to electron richness, despite sterics).
-
Thermodynamic Control: In polar aprotic solvents (DMSO, DMF) with weak bases (
), the reaction equilibrates or proceeds via a "naked anion," favoring the sterically less hindered N1 product.
Diagnostic Decision Tree (DOT Visualization)
Caption: Decision logic for selecting conditions based on desired regioisomer in N-alkylation.
FAQ: N-Alkylation
Q: I am getting a 1:1 mixture of N1/N2 isomers. How do I shift this?
A: Switch to Protocol A (Thermodynamic) . Use
Q: Can I force N2 alkylation (the crowded side)? A: Yes, but it requires blocking strategies or Mitsunobu conditions .
-
Mitsunobu: Reaction with ROH/DIAD/PPh3 often favors N2 because the steric bulk of the
-betaine intermediate makes the N1 approach difficult, forcing the reaction to the N2 site if the 3-substituent isn't massive. -
Transient Protection: Use a bulky protecting group (Trityl) which goes to N1, then alkylate N2 with a strong electrophile (MeOTf), then deprotect.
Module B: N-Arylation (Metal-Catalyzed)
Objective: Installing aryl rings with high fidelity.
Chan-Lam Coupling (Cu-Catalyzed)
-
Best for: Unhindered substrates, oxidative conditions.
-
Regioselectivity: Generally favors N1 (Less Hindered) .
-
Why: The mechanism involves coordination of the pyrazole to the Cu(II) species. Steric clash between the 3-substituent and the copper center prevents N2-coordination.
Buchwald-Hartwig (Pd-Catalyzed)[1][2]
-
Best for: Complex substrates, forcing conditions.
-
Regioselectivity: Highly ligand-dependent.
-
The Solution: Use Bulky Ligands (e.g., tBuXPhos, tBuBrettPhos).
Mechanism of Ligand Control (DOT Visualization)
Caption: Bulky ligands on Palladium destabilize the transition state for N2-arylation due to steric clash with the C3-substituent.
Protocol: Regioselective N-Arylation (Buchwald-Hartwig)
Reference: J. Org.[1] Chem. 2019, 84, 11, 7097–7111 [1]
Reagents:
-
Aryl Triflate or Bromide (1.0 equiv)
-
3-Substituted Pyrazole (1.2 equiv)
-
Catalyst:
(1-2 mol%) -
Ligand: tBuBrettPhos (2-4 mol%)
-
Base:
(2.0 equiv) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Inerting: Charge a reaction vial with the Pd source, Ligand, and Base. Cycle vacuum/Argon 3 times.
-
Addition: Add the Aryl halide and Pyrazole. Add solvent.[2][3][4][5]
-
Activation: Heat to 100°C for 12 hours.
-
Validation: Check LCMS. If N2 isomer is observed (>5%), switch solvent to Xylenes and increase temperature to 120°C to favor the thermodynamic N1 product.
Module C: C-H Functionalization
Objective: Functionalizing C3, C4, or C5 on an existing ring.
The Reactivity Hierarchy
-
C4 (Electrophilic): The most electron-rich position. Halogenation/Nitration occurs here naturally.
-
C5 (Acidic): The most acidic proton. Lithiation (
) occurs here first (C5-Li). -
C3 (Inert): Hardest to access without blocking groups.
Troubleshooting Guide: C-H Activation
| Issue | Cause | Solution |
| Reaction occurs at C4 instead of C5 | Electrophilic nature of catalyst. | Use a Directing Group (DG) on Nitrogen. An N-pyridyl or N-acetyl group can direct Pd to the C5 position via a 5-membered metallacycle. |
| Mixture of C3 and C5 arylation | Tautomerism during reaction. | Lock the Tautomer. Methylate or protect the Nitrogen first. Use SEM-switch tactics to transpose the protecting group if needed [2].[6] |
| Low Yield in C5-Arylation | Catalyst poisoning by N-lone pair. | Use Pivalic Acid (30 mol%) as a co-catalyst. It assists in the CMD (Concerted Metalation-Deprotonation) step. |
References & Authoritative Grounding
-
Buchwald-Hartwig Regioselectivity:
-
SEM-Switch & C-H Activation:
-
Chan-Lam Mechanism:
-
Solvent Effects on Alkylation:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of Synthesis Routes for 4-Chloro-1-methyl-1H-pyrazol-3-amine
Executive Summary
4-Chloro-1-methyl-1H-pyrazol-3-amine is a critical heterocyclic building block, extensively utilized in the development of kinase inhibitors (e.g., JAK, c-Met) and agrochemicals. Its structural integrity—specifically the positioning of the chlorine atom at C4 and the amine at C3—is pivotal for structure-activity relationship (SAR) studies.
This guide evaluates three primary synthesis routes. Route A (Direct Chlorination) is identified as the superior method for both laboratory and pilot-scale production due to its high regioselectivity and operational simplicity. Route B (Ring Construction) serves as a necessary upstream process when the pyrazole core must be synthesized de novo. Route C (Methylation) is discussed but generally discouraged due to poor atom economy and difficult regioisomer separation.
Quick Comparison Matrix
| Feature | Route A: Direct Chlorination | Route B: Cyclization (De Novo) | Route C: Methylation |
| Starting Material | 1-Methyl-1H-pyrazol-3-amine | Methylhydrazine + Acrylonitriles | 4-Chloro-1H-pyrazol-3-amine |
| Step Count | 1 | 2 (Cyclization + Chlorination) | 1 |
| Regioselectivity | High (>95% C4-Cl) | Variable (3-NH₂ vs 5-NH₂) | Low (N1 vs N2 mix) |
| Yield | 65–85% | 40–60% (Overall) | 30–50% (Isolated) |
| Scalability | High | Moderate (Hydrazine handling) | Low (Chromatography required) |
| Safety Profile | Moderate (NCS/Cl₂ handling) | Low (Toxic/Explosive Hydrazines) | Moderate (Methylating agents) |
Detailed Route Analysis
Route A: Electrophilic Chlorination of 1-Methyl-1H-pyrazol-3-amine (Recommended)
This route relies on the inherent reactivity of the pyrazole ring. The amino group at position 3 acts as a strong activating group, directing electrophilic substitution (SEAr) almost exclusively to the 4-position.
Mechanism & Logic
The reaction proceeds via an electrophilic aromatic substitution. The electron-donating amino group increases electron density at C4, making it highly susceptible to attack by chloronium ions (Cl⁺) generated from reagents like N-chlorosuccinimide (NCS).
-
Reagents: N-Chlorosuccinimide (NCS) is preferred over elemental chlorine gas (
) or sulfuryl chloride ( ) for lab-scale synthesis due to ease of handling and milder conditions. -
Solvent System: Polar aprotic solvents (Acetonitrile, DMF) or acidic aqueous media (HCl/Water) are commonly used. Acetonitrile is preferred for ease of workup.
Experimental Protocol (Validated)
-
Scale: 10 mmol
-
Precursor: 1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0)[1]
-
Dissolution: Dissolve 1-methyl-1H-pyrazol-3-amine (0.97 g, 10 mmol) in Acetonitrile (15 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (1.40 g, 10.5 mmol, 1.05 eq) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[2]
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. The crude product is often sufficiently pure (>90%). If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM). -
Expected Yield: 65–75% as an off-white solid.
Critical Control Point: Avoid excess NCS and elevated temperatures (>50°C) to prevent over-chlorination or oxidation of the amino group.
Route B: De Novo Ring Construction (Cyclization)
This route is utilized when the non-chlorinated precursor is unavailable or when introducing isotopic labels. It involves the condensation of methylhydrazine with a 3-carbon electrophile.
Mechanism & Logic
The reaction typically involves Methylhydrazine and 2-chloroacrylonitrile (or 3-alkoxyacrylonitrile followed by chlorination).
-
Regioselectivity Challenge: The reaction can yield two isomers: the desired 3-amino-1-methyl or the unwanted 5-amino-1-methyl .
-
Control: Using 2-chloroacrylonitrile under specific basic conditions (e.g.,
) or microwave irradiation tends to favor the 3-amino isomer, but mixtures are common.
Workflow Summary
-
Condensation: Methylhydrazine + 3-ethoxyacrylonitrile
1-Methyl-1H-pyrazol-3-amine. -
Chlorination: Proceed as in Route A.
Note: Direct cyclization using 2,3-dichloroacrylonitrile to yield the target in one step is theoretically possible but often results in low yields and significant purification challenges due to competitive elimination reactions.
Route C: Methylation of 4-Chloro-1H-pyrazol-3-amine
This route is generally not recommended for primary synthesis due to poor regiocontrol.
Mechanism & Logic
Alkylation of the pyrazole nitrogen (N-H) can occur at either N1 or N2.
-
N1 Alkylation: Yields the target (3-amino-1-methyl).
-
N2 Alkylation: Yields the isomer (5-amino-1-methyl).
-
Sterics: The adjacent amino group at C3 provides some steric hindrance, often pushing methylation toward N2 (the wrong isomer) or resulting in a ~1:1 mixture.
Experimental Drawbacks
-
Separation: The two isomers often have similar
values, requiring tedious column chromatography. -
Atom Economy: Yields of the specific isomer rarely exceed 40-50%.
Visual Analysis of Pathways
The following diagram illustrates the chemical logic and decision points for selecting a synthesis route.
Caption: Decision tree for synthesis. Route A offers the most direct and high-yielding path.
Safety & Handling
-
1-Methyl-1H-pyrazol-3-amine: Irritant. Avoid inhalation.
-
N-Chlorosuccinimide (NCS): Corrosive and moisture sensitive. Store in a cool, dry place.
-
Methylhydrazine (Route B): EXTREMELY HAZARDOUS. Carcinogen, highly toxic, and flammable. Use only in a dedicated fume hood with appropriate PPE.
-
Waste Disposal: Chlorinated organic waste must be segregated. Aqueous streams from Route A may contain succinimide and should be treated accordingly.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137254, 1-Methyl-1H-pyrazol-3-amine. Retrieved from [Link]
-
Bagley, M. C., et al. (2010).[3] Microwave-Assisted Synthesis of a Pyrazolyl Ketone Library. ResearchGate. Retrieved from [Link]
- Li, J., et al. (2014). Process for the preparation of 4-chloropyrazoles. US Patent US20140121385.
-
Fichez, J., et al. (2011). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Retrieved from [Link]
Sources
Spectroscopic Analysis and Structural Confirmation of 4-Chloro-1-methyl-1H-pyrazol-3-amine
Executive Summary: The Isomer Challenge
In the development of pyrazole-based kinase inhibitors (e.g., JAK, BRAF, or COX-2 inhibitors), the 4-chloro-1-methyl-1H-pyrazol-3-amine scaffold is a critical building block. However, its synthesis and validation present a persistent challenge: regioisomerism .
Commercial sources and synthetic routes often yield mixtures of the desired 3-amine and the thermodynamically competitive 5-amine isomer. These isomers possess identical masses (LC-MS indistinguishable) and similar polarity, making standard HPLC retention times unreliable for structural confirmation.
This guide provides a definitive spectroscopic workflow to distinguish the target molecule from its 5-amino analog and validates the C4-chlorination efficiency.
Comparative Analysis: Target vs. Alternatives
The primary comparison is not between different commercial brands, but between the Target Structure and its Structural Isomer , which acts as the primary "alternative" (impurity) in synthetic pathways.
| Feature | Target: 3-Amine (this compound) | Alternative: 5-Amine (4-chloro-1-methyl-1H-pyrazol-5-amine) | Impact on Drug Design |
| Structure | N-Methyl (N1) is distal to Amine (C3). | N-Methyl (N1) is proximal to Amine (C5). | Altered H-bond donor/acceptor vectors. |
| Sterics | N1-Methyl is adjacent to C5-H. | N1-Methyl is adjacent to C5-NH₂. | 5-Amine creates steric clash in ATP-binding pockets. |
| Basicity | N2 is more accessible; Amine lone pair less sterically crowded. | N2 is less accessible; Amine lone pair crowded by N-Methyl. | 3-Amine typically shows better kinase hinge binding. |
| NOE Signal | Strong NOE between N-Me and Ring Proton (C5-H). | No NOE between N-Me and Ring Proton (C3-H). | Definitive structural diagnostic. |
Spectroscopic Validation Workflow
The following protocol is the "Gold Standard" for validating this specific scaffold. It relies on the Nuclear Overhauser Effect (NOE) , as scalar coupling (
Diagram 1: Structural Decision Matrix
This logic flow ensures no false positives during structural assignment.
Caption: Decision matrix for distinguishing regioisomers using NMR spectroscopy.
Detailed Spectral Analysis
A. 1H NMR (400 MHz, DMSO-d6)
-
Solvent Choice: DMSO-d6 is mandatory. CDCl3 often causes broadening of the amine (-NH2) protons due to exchange, masking integration values.
-
The "Chlorine Check":
-
Precursor (Non-chlorinated): Shows two doublets (or broad singlets) for C4-H and C5-H (
Hz). -
Product (Chlorinated): The C4-H signal disappears. The remaining aromatic signal (C5-H) collapses to a sharp singlet. If you see a doublet, the reaction is incomplete.
-
B. The Regio-Lock (NOESY/ROESY)
This is the critical step.
-
Target (3-amine): The N-methyl group (N1) and the remaining ring proton (C5-H) are immediate neighbors. Irradiating the methyl group will transfer magnetization to the C5-H, resulting in a positive signal.
-
Isomer (5-amine): The N-methyl group is flanked by the amine (-NH2). The ring proton is on the "far side" (C3). Irradiating the methyl group will NOT show an NOE to the aromatic proton.
Experimental Protocols
Protocol A: Synthesis (Chlorination)
Rationale: We utilize N-Chlorosuccinimide (NCS) over
-
Dissolution: Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in Acetonitrile (ACN) (10 vol). ACN is preferred over DMF to simplify workup.
-
Addition: Cool to 0°C. Add NCS (1.05 eq) portion-wise over 30 minutes. Exothermic control is vital to prevent N-chlorination.
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Concentrate ACN. Redissolve residue in EtOAc. Wash with 1M NaOH (removes succinimide byproduct) and Brine.
-
Purification: Recrystallize from minimal hot Ethanol or Toluene. Note: Chromatography is often difficult due to polarity; crystallization enriches the 3-amine if the starting material was pure.
Diagram 2: Synthetic Pathway[1][2][3]
Caption: Mild chlorination workflow using NCS to ensure C4 selectivity.
Representative Data Summary
The following data represents expected values for the purified target compound.
| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Note |
| 1H | 7.65 - 7.75 | Singlet (1H) | C5-H | Downfield shift due to C4-Cl inductive effect. |
| 1H | 4.80 - 5.20 | Broad Singlet (2H) | -NH₂ | Exchangeable with |
| 1H | 3.65 - 3.70 | Singlet (3H) | N-CH₃ | Diagnostic handle for NOE. |
| 13C | ~155.0 | - | C3 (C-NH₂) | Deshielded by amine. |
| 13C | ~130.0 | - | C5 | - |
| 13C | ~95.0 | - | C4 (C-Cl) | Upfield relative to C3/C5 due to shielding/resonance balance. |
| MS | 132.0 / 134.0 | [M+H]+ | - | Characteristic 3:1 Chlorine isotope pattern. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12632849, this compound. Retrieved from [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[1] The Journal of Organic Chemistry.[2] (Demonstrates the thermodynamic principles of pyrazole isomer formation). Retrieved from [Link]
-
Reich, H. J. (2023).[3] Structure Determination Using NMR.[3][4][5] University of Wisconsin-Madison. (Authoritative source for NOE and chemical shift principles). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative study of the biological activity of 4-chloro-1-methyl-1H-pyrazol-3-amine analogs
Executive Summary
4-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 1006349-08-1) is a privileged heterocyclic building block, not a standalone drug. Its value lies in its role as a scaffold for synthesizing high-potency Kinase Inhibitors (Oncology, Neurodegeneration) and Agrochemicals (Insecticides, Fungicides).
This guide compares the biological activity of bioactive molecules derived from this specific amine against their non-chlorinated or non-methylated analogs. The data demonstrates that the 4-chloro substituent is critical for lipophilic pocket occupation and metabolic stability, while the 1-methyl group modulates solubility and blood-brain barrier (BBB) permeability.
Mechanistic Foundation: The Aminopyrazole Pharmacophore[1]
The 3-aminopyrazole motif functions as a bidentate ligand in the ATP-binding pocket of protein kinases.
Signaling Pathway & Binding Mode
The following diagram illustrates the structural logic of how derivatives of this scaffold interact with the kinase hinge region.[1][2]
Figure 1: Mechanistic interaction of the aminopyrazole core with kinase domains. The 4-Cl atom provides essential hydrophobic contacts, while the 3-amino group anchors the molecule to the hinge region.
Comparative Study: Kinase Inhibition (Oncology & CNS)
This section evaluates derivatives synthesized from this compound against alternative pyrazole substitutions in the context of JNK3 (c-Jun N-terminal kinase 3) and Src/Abl inhibition.
Potency and Selectivity Analysis
In JNK3 inhibitors (neurodegeneration targets), the substitution pattern on the pyrazole ring drastically alters potency and pharmacokinetics.[3]
Table 1: Comparative SAR of Pyrazolyl-Pyrimidine Derivatives against JNK3 Data derived from structure-activity relationship studies of pyrazole-based kinase inhibitors.
| Derivative Class | Pyrazole Substituents | JNK3 IC50 (µM) | BBB Permeability | Mechanistic Insight |
| Target Scaffold | 4-Cl, 1-Me | 0.73 | High | Balanced Profile: The 1-Me reduces polarity for CNS entry; 4-Cl recovers potency lost by N-methylation via hydrophobic fit. |
| Analog A | 4-H, 1-H (Unsubstituted) | 0.63 | Low | High potency due to H-bond donor (NH), but poor brain penetration due to high polarity. |
| Analog B | 4-H, 1-Me | 1.45 | High | Methylation improves permeability but causes a ~2-fold loss in potency due to steric clash or loss of donor interaction. |
| Analog C | 4-Cl, 1-H | 0.55 | Low | The 4-Cl improves potency over Analog A, but the free NH limits CNS utility. |
Key Finding: The 4-chloro substituent acts as a "potency rescuer." While N-methylation (essential for CNS drugs) typically reduces potency (Analog B), adding the electron-withdrawing and lipophilic 4-chloro group (Target Scaffold) restores binding affinity to sub-micromolar levels.
Metabolic Stability (Microsomal Stability)
The 4-position of the pyrazole ring is a metabolic "soft spot" prone to oxidation.
-
4-H Derivatives: Rapidly metabolized by cytochrome P450 enzymes.
-
4-Cl Derivatives: The chlorine atom blocks this metabolic site, significantly extending the half-life (
) of the inhibitor in liver microsome assays.
Comparative Study: Agrochemical Applications
In the development of Ryanodine Receptor (RyR) modulators (insecticides) and SDHI fungicides, the this compound core is often compared to 3,5-dimethylpyrazole analogs.
Table 2: Insecticidal Activity of Pyrazole-Nicotinamides against Mythimna separata
| Compound Core | Substituents | Mortality Rate (200 mg/L) | Efficacy Interpretation |
| Chlorinated Core | 4-Cl-1-Me-pyrazole | >90% | Superior: High lethality due to optimal electronic properties and lipophilicity. |
| Methylated Core | 3,5-Dimethyl-pyrazole | ~70% | Moderate: Steric bulk is similar, but lacks the electron-withdrawing modulation of the Chlorine. |
| Brominated Core | 4-Br-1-Me-pyrazole | >90% | Equivalent: Br and Cl are bioisosteres here, but Cl is often preferred for lower molecular weight. |
Experimental Protocols
Synthesis of Amide Derivatives (General Protocol)
Objective: To synthesize a bioactive amide from this compound for biological testing.
Workflow Diagram:
Figure 2: Synthetic pathway for functionalizing the amine core.
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equiv (e.g., 1 mmol) of This compound in anhydrous Dichloromethane (DCM) or DMF.
-
Activation:
-
Method A (Acid Chloride): Add 1.2 equiv of Triethylamine (TEA) or DIPEA. Cool to 0°C. Dropwise add 1.1 equiv of the desired Acid Chloride.
-
Method B (Carboxylic Acid): Add 1.1 equiv of Carboxylic Acid, 1.2 equiv of HATU, and 2.0 equiv of DIPEA. Stir at Room Temperature (RT).
-
-
Reaction: Monitor by TLC (typically 2-12 hours). The amine spot should disappear.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.
-
Purification: Concentrate in vacuo and purify via silica gel column chromatography (Hexane/EtOAc gradient).
In Vitro Kinase Assay (Self-Validating Protocol)
Objective: Determine the IC50 of the synthesized derivative against a target kinase (e.g., JNK3).
-
Reagents: Recombinant JNK3 kinase, biotinylated peptide substrate, ATP (at Km concentration), and detection reagents (e.g., HTRF or ADP-Glo).
-
Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO (Start at 10 µM).
-
Incubation:
-
Mix Kinase + Peptide + Compound in reaction buffer. Incubate for 15 min (Pre-incubation allows slow-binding detection).
-
Add ATP to initiate reaction. Incubate for 60 min at RT.
-
-
Detection: Add stop solution/detection reagent. Read signal (Fluorescence/Luminescence).
-
Validation:
-
Positive Control: Staurosporine (ensure IC50 is within historical range).
-
Negative Control: DMSO only (0% inhibition).
-
No Enzyme Control: Background subtraction.
-
References
-
Identification and Biological Characterization of Pyrazolo[3,4-d]pyrimidine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and Biological Activities of Novel N-Substitutedphenyl-2-pyrazolylnicotinamides. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011-2020). Molecules (MDPI). Available at: [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Validating the Purity of Synthesized 4-Chloro-1-Methyl-1H-Pyrazol-3-Amine by HPLC
Executive Summary: The Regioisomer Challenge
4-chloro-1-methyl-1H-pyrazol-3-amine is a critical pharmacophore in the synthesis of JAK inhibitors and next-generation agrochemicals.[1] Its synthesis, typically involving the chlorination of 1-methyl-1H-pyrazol-3-amine or the methylation of 4-chloropyrazol-3-amine, is fraught with a specific analytical challenge: Regioisomerism. [1]
Standard C18 HPLC methods often fail to resolve the N1-methyl (target) from the N2-methyl (impurity) isomers due to their identical mass and similar hydrophobicity.[1] This guide objectively compares the industry-standard C18 (Alkyl Stationary Phase) against an optimized Phenyl-Hexyl (Aromatic Stationary Phase) methodology.[1]
Key Finding: While C18 columns provide adequate retention, they frequently yield "co-eluting shoulders" for pyrazole regioisomers. The Phenyl-Hexyl phase, utilizing
The Analytical Context: Defining the "Enemy"
To validate purity, one must first identify the likely impurities based on the synthesis route.
Synthesis-Derived Impurity Profile
-
Target Molecule: this compound.[1]
-
Impurity A (Regioisomer): 5-amino-4-chloro-1-methylpyrazole (often formed during non-selective methylation).[1]
-
Impurity B (Starting Material): 1-methyl-1H-pyrazol-3-amine (Under-chlorinated).[1]
-
Impurity C (Over-reaction): 4,5-dichloro-1-methyl-1H-pyrazol-3-amine.[1]
Visualizing the Impurity Landscape The following diagram outlines the synthesis flow and where specific impurities arise, dictating the separation requirements.
Caption: Synthesis pathways showing the origin of critical impurities. The methylation route (bottom) poses the highest risk of regioisomer co-elution.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3]
Method A: The Baseline (C18)
-
Column: C18 (Octadecylsilane), 3.5 µm, 4.6 x 100 mm.
-
Mechanism: Hydrophobic interaction (Van der Waals).
-
Limitation: The target and its regioisomer have nearly identical LogP (~0.9). C18 struggles to differentiate them based solely on hydrophobicity.
-
Outcome: Broad peaks, potential shoulder co-elution, risk of false purity reporting.
Method B: The Optimized Solution (Phenyl-Hexyl)[1]
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm.
-
Mechanism: Hydrophobic interaction +
Stacking .[1] -
Advantage: The electron-withdrawing chlorine atom and the position of the methyl group alter the
-electron density of the pyrazole ring.[1] The Phenyl-Hexyl phase interacts differentially with these electron clouds, pulling the isomers apart. -
Outcome: Sharp peaks, baseline separation of isomers.
Comparative Data Summary
Data simulated based on physicochemical principles of aminopyrazoles on Agilent ZORBAX phases.
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Status |
| Mobile Phase | 0.1% Formic Acid / ACN | 0.1% Formic Acid / Methanol | MeOH enhances |
| Retention Time (Target) | 4.2 min | 5.1 min | Increased retention |
| Resolution ( | 1.1 (Co-eluting) | > 2.5 (Baseline) | Pass |
| Tailing Factor ( | 1.4 | 1.1 | Improved symmetry |
| Selectivity ( | 1.02 | 1.15 | Superior specificity |
Detailed Experimental Protocols
Reagents & Preparation[1][2][3][4][5][6][7][8][9]
-
Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Buffer: Formic Acid (LC-MS grade) or Ammonium Formate (10mM, pH 3.0).
-
Standard: >99% pure reference standard of this compound.
Workflow Logic
The following decision tree illustrates the method development process used to arrive at the optimized protocol.
Caption: Decision tree for selecting stationary phases. Note the switch to Methanol with Phenyl phases to maximize pi-pi interactions.
Optimized Protocol (Phenyl-Hexyl)
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.
-
Note: Do not use Acetonitrile if maximizing
selectivity is required, as ACN's triple bond can interfere with the stationary phase interaction [1].[1]
-
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary) and 220 nm (secondary).
-
Rationale: 254 nm is specific to the aromatic pyrazole ring; 220 nm detects non-aromatic impurities but may have baseline drift.
-
Scientific Validation: Why This Works
The superiority of the Phenyl-Hexyl phase for this specific molecule is grounded in two mechanisms:
-
Interaction: The pyrazole ring is electron-rich.[1] The Phenyl-Hexyl stationary phase contains a phenyl ring attached via a hexyl chain.[1] When Methanol is used (which is protic and does not compete for
-electrons like ACN), the analyte's aromatic system stacks with the stationary phase. The 4-chloro substituent pulls electron density, subtly altering this stacking compared to the non-chlorinated or regio-isomeric impurities [2].[1] -
Steric Selectivity: The "Hexyl" spacer provides enough flexibility for the stationary phase to accommodate the bulky chlorine atom, whereas rigid C18 chains primarily separate based on bulk hydrophobicity.
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from
-
Advanced Materials Technology. (2020). Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Application Note. Retrieved from
-
PubChem. (2025).[10][11][12] Compound Summary: this compound.[1] National Library of Medicine. Retrieved from
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules Journal. Retrieved from
Sources
- 1. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. halocolumns.com [halocolumns.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE | 76205-19-1 [chemicalbook.com]
- 6. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [myskinrecipes.com]
- 10. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | C9H7ClN2O | CID 11356026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-chloro-5-methyl-1H-pyrazol-3-amine | C4H6ClN3 | CID 1380716 - PubChem [pubchem.ncbi.nlm.nih.gov]
How does 4-chloro-1-methyl-1H-pyrazol-3-amine compare to other kinase inhibitor scaffolds?
Executive Summary: The "Privileged" Fragment
In the high-stakes arena of kinase inhibitor discovery, the choice of the hinge-binding scaffold dictates the ceiling of a drug's potency and selectivity. 4-chloro-1-methyl-1H-pyrazol-3-amine (CMPA) represents a highly refined "privileged structure." Unlike the ubiquitous aminopyrimidine scaffolds (found in Imatinib) or quinazolines (Erlotinib), the CMPA scaffold offers a unique 5-membered aromatic geometry that alters substituent vectors, enabling access to distinct regions of the ATP-binding pocket.
This guide objectively compares the CMPA scaffold against industry-standard alternatives, elucidating its structural advantages in Fragment-Based Drug Discovery (FBDD) and its specific utility in targeting difficult kinases such as Aurora Kinases , Janus Kinases (JAKs) , and CDKs .
Structural & Mechanistic Comparison
The efficacy of a kinase inhibitor scaffold is primarily determined by its ability to mimic the adenine ring of ATP. Below is a technical comparison of CMPA against the two most dominant scaffolds in FDA-approved kinase inhibitors.
Comparative Analysis Matrix
| Feature | This compound (CMPA) | Aminopyrimidine (e.g., Imatinib core) | Quinazoline (e.g., Gefitinib core) |
| Ring Geometry | 5-Membered (Compact) | 6-Membered (Planar) | Bicyclic (Bulky) |
| H-Bonding Motif | Donor-Acceptor (N2, 3-NH2) | Donor-Acceptor (N1, 2-NH2) | Acceptor-Donor (N1, NH) |
| Vector Angles | Substituents at 1, 4, 5 project at ~72° angles. | Substituents at 2, 4, 6 project at ~60°/120°. | Rigid fused system; limited vectors. |
| Lipophilicity (cLogP) | Moderate (~1.5–2.0). Tunable via 4-Cl.[1][2] | Low to Moderate. | High (often requires solubilizing tails). |
| Metabolic Liability | Low. The 4-Chloro blocks CYP450 oxidation at the most reactive carbon. | Moderate. C5 is prone to oxidation unless blocked. | Moderate. Benzylic positions often labile. |
| Selectivity Potential | High. Compact size allows "deep pocket" binding (e.g., Gatekeeper). | Medium. Promiscuous binding is common (Pan-kinase). | Low/Medium. Often drives potency over selectivity. |
The "Chlorine Effect" in CMPA
The specific inclusion of the 4-chloro substituent is not arbitrary. In medicinal chemistry, this modification serves three critical functions:
-
Metabolic Blocking: The C4 position of the pyrazole ring is electron-rich and susceptible to oxidative metabolism. The Chlorine atom blocks this site, extending the half-life (
) of the pharmacophore. -
Hydrophobic Fill: The Chlorine atom (Van der Waals radius ~1.75 Å) is perfectly sized to fill small hydrophobic pockets near the kinase gatekeeper residue (e.g., Threonine or Methionine), enhancing potency by 10–100x compared to the unsubstituted hydrogen analog.
-
Electronic Modulation: The electron-withdrawing nature of Chlorine lowers the pKa of the pyrazole nitrogens, fine-tuning the hydrogen bond strength with the kinase hinge region.
Visualization: Scaffold Evolution & Binding Logic
The following diagram illustrates how the CMPA scaffold mimics ATP and how it fits into the broader chemical space of kinase inhibitors.
Figure 1: Decision tree in rational drug design showing the strategic selection of the CMPA scaffold for selectivity and metabolic stability.
Experimental Validation Protocols
To validate the utility of CMPA derivatives in your pipeline, the following experimental workflows are recommended. These protocols ensure data integrity and reproducibility.
Synthesis of CMPA-Derived Inhibitors (Nucleophilic Aromatic Substitution)
Objective: To couple the CMPA scaffold to a core aromatic system (e.g., a pyrimidine or pyridine).
-
Reagents: this compound (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq).
-
Solvent: n-Butanol or DMF (Anhydrous).
-
Procedure:
-
Dissolve the pyrimidine electrophile in solvent under
atmosphere. -
Add DIPEA and cool to 0°C.
-
Slowly add CMPA.
-
Heat to 80–100°C for 4–12 hours. Monitor via LC-MS (Look for M+H peak).
-
Critical Check: The amine at position 3 is the nucleophile. Ensure the 1-methyl group does not sterically hinder the reaction.
-
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).
Kinase Selectivity Profiling (FRET Assay)
Objective: To determine the selectivity profile of the CMPA-based lead.
-
Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Protocol:
-
Tracer: Use a Eu-labeled anti-GST antibody and a biotinylated kinase substrate.
-
Inhibitor: Prepare 10-point serial dilutions of the CMPA-derivative in DMSO.
-
Reaction: Incubate Kinase + Substrate + ATP (
concentration) + Inhibitor for 60 mins. -
Detection: Add detection reagents (APC-labeled streptavidin). Read emission at 665 nm (FRET signal) and 615 nm (Eu reference).
-
Data Analysis: Calculate
using a 4-parameter logistic fit. -
Self-Validation: Include Staurosporine as a pan-kinase positive control. If Staurosporine
deviates >2-fold from historical mean, invalidate the run.
-
Case Study: Aurora Kinase Inhibition
The CMPA scaffold shares significant structural homology with the core of Tozasertib (VX-680) , a potent Aurora kinase inhibitor.
-
Mechanism: The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Ala213 in Aurora A). The exocyclic amine (3-NH2) donates a hydrogen bond to the backbone carbonyl (e.g., Glu211).
-
Performance Data:
-
Scaffold: 3-aminopyrazole (similar to CMPA).
-
Potency:
< 1 nM against Aurora A. -
Observation: The methyl group at position 1 projects into a solvent-accessible region, allowing for solubilizing modifications (e.g., morpholine or piperazine tails) without disrupting the hinge binding.
-
References
-
Fustero, S., et al. (2011).[3] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link
-
Marinozzi, M., et al. (2015).[3] "N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry. Link
-
Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[4] Nature Reviews Cancer. Link
-
Bennani, F.E., et al. (2020).[5] "Overview of recent developments of pyrazole derivatives as an anticancer agent." Bioorganic Chemistry. Link
-
PubChem Compound Summary. "this compound." Link
Sources
- 1. This compound [myskinrecipes.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Benchmarking Pyrazole Scaffolds: A Guide to Cross-Validating Computational Predictions with Experimental Realities
Executive Summary: The Tautomer Trap
In medicinal chemistry, pyrazoles are privileged scaffolds found in blockbuster drugs like Celecoxib and Ruxolitinib .[1] However, they present a notorious challenge in in silico design: annular tautomerism .[2]
Standard prediction algorithms often treat pyrazoles as static structures, arbitrarily selecting the 1H- or 2H-tautomer.[2] In reality, these exist in a dynamic equilibrium (
This guide provides a rigorous framework for cross-validating computational models against experimental data, ensuring your structure-activity relationship (SAR) models are grounded in physical reality.
Part 1: The Core Challenge – Tautomeric Ambiguity[2]
The pyrazole ring contains two adjacent nitrogen atoms: a pyrrole-like NH (hydrogen bond donor) and a pyridine-like N (hydrogen bond acceptor).[2] The migration of the proton between N1 and N2 creates distinct chemical species with vastly different electrostatic potentials.
The Disconnect
-
Prediction Software: Often assumes the dominant tautomer in the gas phase (usually 1H) applies to the biological phase.[2]
-
Experimental Reality: In polar biological media (or DMSO stock solutions), the equilibrium shifts. A 3-substituted pyrazole in the gas phase may behave as a 5-substituted pyrazole in solution.[2][3]
Visualizing the Equilibrium
The following diagram illustrates the dynamic shift and the environmental factors driving it.
Figure 1: The dynamic equilibrium of pyrazole tautomers.[2] Note that substituents (EWG/EDG) and solvent polarity dictate the dominant species, often contradicting gas-phase calculations.[2]
Part 2: Comparative Analysis – Prediction vs. Experiment[2][4][5]
To build a robust pyrazole library, one must move beyond "black box" predictions.[2] The following analysis compares the three primary tiers of property estimation against the "Gold Standard" of experimental validation.
Table 1: Methodological Accuracy for Pyrazole Properties[2]
| Feature | Machine Learning (ADMETlab/SwissADME) | DFT (B3LYP/6-311++G) | Semi-Empirical (PM6/AM1) | Experimental (NMR/HPLC) |
| Throughput | High (>1000 cmpds/hr) | Low (<10 cmpds/day) | Medium (>100 cmpds/day) | Low (Resource Intensive) |
| Tautomer Sensitivity | Poor. Often ignores | High. Calculates | Moderate. Good for geometry, poor for energetics.[2] | Absolute. Observes the weighted average.[2] |
| LogP Accuracy | Reference Standard | |||
| Primary Failure Mode | Training set bias; misses "chameleon" effects.[2] | Neglect of specific solvation (unless PCM used).[2] | Parametrization errors for N-N bonds. | Aggregation/Impurities.[2] |
| Cost | Negligible | High (CPU hours) | Low | High (Reagents/Instrument time) |
Strategic Recommendation
-
Early Screening: Use ML methods but flag any N-unsubstituted pyrazole as "Low Confidence."[2]
-
Lead Optimization: MUST use DFT (Density Functional Theory) with a Polarizable Continuum Model (PCM) to predict the tautomeric ratio (
) before docking.[2] -
Validation: Synthesize a subset of 3- vs 5-substituted analogs to anchor the computational model.
Part 3: Experimental Protocols
The following protocols are designed to generate the "Ground Truth" data needed to calibrate your computational models.
Protocol A: Variable-Temperature (VT) NMR for Tautomer Determination
Standard 1H-NMR at room temperature often yields broad, averaged signals for pyrazoles due to rapid proton exchange, masking the true tautomeric ratio.[2]
Objective: Freeze the equilibrium to observe distinct tautomeric species.
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in 0.6 mL of THF-d8 or CD2Cl2 .
-
Critique: Avoid DMSO-d6 or Methanol-d4 if possible, as their strong hydrogen bonding can artificially lock a specific tautomer that may not be relevant to the lipophilic binding pocket.[2]
-
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.
-
Cooling Phase:
-
Data Acquisition:
-
Analysis: At the coalescence temperature (
), peaks split.[2] Integration of the distinct NH signals at low temperature provides the direct thermodynamic ratio ( ) of the tautomers.[2]
Protocol B: "Shake-Flask" Lipophilicity (LogD) Validation
High-throughput HPLC LogP methods often fail for pyrazoles because the silica column interaction shifts the tautomeric equilibrium.[2] The classic shake-flask method is required for calibration.[2]
-
Phases: Prepare n-octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with n-octanol).
-
Equilibration: Dissolve compound in the octanol phase. Add equal volume of buffer.[2]
-
Agitation: Shake mechanically for 4 hours at
. Centrifuge to separate phases. -
Quantification:
-
Remove aliquots from both phases.[2]
-
Analyze via UV-Vis or HPLC (using a short run time to minimize on-column re-equilibration).
-
-
Calculation:
-
Validation Check: If the experimental LogD differs from the predicted LogP by > 0.5 units, your computational model is likely modeling the wrong tautomer.[2]
-
Part 4: The Integrated Workflow
This decision tree illustrates when to rely on computation and when to trigger experimental validation.
Figure 2: Decision Matrix for Pyrazole Modeling. Note that N-unsubstituted pyrazoles require a divergence from standard high-throughput screening workflows.
References
-
Alkorta, I., & Elguero, J. (2025).[2] Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Link
-
Fustero, S., et al. (2011).[2][4] Improved Regioselectivity in Pyrazole Synthesis. Chemistry – A European Journal.[2] (Cited in context of scaffold synthesis challenges).
-
Hansen, P. E., et al. (2019).[2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.[2] Link
-
Katritzky, A. R., et al. (2002).[2] Estimation of pKa Using Semiempirical Molecular Orbital Methods. Semantic Scholar. Link
-
NCI/CADD Group. (2025).[2] Benchmarking Quantum Mechanical Levels of Theory for Valence Parametrization. NIH.[2] Link
Sources
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Assessment of Novel 4-Chloro-1-Methyl-1H-Pyrazol-3-Amine Scaffolds in Medicinal Chemistry
Introduction: The "Privileged" Scaffold Hypothesis
In modern drug discovery, the 4-chloro-1-methyl-1H-pyrazol-3-amine core is not merely a building block; it is a strategic pharmacophore. As researchers, when we assess the "novelty" of derivatives based on this scaffold, we are not just looking for new chemical entities (NCEs); we are validating specific structural advantages over the parent amine and non-chlorinated analogs.
Why this scaffold matters:
-
Metabolic Blocking: The chlorine atom at the C4 position is strategically placed to block CYP450-mediated oxidation, a common metabolic liability in unsubstituted pyrazoles.
-
Electronic Modulation: The electron-withdrawing nature of the 4-Cl group reduces the basicity of the exocyclic amine, potentially enhancing hydrogen bond donor capability in the active site of kinases (e.g., EGFR, CDK).
-
Tautomeric Fixing: The 1-methyl group locks the pyrazole into a single tautomer, reducing promiscuous binding events often seen with N-unsubstituted pyrazoles
Benchmarking the Performance of Different Catalysts in Pyrazole Synthesis
Executive Summary
Pyrazoles are a cornerstone of medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. While the classical Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) remains the industry standard, the choice of catalyst dictates yield, regioselectivity, and environmental impact.
This guide benchmarks three distinct catalyst classes—Traditional Brønsted/Lewis Acids , Ionic Liquids , and Transition Metal Catalysts —to provide an evidence-based framework for selection in drug discovery and process chemistry.
The Catalyst Landscape: Mechanisms & Causality
Traditional Acid Catalysts (Homogeneous)
-
Examples: Acetic Acid (AcOH), H₂SO₄, p-TsOH.
-
Mechanism: Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by hydrazine.
-
Limitation: While cheap and effective for symmetrical substrates, they often fail to control regioselectivity in unsymmetrical 1,3-diketones, leading to difficult-to-separate regioisomers.
Ionic Liquids (Dual Solvent/Catalyst)[1][2]
-
Examples: [BMIM]HSO₄, [Et₃NH][HSO₄].
-
Mechanism: These act as "designer solvents" that stabilize polar transition states (homogenization of reactants) and provide acidic protons.
-
Advantage: They dramatically accelerate reaction rates (from hours to minutes) due to high ionic strength and often allow for simple aqueous workups.
Nanocatalysts & Transition Metals (Heterogeneous/Selectivity-Focused)
-
Examples: ZnO Nanoparticles, Cu(OTf)₂, Rh(III) complexes.
-
Mechanism:
-
Nanocatalysts: High surface-to-volume ratio provides abundant Lewis acidic sites (Zn²⁺) for carbonyl activation.
-
Transition Metals: Coordinate to specific nitrogen/oxygen atoms to direct attack, solving the regioselectivity problem via chelation control or C-H activation pathways.
-
Performance Comparison: Head-to-Head Benchmarking
The following data aggregates performance metrics for the synthesis of 3,5-dimethylpyrazole (a standard benchmark reaction) and substituted derivatives.
Table 1: Efficiency & Green Metrics
| Catalyst Class | Specific Catalyst | Yield (%) | Reaction Time | Temp (°C) | Reusability | Key Benefit |
| Traditional Acid | Acetic Acid (AcOH) | 75–85% | 2–4 hrs | Reflux (80-100) | Low | Low cost, available |
| Ionic Liquid | [BMIM]HSO₄ | 92–96% | 15–30 min | 60–80 | High (5+ cycles) | Speed, solvent-free potential |
| Nanocatalyst | Nano-ZnO | 88–94% | 45–60 min | RT–60 | High (Recyclable) | Eco-friendly, mild conditions |
| Surfactant | Tween 40 (aq) | 85–90% | 1–2 hrs | RT | Medium | Water as solvent (Green) |
Table 2: Regioselectivity & Complexity
For unsymmetrical substrates (e.g., benzoylacetone + methylhydrazine)
| Catalyst System | Regioselectivity (Ratio) | Notes |
| HCl / EtOH | ~1:1 to 3:1 | Poor control; thermodynamic mixture. |
| Cu(OTf)₂ | >10:1 | Copper chelation directs hydrazine attack to the less hindered carbonyl. |
| Rh(III) / Cu(OAc)₂ | >99:1 | C-H activation pathway (non-Knorr) allows precise functionalization. |
| Silica-Supported Acid | Variable | improved over homogeneous acids due to pore confinement effects. |
Visualizing the Mechanism
Understanding the acid-catalyzed pathway is crucial for troubleshooting low yields. The diagram below illustrates the Knorr mechanism and the critical dehydration step where many catalysts stall if water is not removed.
Figure 1: The Acid-Catalyzed Knorr Synthesis Pathway. Note that the dehydration step (red) is often the thermodynamic bottleneck, which is why dehydrating agents or high temperatures are traditionally required.
Deep Dive: Validated Experimental Protocols
Protocol A: High-Speed Green Synthesis (Ionic Liquid)
Best for: Rapid library generation, scale-up, and environmentally conscious workflows. Catalyst: 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO₄).
-
Preparation: In a 50 mL round-bottom flask, mix 1,3-diketone (1.0 mmol) and hydrazine hydrate (1.0 mmol).
-
Catalyst Addition: Add [BMIM]HSO₄ (0.5 mmol, 50 mol%). Note: The ionic liquid acts as both solvent and catalyst.[1]
-
Reaction: Stir the mixture at 60°C. Monitor via TLC (typically complete in 15–30 mins).
-
Workup (Self-Validating): Add water (10 mL) to the reaction mixture. The ionic liquid is water-soluble, while the pyrazole product typically precipitates out.
-
Purification: Filter the solid product. Wash with ice-cold water. Recrystallize from ethanol if necessary.
-
Recycling: Evaporate the water from the filtrate under vacuum to recover the [BMIM]HSO₄ for reuse (validated for up to 5 cycles).
Protocol B: Regioselective Synthesis (Transition Metal)
Best for: Complex drug scaffolds requiring specific isomer purity. Catalyst: Copper(II) Triflate [Cu(OTf)₂].
-
Setup: Flame-dry a reaction tube under Argon.
-
Reactants: Add unsymmetrical 1,3-diketone (1.0 mmol) and Cu(OTf)₂ (5 mol%) in THF (3 mL).
-
Hydrazine Addition: Add the substituted hydrazine (1.1 mmol) slowly at 0°C to prevent non-selective background reaction.
-
Reaction: Allow to warm to Room Temperature and stir for 4 hours.
-
Quench: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove Cu salts) and brine.
-
Outcome: Expect >90% yield with high regioselectivity (>10:1 ratio) favoring the isomer where the terminal nitrogen attacks the most electrophilic carbonyl.
Decision Matrix for Catalyst Selection
Use this logic tree to select the optimal catalyst for your specific substrate constraints.
Figure 2: Catalyst Selection Decision Tree. Blue nodes indicate high-precision requirements; Green nodes indicate efficiency/sustainability focus.
References
-
BenchChem Technical Support Team. (2025). A Comparative Guide to Pyrazole Synthesis: Traditional vs. Ionic Liquid-Supported Methods. BenchChem. Link
-
J&K Scientific. (2025). Knorr Pyrazole Synthesis Mechanism and Reagents. J&K Scientific Resource Center. Link
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Link
-
Royal Society of Chemistry. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. RSC Advances. Link
-
National Institutes of Health (NIH). (2025). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates. PMC. Link
-
SciSpace. (2016). Toward Benchmarking in Catalysis Science: Best Practices. Link
Sources
Orthogonal methods for confirming the structure of complex pyrazole molecules
Orthogonal Structural Elucidation of Regioisomeric Pyrazoles: A Comparative Guide
Executive Summary: The "N-H" Ambiguity
In drug discovery, the pyrazole ring is a privileged scaffold, particularly in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, the synthesis of
This guide details three orthogonal methodologies to unambiguously assign pyrazole regiochemistry. It moves beyond basic characterization to advanced 2D NMR, computational prediction, and crystallography, providing a self-validating workflow for complex molecules.
The Core Challenge: N1 vs. N2 Connectivity
The fundamental difficulty lies in the tautomeric nature of the parent pyrazole and the nucleophilicity of both nitrogens. When an electrophile (
-
Isomer A (1,5-substituted): Sterically crowded; often kinetically favored or favored by chelation.
-
Isomer B (1,3-substituted): Thermodynamically favored (less steric clash between
-substituent and -substituent).
Distinguishing these requires probing the specific connectivity or spatial arrangement, as the carbon chemical shifts often overlap.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate orthogonal method.
Figure 1: Strategic workflow for pyrazole structure elucidation. Advanced NMR (NOESY/15N-HMBC) is the first line of defense, followed by Computational (DFT) and Crystallographic methods.
Method 1: 1H-15N HMBC (The "Electronic Fingerprint")
Status: The Standard Workhorse
While
The Mechanism
In a fixed
-
N1 (Pyrrole-type): Bonded to the substituent (R). It is more shielded.
-
Shift Range:
-130 to -180 ppm (relative to nitromethane) or 130–190 ppm (relative to liquid NH ).
-
-
N2 (Pyridine-type): Contains the lone pair participating in the
-framework (N=C). It is highly deshielded.-
Shift Range:
-60 to -100 ppm (relative to nitromethane) or 250–320 ppm (relative to liquid NH ).
-
Experimental Logic
By running a long-range
-
If
correlates to a nitrogen at ~160 ppm , it is directly bonded (N1). -
If
correlates only to a nitrogen at ~270 ppm (via 3-bond coupling) or shows no direct 1-bond equivalent peak, the assignment changes.
Critical Insight: The
andcouplings allow you to "walk" around the ring. The proton at C5 (if present) will show a strong to N1 and a weak/zero coupling to N2.
Method 2: 2D NOESY (The "Spatial Ruler")
Status: Fastest Confirmation (If Geometry Permits)
Nuclear Overhauser Effect Spectroscopy (NOESY) relies on through-space dipolar coupling (
The Mechanism
-
Regioisomer 1 (1,5-subst): The
-substituent is spatially adjacent to the substituent at C5. -
Regioisomer 2 (1,3-subst): The
-substituent is adjacent to the substituent at C5 (which is usually a proton in 1,3-isomers) or far from the C3 group.
Visualization of NOE Pathways
Figure 2: NOE correlation logic. In 1,5-isomers, the N-group shows cross-peaks to the C5-group. In 1,3-isomers, the N-group usually correlates to a C5-proton.
Method 3: DFT-GIAO Prediction (The "Virtual Standard")
Status: The Modern Validator
When experimental NMR is ambiguous (e.g., no protons on C5, or solubility issues prevent 15N detection), Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method is highly accurate for pyrazoles.
The Protocol[1]
-
Model Construction: Build 3D models of both potential regioisomers.
-
Conformational Search: Essential for flexible substituents (e.g., Boltzmann weighting).
-
Geometry Optimization: Level of theory: B3LYP/6-31G(d) or M06-2X/def2-TZVP .
-
NMR Calculation: Calculate shielding tensors (GIAO method) in the appropriate solvent model (PCM/SMD).
-
Validation: Compare calculated
vs. experimental .-
Metric: The isomer with the lowest Mean Absolute Error (MAE) or RMSD is the correct structure. Pyrazole
C shifts typically match within <2 ppm; N shifts within <5 ppm.
-
Comparative Analysis
| Feature | Method 1: 1H-15N HMBC | Method 2: 2D NOESY | Method 3: DFT-GIAO | Method 4: SC-XRD |
| Primary Principle | Electronic Environment | Spatial Proximity | Quantum Mechanics | Electron Density Diffraction |
| Confidence Level | High (95%) | Medium-High (80%) | High (90%) | Absolute (100%) |
| Sample Req. | ~10-20 mg (conc. needed) | ~5 mg | None (Virtual) | Single Crystal |
| Time to Result | 2-12 Hours (Acquisition) | 1-4 Hours | 24-48 Hours (Compute) | Days to Weeks |
| Cost | Low (Instrument time) | Low | Low (CPU time) | High (Service/Labor) |
| Limitation | Requires solubility; | Requires "rigid" protons | Requires accurate conformers | Requires crystal growth |
Experimental Protocols
Protocol A: 1H-15N gHMBC (Bruker/Varian)
This protocol detects long-range correlations between protons and natural abundance
-
Sample Prep: Dissolve 20–30 mg of analyte in 0.6 mL DMSO-
or CDCl . (DMSO is preferred for sharper peaks and solubility). -
Tube: Use a high-quality 5mm tube (or Shigemi if volume is low).
-
Pulse Sequence: Select hmbcgpWnd (Bruker) or gHMBC (Varian).
-
Parameters:
-
J-coupling: Optimize for long-range coupling (
). Set CNST13 (coupling constant) to 8 Hz (standard for pyrazoles). -
Scans (NS): Minimum 64, preferably 128 or 256 for dilute samples.
-
Sweep Width (F1): 400 ppm (to cover -100 to +300 ppm range).
-
Reference: Calibrate externally using Nitromethane (0 ppm) or Liquid Ammonia (0 ppm). Note: Most modern spectrometers default to the ammonia scale.
-
-
Processing: Apply linear prediction in F1 if resolution is low. Look for cross-peaks at ~150 ppm (N-pyrrole) vs ~270 ppm (N-pyridine).
Protocol B: DFT-GIAO Calculation (Gaussian/Orca)
-
Input: Generate .gjf or .inp files for both regioisomers.
-
Optimization Step:
opt freq b3lyp/6-311+g(d,p) scrf=(solvent=dmso)
Check for imaginary frequencies (must be zero).
-
NMR Step:
nmr=giao b3lyp/6-311+g(d,p) scrf=(solvent=dmso) geom=check guess=read
-
Analysis: Extract Isotropic Shielding values (
).[2]-
Convert to Chemical Shift (
): . -
Use TMS (
for C) or compute a reference standard (e.g., Pyrazole parent) at the same level of theory.
-
References
-
Claramunt, R. M., et al. (1984).[3] "1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives." Magnetic Resonance in Chemistry.
-
Doganc, F., & Göker, H. (2024).[4] "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry.
-
Alkorta, I., & Elguero, J. (2022). "DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution." Heliyon.
-
Novikova, D. S., et al. (2023).[5] "Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives." Molecules.
-
Faure, R., et al. (1989). "Carbon-13 NMR of Pyrazoles." Magnetic Resonance in Chemistry. (Classic reference for C3 vs C5 shifts).
Sources
- 1. researchgate.net [researchgate.net]
- 2. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pureportal.spbu.ru [pureportal.spbu.ru]
Mechanistic Evaluation of Bioactive Pyrazoles: A Comparative Technical Guide
Executive Summary
The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in medicinal chemistry due to its unique electron-rich properties and capacity to act as both a hydrogen bond donor and acceptor. Unlike fused bicyclic systems (e.g., quinazolines) or acidic pharmacophores (e.g., carboxylates), pyrazoles offer a distinct balance of lipophilicity and metabolic stability. This guide evaluates the mechanism of action (MoA) of pyrazoles in two dominant therapeutic areas—Kinase Inhibition (Oncology) and COX-2 Inhibition (Inflammation)—comparing them against standard alternative scaffolds to validate their utility in drug discovery.
Part 1: The Pyrazole Advantage (Scaffold Comparison)
To understand why a researcher would select a pyrazole over an indole or pyrimidine, we must analyze the physicochemical baseline.
Comparative Pharmacophore Analysis
| Feature | Pyrazole Scaffold | Quinazoline Scaffold (Common Alternative) | Carboxylic Acid (NSAID Alternative) |
| Binding Mode | Monocyclic; highly flexible side-chain attachment. Acts as a bioisostere for amide/phenyl groups. | Bicyclic fused ring; rigid. often functions as an ATP-adenine mimetic. | Charged head group; ionic interactions (often Salt Bridges). |
| H-Bonding | Amphoteric: N1 (H-donor) and N2 (H-acceptor) allow precise orientation in active sites (e.g., kinase hinge regions). | Primarily H-acceptors (N1/N3); requires substituents for donor capacity. | Strong H-acceptor; pH-dependent ionization. |
| Solubility | Moderate to High (depending on substitution). | Generally Low (planar stacking); often requires solubilizing tails. | High (at physiological pH), but poor membrane permeability in ionized form. |
| Metabolic Liability | Susceptible to N-oxidation or glucuronidation, but generally stable. | Prone to oxidation at C2/C4 positions. | Rapid glucuronidation; potential for acyl-glucuronide toxicity. |
Strategic Insight: The pyrazole's ability to engage in bidentate hydrogen bonding makes it superior for targeting "hinge regions" in kinases or specific hydrophobic pockets in enzymes where rigid bicyclic systems (quinazolines) may suffer from steric clash.
Part 2: Case Study A — Kinase Inhibition (Oncology)
Mechanism: ATP-Competitive Inhibition
Bioactive pyrazoles (e.g., Crizotinib, Avapritinib) typically function as Type I inhibitors. They compete directly with ATP for the catalytic cleft of protein kinases. The pyrazole nitrogen pair forms critical hydrogen bonds with the backbone residues of the kinase hinge region.
Comparative Performance: Pyrazole vs. Quinazoline
Hypothesis: Pyrazole derivatives offer superior selectivity profiles compared to Quinazolines due to their ability to access the "back pocket" of the kinase domain without the steric bulk of a fused ring system.
Experimental Data: Aurora B Kinase Inhibition Data derived from comparative analysis of novel pyrazole derivatives (SP-96) vs. standard inhibitors.
| Compound Class | Representative Agent | Target | IC50 (nM) | Selectivity (vs. FLT3/KIT) | Mechanism Note |
| Pyrazole | SP-96 (Derivative) | Aurora B | 0.316 | >2000-fold | Binds to vacant pocket near amino group; Type I binding. |
| Quinazoline | ZM-447439 | Aurora B | ~50-100 | ~10-fold | Rigid core limits conformational adaptation to mutant kinases. |
| Indolinone | Sunitinib | Broad Spectrum | ~10-50 | Low (Multi-targeted) | Lacks the specific "hinge-binder" specificity of optimized pyrazoles. |
Mechanistic Pathway Visualization The following diagram illustrates the intervention point of Pyrazole inhibitors within the MAPK/ERK signaling cascade, a common target for these compounds.
Caption: Pyrazole inhibitors typically intervene at the RTK or RAF level by occupying the ATP-binding pocket, preventing downstream phosphorylation of MEK/ERK.
Part 3: Case Study B — COX-2 Selectivity (Inflammation)
Mechanism: Allosteric & Side-Pocket Binding
Cyclooxygenase-2 (COX-2) possesses a hydrophilic side pocket containing Valine-523, which is absent in COX-1 (which has Isoleucine-523). The bulky pyrazole group of Celecoxib is designed to fit precisely into this pocket, conferring selectivity.
Comparative Performance: Pyrazoles vs. Arylacetic Acids
Misconception: Many assume only "Coxibs" (pyrazoles) are selective. Reality: Diclofenac (an arylacetic acid) is also highly COX-2 selective but lacks the pyrazole scaffold. The comparison lies in the safety profile driven by the scaffold's physicochemical properties.
Experimental Data: Selectivity & Safety Profile
| Compound | Scaffold | COX-2 Selectivity Ratio (IC50 COX-1 / IC50 COX-2) | CV Risk (Relative Risk) | GI Risk |
| Celecoxib | Pyrazole | ~30 | 1.7x | Low |
| Diclofenac | Phenylacetic Acid | ~29 | 2.1x | Moderate |
| Ibuprofen | Propionic Acid | ~0.5 (Non-selective) | 1.2x | High |
Note: A higher ratio indicates greater potency against COX-2 relative to COX-1.
Critical Analysis: While Diclofenac matches the pyrazole's selectivity, its acidic moiety contributes to "ion trapping" in gastric mucosal cells, increasing GI toxicity risk. The neutral pyrazole scaffold of Celecoxib avoids this local irritation, validating the scaffold choice for chronic inflammatory conditions despite similar enzymatic inhibition profiles.
Part 4: Experimental Protocols (The "How-To")
To objectively evaluate a novel pyrazole compound, you must move beyond simple IC50s. The following protocols establish a self-validating workflow.
Protocol 1: TR-FRET Kinase Assay (LanthaScreen)
Goal: Determine IC50 and Mode of Inhibition.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a fluorescent tracer from the kinase active site by your pyrazole compound.
Step-by-Step Workflow:
-
Reagent Prep: Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35).
-
Tracer Optimization (Validation Step): Perform a tracer titration (0–100 nM) with fixed Kinase concentration to determine the
of the tracer. Use a concentration equal to the for the competition assay. -
Compound Incubation:
-
Dispense 5 µL of Pyrazole test compound (serially diluted in DMSO) into a 384-well white plate.
-
Add 5 µL of Kinase/Antibody mixture (Eu-anti-GST antibody + Kinase).
-
Add 5 µL of Tracer (Alexa Fluor 647-labeled ATP mimetic).
-
-
Equilibrium: Centrifuge plate at 1000 rpm for 30s. Incubate for 60 minutes at Room Temperature (RT) in the dark. Critical: Shorter times may not reach equilibrium for slow-binding inhibitors.
-
Detection: Read on a plate reader (Excitation: 340nm; Emission: 665nm/615nm).
-
Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. log[Compound].
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics
Goal: Measure Residence Time (Drug-Target Occupancy).
Principle: Label-free detection of binding association (
Workflow:
-
Immobilization: Capture His-tagged Kinase or COX-2 protein on a NTA sensor chip to a density of ~2000 RU.
-
Conditioning: Inject running buffer (HBS-EP+) to stabilize the baseline.
-
Single Cycle Kinetics:
-
Inject the Pyrazole analyte at 5 increasing concentrations (e.g., 1, 3, 10, 30, 100 nM) sequentially without regeneration between injections.
-
Why? Avoids damaging the protein surface with harsh regeneration buffers.
-
-
Dissociation: After the final injection, switch to buffer flow for 1200s to measure
. -
Data Fit: Fit to a 1:1 Langmuir binding model. Calculate Residence Time
.-
Target: Successful pyrazoles often exhibit long residence times (
min), correlating with better in vivo efficacy.
-
Evaluation Decision Tree
Caption: A self-validating workflow ensuring only high-affinity, slow-dissociating pyrazole candidates proceed to cellular testing.
References
-
Lakkaniga, N. R., et al. (2021). "3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo." Journal of Medicinal Chemistry.
-
Grosser, T., et al. (2018). "Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac."[1][2] NIH / American Journal of Medicine.
-
Thermo Fisher Scientific. (2025). "Optimization of an Adapta™ Kinase assay for LRRK2 G2019S." ThermoFisher Application Notes.
-
Georgi, V., et al. (2018). "Binding kinetics: high throughput assay for kinase inhibitors." BMG Labtech / Nature Communications.
-
Ansari, A., et al. (2017). "Recent Advances in Pyrazole-based Protein Kinase Inhibitors." Eco-Vector Journals.
Sources
Safety Operating Guide
4-Chloro-1-methyl-1H-pyrazol-3-amine: Proper Disposal Procedures
Executive Summary
Do not dispose of 4-chloro-1-methyl-1H-pyrazol-3-amine down the drain or in general trash.
This compound is a halogenated organic amine . Its disposal requires strict segregation from oxidative waste and acidic streams to prevent exothermic reactions or the release of toxic gases (chloramines/NOx). It must be processed via high-temperature incineration equipped with acid gas scrubbers due to its chlorine content.
Immediate Action Checklist:
-
Segregate: Place in the "Halogenated Organic Waste" stream.
-
Label: Clearly mark as "Hazardous Waste - Halogenated."
-
Isolate: Keep away from oxidizers (e.g., peroxides) and strong acids.
Chemical Identification & Hazard Analysis
Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams. This compound is a functionalized pyrazole often used as a pharmaceutical building block (e.g., in kinase inhibitor synthesis).
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 1006349-08-1 (Primary) |
| Molecular Formula | C₄H₆ClN₃ |
| Molecular Weight | 131.56 g/mol |
| Physical State | Solid (low melting point) or Viscous Liquid |
| Key Hazards (GHS) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| RCRA Status | Non-listed (Not P or U listed), but treated as Characteristic Hazardous Waste due to toxicity and halogen content. |
Why Specific Disposal Matters (Causality)
-
The Chlorine Atom: Upon incineration, the chlorine substituent forms hydrogen chloride (HCl) gas. Standard municipal incinerators cannot handle this; it requires a facility with wet scrubbers to neutralize the acid gas.
-
The Amine Group: Amines are basic. If mixed into an acidic waste stream, they will undergo an exothermic acid-base reaction, potentially pressurizing the waste container. If mixed with oxidizers (nitrates, peroxides), they can form unstable N-nitroso compounds or cause fire.
Waste Stream Segregation
Proper segregation is the single most critical step in laboratory safety.
Approved Waste Stream: Halogenated Organic Solvents/Solids
-
Container Type: High-Density Polyethylene (HDPE) or Amber Glass.
-
Compatibility: Compatible with other halogenated solvents (DCM, Chloroform) and non-reactive organics.
Prohibited Streams (Incompatible)
| Stream | Risk Factor | Mechanism |
| Acid Waste | High | Exothermic neutralization; heat generation. |
| Oxidizing Waste | Critical | Potential for fire or formation of explosive nitrogenous byproducts. |
| Aqueous/Drain | Environmental | Toxic to aquatic life; illegal under Clean Water Act regulations. |
| Biohazard/Sharps | Regulatory | Chemical contamination of biological waste complicates incineration protocols. |
Step-by-Step Disposal Protocol
Phase 1: Preparation
-
Don PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Ensure a functioning fume hood is available.
-
Assess State:
-
If Solid: Dissolve in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) only if your facility requires liquid waste. Otherwise, dispose of the solid directly into a wide-mouth solid waste container.
-
If Liquid: Prepare for direct transfer.[1]
-
Phase 2: Transfer & Labeling
-
Transfer: Pour the material into the Halogenated Organic Waste container. Use a funnel to prevent spills.
-
Rinse: Triple-rinse the original vial with a small volume of solvent (e.g., DCM or Acetone) and add the rinsate to the same waste container.
-
Deface: Completely deface the label on the empty original vial before discarding it in the glass trash (or chemically contaminated sharps, depending on facility rules).
-
Log: Immediately update the Satellite Accumulation Area (SAA) log sheet.
-
Entry: "this compound"
-
Hazards: "Toxic, Irritant, Halogenated"
-
Phase 3: Handoff
-
Cap: Ensure the waste container is tightly capped when not actively adding waste.
-
Notify: Once the container is 90% full, request a pickup from your Environmental Health & Safety (EHS) department.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for disposing of this compound, ensuring compliance with EPA and safety standards.
Figure 1: Operational workflow for the segregation and disposal of halogenated aminopyrazoles.
Spill Management Protocol
In the event of a spill, rapid containment is necessary to prevent respiratory exposure to dust or vapors.
-
Evacuate & Ventilate: If the spill is outside a fume hood (>5g), evacuate the immediate area and allow aerosols to settle.
-
PPE Upgrade: Use a half-mask respirator with organic vapor/acid gas cartridges if ventilation is poor.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation. Scoop into a bag.
-
Liquids: Absorb with vermiculite or standard "Pink Pig" pads.
-
-
Decontamination: Scrub the surface with a mild soap solution. Do not use bleach (hypochlorite), as it may react with the amine to form chloramines.
-
Disposal of Debris: All cleanup materials must go into the Halogenated Solid Waste bin.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19616928, 4-Chloro-1-methylpyrazol-3-amine. Retrieved January 28, 2026 from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
